molecular formula C39H60N10O20P2 B587705 Tenofovir Disoproxil Dimer CAS No. 1093279-76-5

Tenofovir Disoproxil Dimer

Katalognummer: B587705
CAS-Nummer: 1093279-76-5
Molekulargewicht: 1050.907
InChI-Schlüssel: KRLKBWQXBSICEQ-FQLXRVMXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tenofovir Disoproxil Dimer, also known as this compound, is a useful research compound. Its molecular formula is C39H60N10O20P2 and its molecular weight is 1050.907. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60N10O20P2/c1-24(2)66-36(50)56-18-62-70(54,63-19-57-37(51)67-25(3)4)22-60-28(9)11-48-16-46-30-32(42-14-44-34(30)48)40-13-41-33-31-35(45-15-43-33)49(17-47-31)12-29(10)61-23-71(55,64-20-58-38(52)68-26(5)6)65-21-59-39(53)69-27(7)8/h14-17,24-29H,11-13,18-23H2,1-10H3,(H,40,42,44)(H,41,43,45)/t28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLKBWQXBSICEQ-FQLXRVMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)C[C@@H](C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60N10O20P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730418
Record name Tetrakis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] {methylenebis[azanediyl-9H-purine-6,9-diyl(2R)propane-1,2-diyloxymethylene]}bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1050.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093279-76-5
Record name Tenofovir disoproxil fumarate impurity J
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093279765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrakis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] {methylenebis[azanediyl-9H-purine-6,9-diyl(2R)propane-1,2-diyloxymethylene]}bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENOFOVIR DISOPROXIL DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36VL0A00C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tenofovir Disoproxil Dimer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tenofovir Disoproxil Dimer in Drug Development

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy, widely used in the treatment of HIV and Hepatitis B infections. As a prodrug of tenofovir, its efficacy is well-established. However, the manufacturing process of TDF is not without its complexities, leading to the formation of various impurities that must be rigorously controlled to ensure the safety and quality of the final drug product. Among these, the this compound stands out as a critical process-related impurity.

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offering field-proven insights to aid in the robust identification and control of this impurity.

The Genesis of the Dimer: A Mechanistic Perspective

The formation of the this compound is intrinsically linked to the presence of formaldehyde, which can be generated from the degradation of TDF or its intermediates. The dimer is formed through the methylene linkage of two tenofovir disoproxil molecules at the N6 position of the adenine base. Understanding this formation mechanism is paramount for developing effective control strategies during drug manufacturing.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound as a reference standard is crucial for its use in analytical method development and validation. The following protocol is a synthesis of methodologies described in the scientific literature, particularly in patent documents outlining the preparation of TDF impurities.[1][2]

Reaction Scheme:

G TDF Tenofovir Disoproxil Fumarate Intermediate Reactive Intermediate TDF->Intermediate Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate Solvent Acetonitrile Solvent->Intermediate Catalyst Formic Acid Catalyst->Intermediate Dimer_Crude Crude Tenofovir Disoproxil Dimer Intermediate->Dimer_Crude Dimerization

Caption: Synthetic pathway for this compound.

Materials and Reagents:

  • Tenofovir Disoproxil Fumarate (TDF)

  • Paraformaldehyde

  • Acetonitrile (reaction solvent)

  • Formic Acid (catalyst)

  • Ethyl Acetate

  • Methanol

  • Silica Gel for column chromatography

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Tenofovir Disoproxil Fumarate in acetonitrile.

  • Addition of Reagents: To this solution, add paraformaldehyde and a catalytic amount of formic acid. The molar ratio of TDF to paraformaldehyde is a critical parameter that should be carefully controlled to favor dimer formation.

  • Reaction Conditions: Heat the reaction mixture to 50-70°C under an inert atmosphere (e.g., nitrogen) and monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. The crude product can be obtained by removing the solvent under reduced pressure.

  • Extraction: The residue can be dissolved in a suitable organic solvent like ethyl acetate and washed with water to remove any water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate and concentrated.

Purification: Isolating the Dimer

The crude product from the synthesis will contain unreacted starting material, the desired dimer, and potentially other side products. Purification is essential to obtain a high-purity reference standard. Column chromatography is the method of choice for this purpose.

Column Chromatography Protocol:

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of ethyl acetate and methanol. The polarity of the mobile phase should be gradually increased to separate the components based on their affinity for the stationary phase. The dimer, being more polar than the TDF monomer, will elute later.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure dimer.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Characterization: Confirming the Identity and Purity

A battery of analytical techniques is employed to confirm the structure and assess the purity of the synthesized dimer.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment and quantification. A well-developed HPLC method should be able to separate the dimer from the monomer and other related impurities.

Typical HPLC Parameters:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temperature Ambient or controlled (e.g., 30°C)
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the dimer. Electrospray ionization (ESI) is a commonly used technique for this purpose.

Expected Mass Spectral Data:

  • Molecular Formula: C₃₉H₆₀N₁₀O₂₀P₂[3]

  • Molecular Weight: 1050.9 g/mol [3]

  • Expected Ion: The ESI-MS spectrum run in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 1051.9.

G cluster_workflow Analytical Workflow cluster_char Characterization Techniques Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization Pure Dimer HPLC HPLC Characterization->HPLC MS MS Characterization->MS NMR NMR Characterization->NMR

Sources

An In-depth Technical Guide to Tenofovir Disoproxil Dimer: Structure, Formation, and Analytical Control

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Tenofovir Disoproxil Dimer, a critical process-related impurity and degradation product of Tenofovir Disoproxil Fumarate (TDF). TDF is a widely used antiretroviral prodrug for the treatment of HIV and Hepatitis B infections.[1][2][3][4][5] For researchers, drug development professionals, and quality control scientists, a thorough understanding of this dimer impurity is paramount for ensuring the safety, efficacy, and stability of TDF-containing drug products.

Introduction: The Significance of Impurity Profiling in Tenofovir Disoproxil Fumarate

Tenofovir Disoproxil Fumarate is the fumaric acid salt of the bis-isopropoxycarbonyloxymethyl (bis-POC) ester prodrug of tenofovir.[4][5] This esterification significantly enhances the oral bioavailability of the parent drug, tenofovir, which is a nucleotide reverse transcriptase inhibitor.[4][5] The inherent chemical structure of TDF, however, makes it susceptible to degradation under various conditions, including exposure to moisture and heat.[6] This degradation can lead to the formation of several impurities, one of the most significant being the this compound.

The presence of impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product. Therefore, regulatory agencies mandate stringent control over the impurity profile of active pharmaceutical ingredients (APIs) and their formulations. This guide focuses specifically on the this compound, providing in-depth information on its chemical identity, mechanism of formation, and the analytical strategies required for its detection and quantification.

Chemical Structure and Physicochemical Properties

The this compound is a complex molecule formed from two molecules of tenofovir disoproxil linked by a methylene bridge. It is also referred to as Tenofovir Disoproxil Fumarate Impurity J in some pharmacopeial contexts.[2][7]

Molecular Structure

The chemical structure of the this compound is presented below. This diagram illustrates the linkage of two tenofovir disoproxil molecules.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for the development of analytical methods and for understanding its behavior in formulation and stability studies.

PropertyValueSource
Chemical Name [[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonatePubChem[7]
Molecular Formula C39H60N10O20P2PubChem[7], Caming Pharmaceutical Ltd[8]
Molecular Weight 1050.9 g/mol PubChem[7], Caming Pharmaceutical Ltd[8]
CAS Number 1093279-76-5PubChem[7], Caming Pharmaceutical Ltd[8]
Appearance Off-White to Pale Yellow SolidChemicalBook[9], Pharmaffiliates[10]
Solubility Slightly soluble in DMSO and MethanolChemicalBook[11]
Predicted Boiling Point 1024.6 ± 75.0 °CChemicalBook[11]
Predicted Density 1.48 ± 0.1 g/cm3 ChemicalBook[11]
Predicted pKa 3.19 ± 0.10ChemicalBook[11]

Mechanism of Formation

The formation of the this compound is primarily a consequence of the degradation of the TDF molecule. The disoproxil groups, which are crucial for the prodrug's bioavailability, are susceptible to hydrolysis. This hydrolysis can release formaldehyde, which then acts as a linking agent between two molecules of tenofovir disoproxil.[6]

The proposed mechanism involves the following key steps:

  • Hydrolysis of the Disoproxil Group: Under the influence of moisture, the ester linkages in the disoproxil moiety can hydrolyze, leading to the formation of an unstable intermediate and ultimately releasing formaldehyde.

  • Reaction with Formaldehyde: The liberated formaldehyde can then react with the amino group of the adenine base in two separate TDF molecules, forming a methylene bridge and resulting in the dimer.

This degradation pathway is particularly relevant under conditions of thermal stress and high humidity, highlighting the importance of controlled storage conditions for TDF and its formulations.[1][3]

G TDF Tenofovir Disoproxil (TDF) Formaldehyde Formaldehyde (CH2O) TDF->Formaldehyde Hydrolysis of Disoproxil Group Dimer This compound TDF->Dimer Reaction with Formaldehyde Degradation_Products Other Degradation Products TDF->Degradation_Products Other Degradation Pathways H2O Moisture (H2O) Formaldehyde->Dimer

Caption: Proposed formation pathway of this compound.

A patented synthesis method for the dimer impurity involves reacting tenofovir with paraformaldehyde in the presence of an acid, followed by reaction with chloromethyl isopropyl carbonate.[12][13] This synthetic route provides a means to produce the dimer as a reference standard for analytical purposes.

Analytical Methodologies for Detection and Quantification

The control of this compound as an impurity necessitates robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed for this purpose, often coupled with mass spectrometry (MS) for definitive identification.[14][15][16]

Experimental Protocol: A Representative RP-HPLC Method

The following protocol outlines a general approach for the separation and quantification of this compound in a TDF drug substance or product. This method is illustrative and should be optimized and validated for specific applications.

Objective: To develop a stability-indicating reversed-phase HPLC method for the determination of this compound in the presence of Tenofovir Disoproxil Fumarate.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Reference standards for Tenofovir Disoproxil Fumarate and this compound

  • HPLC grade acetonitrile, methanol, and water

  • Ammonium formate or phosphate buffer components

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1 M Ammonium formate buffer (pH 4.0)Provides good buffering capacity and is compatible with mass spectrometry.
Mobile Phase B Acetonitrile/Methanol mixtureOrganic modifiers to elute the analytes from the C18 stationary phase.
Gradient Elution A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B.To ensure the separation of the more polar TDF from the less polar dimer and other impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column to achieve good separation efficiency.
Column Temperature 35 °CTo ensure reproducible retention times and peak shapes.
Detection Wavelength 260 nmThe UV maximum for the adenine chromophore present in both TDF and the dimer.[15][17]
Injection Volume 10 µLA standard injection volume to ensure good peak shape and sensitivity.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standards of TDF and the dimer in a suitable diluent (e.g., a mixture of mobile phases) to a known concentration.

  • Sample Solution: Accurately weigh and dissolve the TDF drug substance or a powdered tablet sample in the diluent to a known concentration.

4. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities and excipients.

  • Linearity: Establish a linear relationship between the concentration of the dimer and the peak area over a defined range.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value, typically by spiking experiments.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the dimer that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample TDF Drug Substance or Formulation Dissolution Dissolution in Appropriate Diluent Sample->Dissolution Injection Injection into HPLC System Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 260 nm Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification against Reference Standard Integration->Quantification Reporting Reporting of Dimer Content Quantification->Reporting

Caption: Workflow for the analysis of this compound.

Impact on Drug Quality and Safety

The presence of the this compound is a critical quality attribute for TDF. As a process-related impurity and a degradation product, its levels must be strictly controlled to ensure the safety and efficacy of the drug. While specific toxicological data for the dimer is not extensively published in the provided search results, it is a general principle in pharmaceutical development that impurities should be minimized. The formation of the dimer reduces the amount of the active drug, potentially impacting its therapeutic efficacy.

The minimization of the dimer impurity can be achieved through optimized synthesis processes that reduce its formation and by using appropriate packaging and storage conditions to prevent degradation of the final drug product.

Conclusion

This compound is a significant impurity in the production and storage of Tenofovir Disoproxil Fumarate. A thorough understanding of its chemical structure, formation mechanism, and analytical control is essential for ensuring the quality, safety, and efficacy of this vital antiretroviral medication. The implementation of robust, validated analytical methods, such as the HPLC method described, is crucial for monitoring and controlling the levels of this impurity in both the drug substance and the final pharmaceutical product. Continued research into the degradation pathways of TDF and the biological activity of its impurities will further contribute to the development of safer and more effective therapies.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Caming Pharmaceutical Ltd. This compound CAS 1093279-76-5. [Link]

  • Semantic Scholar. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. [Link]

  • SynZeal. This compound | 1093279-76-5. [Link]

  • Google Patents.
  • Patsnap. Synthesis method of tenofovir disoproxil fumarate dimer impurity. [Link]

  • PubMed. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. [Link]

  • RSC Publishing. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. [Link]

  • Allmpus. Tenofovir disoproxil impurity C. [Link]

  • MDPI. Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture. [Link]

  • EliteSynth Laboratories. Tenofovir Disoproxil Fumarate IP Impurity C. [Link]

  • Chemsrc. This compound | CAS#:1093279-76-5. [Link]

  • PMC - NIH. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation. [Link]

  • Pharmaffiliates. Tenofovir-impurities. [Link]

  • Venkatasai Life Sciences. This compound. [Link]

  • TSI Journals. Industrially viable synthesis of tenofovir a key intermediat. [Link]

  • Google Patents.
  • ChemRxiv. An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. [Link]

  • ResearchGate. Characterization of Tenofovir Disoproxil Fumarate and Its Behavior under Heating. [Link]

  • Veeprho. Tenofovir Mixed Dimer | CAS 1093279-77-6. [Link]

  • Periódicos Científicos da UFRGS. Rapid stability-indicating UHPLC method for determination of lamivudine and tenofovir disoproxil fumarate in fixed. [Link]

  • CORE. A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. [Link]

  • SynThink Research Chemicals. Tenofovir Disoproxil Fumarate IP Impurity I; Tri-POC Tenofovir Dimer | 1093279-77-6. [Link]

  • ResearchGate. A Precise Review on Tenofovir Disoproxil Fumarate: An Analytical Profile. [Link]

  • Wikipedia. Tenofovir disoproxil. [Link]

  • PMC - NIH. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. [Link]

  • Der Pharma Chemica. Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]

  • Pharmaffiliates. CAS No : 1093279-76-5 | Product Name : this compound. [Link]

Sources

The Unwanted Handshake: A Technical Guide to the Formation of Tenofovir Disoproxil Dimer from Tenofovir Disoproxil Fumarate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Imperative of Impurity Profiling

In the landscape of antiretroviral therapy, Tenofovir Disoproxil Fumarate (TDF) stands as a cornerstone, a potent nucleotide reverse transcriptase inhibitor that has transformed the management of HIV-1 and chronic hepatitis B infections. However, the very chemical architecture that endows TDF with its therapeutic efficacy—the disoproxil prodrug moiety designed to enhance oral bioavailability—also presents a vulnerability. The stability of the TDF molecule is not absolute, and under certain conditions, it can undergo degradation, leading to the formation of impurities. Among these, the Tenofovir Disoproxil Dimer, also known as Tenofovir Disoproxil Related Compound D, is of significant interest due to its potential impact on the quality, safety, and efficacy of the drug product.

This in-depth technical guide is crafted for researchers, scientists, and drug development professionals. It moves beyond a mere cataloging of facts to provide a deep, mechanistic understanding of the formation of the this compound. By elucidating the "why" behind the "how," this guide aims to empower its audience with the knowledge to anticipate, control, and mitigate the formation of this critical impurity, thereby ensuring the integrity of TDF-based therapies.

Molecular Architecture: A Tale of Two Molecules

To comprehend the formation of the dimer, we must first appreciate the structures of the parent molecule, Tenofovir Disoproxil, and the resulting dimeric impurity.

1.1. Tenofovir Disoproxil Fumarate (TDF): The Prodrug

Tenofovir, the active antiviral agent, is a phosphonate nucleotide analogue. Its inherent polarity and negative charge at physiological pH limit its oral absorption. To overcome this, it is formulated as the disoproxil prodrug. Two isopropyloxycarbonyloxymethyl (POC) groups are attached to the phosphonate moiety, masking its charge and increasing its lipophilicity. The fumarate salt form enhances the stability and solubility of the compound[1].

Chemical Structure of Tenofovir Disoproxil:

Caption: Generalized structure of the this compound.

The Formation Mechanism: A Step-by-Step Elucidation

The formation of the this compound is not a spontaneous event but a consequence of a specific chemical cascade. The central player in this process is formaldehyde, a reactive aldehyde that acts as the linker between two TDF molecules. The overall mechanism can be dissected into two key stages: the generation of formaldehyde and the subsequent condensation reaction.

2.1. Stage 1: The Genesis of Formaldehyde via Hydrolysis

The source of the formaldehyde is the hydrolysis of the isopropyloxycarbonyloxymethyl (POC) prodrug moiety of TDF itself. This degradation is particularly pronounced in the presence of moisture and can be influenced by pH and temperature.[2][3]

The proposed mechanism for the hydrolysis of the POC group to generate formaldehyde is as follows:

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the carbonyl carbon of the carbonate group in the POC moiety. This step is often the rate-limiting step and is susceptible to both acid and base catalysis.

  • Formation of a Tetrahedral Intermediate: The nucleophilic attack leads to the formation of an unstable tetrahedral intermediate.

  • Collapse of the Intermediate and Release of Isopropanol and Carbon Dioxide: The tetrahedral intermediate collapses, leading to the release of isopropanol and an unstable carbonic acid derivative.

  • Formation of a Hemiacetal: The resulting intermediate rearranges to form a hemiacetal.

  • Decomposition to Formaldehyde: The hemiacetal is unstable and readily decomposes to yield formaldehyde and the corresponding phosphonate monoester.

This process can occur for both POC groups, leading to the progressive degradation of TDF to its monoester and eventually to tenofovir itself.

G TDF Tenofovir Disoproxil (TDF) Hydrolysis Hydrolysis of POC group TDF->Hydrolysis H2O Moisture (H2O) H2O->Hydrolysis Formaldehyde Formaldehyde (CH2O) Hydrolysis->Formaldehyde TDF_monoester Tenofovir Monoisoproxil Hydrolysis->TDF_monoester

Caption: Generation of Formaldehyde from TDF.

2.2. Stage 2: The Dimerization Condensation Reaction

Once formaldehyde is present, it can readily react with the primary amine (N6-amino group) of the adenine base of two separate TDF molecules. This is a classic example of a Mannich-type condensation reaction.

The proposed mechanism for the dimerization is as follows:

  • Nucleophilic Attack by the Amino Group: The N6-amino group of a TDF molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of formaldehyde.

  • Formation of a Hemiaminal Intermediate: This attack forms an unstable hemiaminal (N,O-acetal) intermediate.

  • Dehydration and Formation of a Schiff Base (Imine): The hemiaminal readily loses a molecule of water to form a reactive Schiff base or iminium ion.

  • Nucleophilic Attack by a Second TDF Molecule: The N6-amino group of a second TDF molecule then acts as a nucleophile, attacking the electrophilic carbon of the Schiff base.

  • Formation of the Methylene-Bridged Dimer: This final nucleophilic attack results in the formation of the stable methylene-bridged this compound.

G TDF1 Tenofovir Disoproxil (Molecule 1) Hemiaminal Hemiaminal Intermediate TDF1->Hemiaminal Formaldehyde Formaldehyde (CH2O) Formaldehyde->Hemiaminal Schiff_base Schiff Base/ Iminium Ion Hemiaminal->Schiff_base - H2O Dimer This compound Schiff_base->Dimer TDF2 Tenofovir Disoproxil (Molecule 2) TDF2->Dimer G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis TDF_sample TDF Sample (Bulk or Formulation) Acid Acidic (e.g., 0.1N HCl, 60°C) TDF_sample->Acid Base Alkaline (e.g., 0.1N NaOH, RT) TDF_sample->Base Neutral Neutral (e.g., Water, 60°C) TDF_sample->Neutral Humidity Humidity (e.g., 40°C/75% RH) TDF_sample->Humidity HPLC HPLC-UV/PDA Acid->HPLC Base->HPLC Neutral->HPLC Humidity->HPLC LCMS LC-MS/MS HPLC->LCMS Quantification Quantification of Dimer HPLC->Quantification Characterization Structural Characterization LCMS->Characterization NMR NMR Quantification->Characterization Characterization->NMR

Caption: Experimental workflow for stress testing and analysis of TDF.

4.2. Analytical Methodologies for Dimer Detection and Characterization

A robust analytical method is paramount for the accurate quantification and unambiguous identification of the this compound.

4.2.1. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the workhorse for separating the dimer from the parent TDF and other degradation products.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.

  • Detection: UV detection at a wavelength of approximately 260 nm is suitable for quantifying both TDF and the dimer. [4][5][6][7] 4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of impurities. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can confirm the elemental composition of the dimer. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer valuable structural information. [8][9][10] 4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and 2D-NMR techniques like COSY, HSQC, and HMBC) is the gold standard for unambiguous structure determination. It provides detailed information about the connectivity of atoms within the molecule, allowing for the definitive confirmation of the methylene bridge in the dimer structure. [11]

Concluding Remarks: From Understanding to Control

The formation of the this compound is a well-defined chemical process initiated by the hydrolysis of the prodrug moiety to generate formaldehyde, which then acts as a cross-linking agent. The propensity for this degradation pathway is highly dependent on environmental factors, particularly moisture and pH, as well as the composition of the pharmaceutical formulation.

As Senior Application Scientists, our role extends beyond mere analysis to the proactive application of this knowledge. By understanding the intricate mechanism of dimer formation, we can:

  • Inform Formulation Development: Guide the selection of non-hygroscopic excipients and appropriate stabilizers to create a more robust drug product.

  • Optimize Manufacturing Processes: Recommend processing conditions that minimize exposure to moisture and high temperatures.

  • Establish Meaningful Stability Studies: Design and execute forced degradation studies that are mechanistically relevant and predictive of long-term stability.

  • Develop and Validate Robust Analytical Methods: Ensure that the analytical tools are in place for the accurate and reliable monitoring of this critical impurity.

Ultimately, a thorough understanding of the formation of the this compound is not an academic exercise but a practical necessity. It is a critical component of ensuring the quality, safety, and efficacy of a life-saving medication, a testament to the vital role of rigorous scientific inquiry in drug development.

References

  • Deepak Panmand et al. Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance . Der Pharma Chemica, 2016, 8 (1):338-343. [Link]

  • development and validation of rp-hplc method for the determination of tenofovir disoproxil in bulk and in pharmaceutical formulation . TSI Journals. [Link]

  • Lee, H. K., et al. Development of stabilized tenofovir disoproxil tablet: degradation profile, stabilization, and bioequivalence in beagle dogs . Drug Design, Development and Therapy, 2017, 11, 2655–2666. [Link]

  • Industrially viable synthesis of tenofovir a key intermediate of tenofovir disoproxil fumarate and related impurities . TSI Journals. [Link]

  • Tenofovir disoproxil . Wikipedia. [Link]

  • Characterization of Tenofovir Disoproxil Fumarate and Its Behavior under Heating . ResearchGate. [Link]

  • Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate . ResearchGate. [Link]

  • Ripin, D. H., et al. Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale . Organic Process Research & Development, 2010, 14(5), 1194-1201. [Link]

  • Havele, S. S., & Dhaneshwar, S. R. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation . ISRN Chromatography, 2012, 2012, 985268. [Link]

  • Debaje, P. D., & Chavan, H. H. Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method . Asian Journal of Pharmaceutical Research and Development, 2020, 8(2), 21-25. [Link]

  • Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method . Asian Journal of Pharmaceutical Research and Development. [Link]

  • Silva, J. A., et al. Evaluation of degradation kinetics and physicochemical stability of tenofovir . Journal of Pharmaceutical and Biomedical Analysis, 2014, 98, 257-263. [Link]

  • Development of stabilized tenofovir disoproxil tablet: degradation profile, stabilization, and bioequivalence in beagle dogs . Semantic Scholar. [Link]

  • Ranga, M., et al. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism . AAPS PharmSciTech, 2023, 24(6), 139. [Link]

  • Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method . ResearchGate. [Link]

  • Tenofovir Disoproxil Fumarate IP Impurity I; Tri-POC Tenofovir Dimer . SynThink Research Chemicals. [Link]

  • Kurmi, M., et al. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry . RSC Advances, 2015, 5(116), 96117-96129. [Link]

  • Rezk, M. R., et al. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form . Journal of Taibah University Medical Sciences, 2015, 10(4), 481-487. [Link]

  • PHARMACEUTICAL SCIENCES . iajps. [Link]

  • INFLUENCE OF MICROCRYSTALLINE CELLULOSE MODIFICATION ON THE PHYSICAL PARAMETERSí STABILITY OF DIRECTLY COMPRESSED PLACEBO TABLETS . Polish Pharmaceutical Society. [Link]

  • Sladkova, V., et al. Solid Forms of Tenofovir Disoproxil Fumarate, Their Mutual Conversion, and Stabilization of Form I in Formulation . Journal of Pharmaceutical Sciences, 2016, 105(9), 2733-2740. [Link]

  • STUDY ON THE EFFECTS OF VARIOUS DISINTEGRANTS ON AMOXICILLIN TRIHYDRATE DISPERSIBLE TABLETS . CORE. [Link]

  • A Validated Method for Development of Tenofovir as API and Tablet Dosage Forms by UV Spectroscopy . PharmaInfo. [Link]

  • Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method . Asian Journal of Pharmaceutical Research and Development. [Link]

  • Stability behaviour of antiretroviral drugs and their combinations. 1: Characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry . ResearchGate. [Link]

  • Sutar Shubhangi, et al. Tenofovir Disoproxil Fumarate Degradation Study . Ubuy Botswana. [Link]

  • Effect of microcrystalline cellulose ( X ) and croscarmellose sodium ( X ) on dextromethorphan hydrobromide ODTs properties. 1 2 . ResearchGate. [Link]

  • This compound . SynZeal. [Link]

  • 7) Common 2D (COSY, HSQC, HMBC) . SDSU NMR Facility – Department of Chemistry. [Link]

  • Synthesis method of tenofovir disoproxil fumarate dimer impurity . Eureka | Patsnap. [Link]

  • Product Ion Mass Spectra of [MH] Ions of (A) TFV and (B) IS . ResearchGate. [Link]

Sources

"Tenofovir Disoproxil Dimer" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tenofovir Disoproxil Dimer

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical process-related impurity in the synthesis of Tenofovir Disoproxil Fumarate (TDF). Designed for researchers, analytical scientists, and drug development professionals, this document delves into the molecule's physicochemical properties, genesis, synthesis, and analytical control strategies, grounding all claims in authoritative sources.

Introduction: The Significance of a Dimeric Impurity

Tenofovir Disoproxil Fumarate is a cornerstone of antiretroviral therapy for HIV-1 and chronic hepatitis B.[1][2] As a prodrug, it is metabolized to tenofovir, which then acts as a nucleotide reverse transcriptase inhibitor to halt viral replication.[1][2][3] The manufacturing process of such a vital active pharmaceutical ingredient (API) is complex and can lead to the formation of various impurities.[4] Among these, this compound (CAS No. 1093279-76-5) is a significant process-related impurity that requires meticulous control and characterization.[5][6]

The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Regulatory bodies like the ICH mandate strict control over impurities. Therefore, understanding the formation, synthesis, and analytical quantification of the this compound is not merely an academic exercise; it is a critical component of ensuring the quality and safety of TDF for patients worldwide. This guide serves as a technical resource for scientists tasked with this challenge.

Physicochemical Properties and Identification

Accurate identification is the first step in controlling any chemical entity. The key identifiers for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1093279-76-5[5][7][8][9][10][11]
Molecular Formula C₃₉H₆₀N₁₀O₂₀P₂[5][7][8][10][12]
Molecular Weight 1050.91 g/mol [5][8][12]
IUPAC Name 5-[[(1R)-2-[6-[[[[9-[(2R)-2,11-Dimethyl-5-[[[(1-methylethoxy)carbonyl]oxy] methoxy]-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]amino]methyl]amino]-9H-purin-9-yl]-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic acid 1,9-bis(1-methylethyl) ester 5-oxide[5][7]
Synonyms Tenofovir Disoproxil Fumarate Impurity J[5]
Appearance Typically an off-white to white solidGeneral Knowledge
Solubility Soluble in Acetonitrile[12]

Genesis of the Dimer: A Mechanistic Perspective

The formation of the this compound is intrinsically linked to the synthesis of the parent drug. A key step in TDF synthesis involves the esterification of Tenofovir (PMPA) with chloromethyl isopropyl carbonate (CMIC) to attach the two "disoproxil" prodrug moieties.[4][13] The dimer impurity arises from an intermolecular reaction where two molecules of tenofovir are linked together.

Patents describing the synthesis of TDF impurities suggest that the dimer is formed when a reactive intermediate, potentially involving formaldehyde or a formaldehyde equivalent, links two tenofovir molecules.[14][15] This side reaction competes with the desired esterification process. The use of phase transfer catalysts and specific bases in the main reaction is intended to improve the yield of the desired monomeric TDF and minimize the formation of such dimeric impurities.[4]

cluster_synthesis TDF Synthesis Pathway cluster_impurity Impurity Formation Tenofovir Tenofovir (PMPA) TDF Tenofovir Disoproxil (Desired Product) Tenofovir->TDF Esterification Dimer This compound (Impurity) Tenofovir->Dimer Dimerization Side-Reaction CMIC Chloromethyl Isopropyl Carbonate (CMIC) CMIC->TDF Formaldehyde Formaldehyde (or equivalent) Formaldehyde->Dimer

Caption: Formation pathway of TDF and the Dimer impurity.

Reference Standard Synthesis Protocol

To accurately quantify this impurity in TDF batches, a pure reference standard of the this compound is required.[6] The synthesis generally involves two key stages as outlined in patent literature.[14][15]

Expert Insight: The rationale for this two-step process is control. The first step creates the methylene bridge between two tenofovir molecules under acidic conditions. The second step performs the disoproxil esterification on the pre-formed dimer, which is a more controlled route than trying to isolate the dimer from a complex TDF reaction mixture.

Step 1: Formation of the Methylene-Bridged Tenofovir Dimer

  • Reaction Setup: In a 250mL four-neck flask under an inert atmosphere, add paraformaldehyde (5g) to 150mL of 15% (v/v) hydrochloric acid at room temperature.[14]

  • Dissolution: Heat the mixture to 35-40°C and stir for approximately 1 hour until the paraformaldehyde is completely dissolved.

  • Reactant Addition: Cool the solution to 10-15°C. At this temperature, add Tenofovir (10g) to the reaction mixture.[14]

  • Reaction: Maintain the reaction at 10-15°C with continuous stirring for 48 hours.

  • Work-up: After the reaction is complete, remove the hydrochloric acid by vacuum distillation to obtain the crude intermediate (Formula III in the cited patent).[15]

Step 2: Esterification to Yield this compound

  • Reaction Setup: The crude intermediate from Step 1 is dissolved in an appropriate aprotic solvent (e.g., N-methyl-2-pyrrolidone).

  • Reagent Addition: Add chloromethyl isopropyl carbonate (CMIC) and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).[14] A non-nucleophilic base (e.g., diisopropylethylamine) is added to neutralize the acid formed during the reaction.

  • Reaction: The mixture is stirred at a controlled temperature until the reaction is complete, as monitored by a suitable technique like HPLC.

  • Purification: The final product is isolated and purified using column chromatography to achieve a purity of >90%, suitable for use as an analytical reference standard.[14][15]

Analytical Characterization and Quantification Workflow

A robust, stability-indicating analytical method is crucial for quantifying the dimer impurity in TDF API and finished drug products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard.

Expert Insight: The choice of a C18 column is based on its versatility and effectiveness in separating non-polar to moderately polar compounds like TDF and its related substances.[16] A gradient elution is necessary to resolve the less polar dimer from the main TDF peak and other potential impurities within a reasonable run time. The UV detection wavelength of 260 nm is chosen because it is near the absorbance maximum for the purine chromophore present in tenofovir and its derivatives.[16][17]

Proposed RP-HPLC Method Protocol:

  • Instrumentation: A UHPLC or HPLC system equipped with a UV or DAD detector.[18]

  • Column: C18, 250 x 4.6 mm, 5 µm particle size (e.g., HiQSil C18HS).[16]

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.[16]

  • Mobile Phase B: Acetonitrile.[16]

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 260 nm.[18]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh TDF drug substance and dissolve in a suitable diluent (e.g., 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

Caption: Workflow for the quantification of this compound.

Conclusion

This compound is a critical process impurity that must be monitored and controlled during the manufacture of Tenofovir Disoproxil Fumarate. Its effective management relies on a thorough understanding of its formation, the availability of a high-purity reference standard for analytical purposes, and a validated, stability-indicating HPLC method for its quantification. This guide provides the foundational knowledge and actionable protocols necessary for drug development professionals to ensure the quality, safety, and regulatory compliance of TDF-based medicines.

References

  • SynZeal. (n.d.). This compound | 1093279-76-5.
  • Chemicea. (n.d.). This compound | 1093279-76-5.
  • Daicel Pharma Standards. (n.d.). This compound.
  • Simson Pharma Limited. (n.d.). This compound | CAS No- 1093279-76-5.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of tenofovir disoproxil fumarate dimer impurity. CN109851720A.
  • Patsnap. (n.d.). Synthesis method of tenofovir disoproxil fumarate dimer impurity. Eureka. Retrieved from [Link]

  • ChemicalBook. (n.d.). This compound | 1093279-76-5.
  • Venkatasai Life Sciences. (n.d.). This compound.
  • BOC Sciences. (n.d.). CAS 1093279-77-6 Tenofovir disoproxil soproxil dimer.
  • SynThink Research Chemicals. (n.d.). Tenofovir EP Impurities & USP Related Compounds.
  • Acanthus Research. (n.d.). This compound.
  • SEINE PHARMA. (n.d.). CAS 1093279-76-5 this compound.
  • TSI Journals. (2014). Industrially viable synthesis of tenofovir a key intermediate of tenofovir disoproxil fumarate and related impurities. Organic Chemistry: An Indian Journal.
  • ChemRxiv. (2021). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines.
  • Google Patents. (n.d.). Process for the preparation of tenofovir disoproxil fumarate. US20130005969A1.
  • Wikipedia. (n.d.). Tenofovir disoproxil. Retrieved from [Link]

  • Periódicos Científicos da UFRGS. (2018).
  • International Journal of Pharmacy and Biological Sciences. (2018).
  • YouTube. (2025, March 16). Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses.
  • SynThink Research Chemicals. (n.d.). Tenofovir Disoproxil Fumarate IP Impurity I; Tri-POC Tenofovir Dimer | 1093279-77-6.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir Disoproxil Fumarate?. Retrieved from [Link]

  • CORE. (2020).

Sources

Spectroscopic and Spectrometric Characterization of Tenofovir Disoproxil Dimer: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy, widely prescribed for the management of HIV-1 and chronic hepatitis B infections. As a prodrug of Tenofovir, its efficacy is well-established. However, the stability and purity of the active pharmaceutical ingredient (API) are critical for ensuring patient safety and therapeutic effectiveness. During the synthesis, storage, and formulation of TDF, various related substances and degradation products can emerge. Among these is the Tenofovir Disoproxil Dimer, a known process impurity and potential degradant.

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric methods used to identify and characterize the this compound. We will delve into the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering insights into the expected data and their interpretation. This document is intended for researchers, quality control analysts, and drug development professionals involved in the analysis of TDF and its impurities.

The formation of the this compound is understood to occur via the hydrolysis of the disoproxil moiety, leading to the release of formaldehyde, which can then mediate the dimerization of two Tenofovir Disoproxil molecules.[1] Understanding the structure of this dimer is paramount for controlling its levels in the final drug product.

Chemical Structure and Properties

The this compound is a complex molecule with the following key characteristics:

PropertyValueSource
Molecular Formula C39H60N10O20P2PubChem
Molecular Weight ~1050.9 g/mol PubChem
CAS Number 1093279-76-5Pharmaffiliates[2]

Below is a diagram illustrating the chemical structure of the this compound.

G cluster_dimer This compound Structure TDF1 TDF Unit 1 Linker Linker TDF1->Linker N-CH2-N TDF2 TDF Unit 2 Bridge -CH2- Linker->TDF2 N-CH2-N Linker->Bridge

Caption: A simplified representation of the this compound, highlighting the two monomeric units connected by a methylene bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For the this compound, both ¹H and ¹³C NMR would be essential for unambiguous identification.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated this compound impurity in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Predicted ¹H NMR Spectral Data

Based on the structure of Tenofovir Disoproxil and its known impurities, the following proton signals are anticipated for the dimer. The key differentiating feature would be the appearance of a new signal corresponding to the methylene bridge linking the two adenine moieties.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3singlet2HAdenine H-2
~8.0singlet2HAdenine H-8
~6.0broad singlet4H-NH₂
~5.6multiplet8HO-CH₂-O
~5.0multiplet4H-CH(CH₃)₂
~4.3-4.5multiplet4HN-CH₂
~4.0-4.2multiplet4HO-CH₂-P
~3.8multiplet2HP-O-CH
~4.9 singlet 2H N-CH₂-N (Methylene Bridge)
~1.2-1.4multiplet30HCH₃

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum would provide complementary information, with the methylene bridge carbon appearing as a distinct signal.

Predicted Chemical Shift (δ, ppm)Assignment
~160-170C=O (carbonate)
~150-155Adenine carbons
~140-145Adenine carbons
~115-120Adenine carbons
~80-85O-CH₂-O
~70-75-CH(CH₃)₂
~65-70O-CH₂-P
~40-45N-CH₂
~50-55 N-CH₂-N (Methylene Bridge)
~20-25CH₃

Note: These are predicted values based on the analysis of related structures.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of the this compound and for obtaining structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometric Analysis
  • Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar and high molecular weight compound.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements.

  • MS Analysis: Acquire a full scan mass spectrum in positive ion mode to determine the protonated molecular ion [M+H]⁺.

  • MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and elucidate the structure.

Expected Mass Spectrometric Data
IonPredicted m/zInterpretation
[M+H]⁺~1051.9Protonated molecular ion
[M+Na]⁺~1073.9Sodiated molecular ion
Fragmentation Pathway

The MS/MS spectrum of the [M+H]⁺ ion is expected to show characteristic fragmentation patterns. A plausible fragmentation pathway is illustrated below.

G M_H [M+H]⁺ m/z ~1051.9 Loss_TDF Loss of Tenofovir Disoproxil m/z ~520 M_H->Loss_TDF - C19H30N5O10P Loss_POC Loss of POC group (isopropoxycarbonyloxymethyl) M_H->Loss_POC - C5H9O4 Adenine_fragment Adenine-CH2-Adenine fragment Loss_TDF->Adenine_fragment Further fragmentation

Caption: A potential fragmentation pathway for the this compound in MS/MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While it may not be sufficient for complete structural elucidation on its own, it serves as a valuable complementary technique.

Experimental Protocol: IR Analysis
  • Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

The IR spectrum of the dimer is expected to be very similar to that of Tenofovir Disoproxil, with key functional group absorptions as follows:

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretching (amine)
2980-2900C-H stretching (aliphatic)
~1760C=O stretching (carbonate)
~1650N-H bending (amine)
~1600C=N and C=C stretching (adenine ring)
~1250P=O stretching (phosphonate)
~1100C-O stretching (ester and ether)

The subtle differences arising from the methylene bridge may be difficult to discern due to the complexity of the spectrum.

Conclusion

The comprehensive characterization of the this compound is crucial for ensuring the quality and safety of Tenofovir Disoproxil Fumarate. This technical guide outlines the key spectroscopic and spectrometric methodologies for its identification and structural elucidation. While publicly available spectral data for this specific dimer is limited, a thorough understanding of the spectroscopic properties of the parent drug and related impurities allows for the prediction of its characteristic spectral features. The application of high-resolution NMR and MS techniques, in particular, provides the most definitive means of identifying and quantifying this impurity.

References

  • Der Pharma Chemica. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]

  • PubMed. (2023). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. [Link]

  • ResearchGate. (2015). Characterization of Tenofovir Disoproxil Fumarate and Its Behavior under Heating. [Link]

  • PubChem. This compound. [Link]

  • Pharmaffiliates. This compound. [Link]

  • RSC Publishing. (2015). Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. [Link]

Sources

Tenofovir Disoproxil Dimer: A Comprehensive Technical Guide on a Critical Pharmaceutical Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy, and ensuring its purity is paramount to patient safety and therapeutic efficacy. This in-depth technical guide focuses on a critical process-related impurity and potential degradant: the Tenofovir Disoproxil Dimer. We will dissect its chemical nature, explore its formation pathways, detail robust analytical methodologies for its detection and quantification, and outline comprehensive control strategies. This guide is designed to provide drug development professionals with the expertise to manage this impurity effectively, ensuring the quality and safety of TDF products.

The Challenge of Impurity Profiling in TDF

Tenofovir Disoproxil Fumarate, a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, is susceptible to impurity formation due to its chemical structure. The control of these impurities is not merely a matter of regulatory compliance with guidelines such as those from the International Council for Harmonisation (ICH), but a fundamental aspect of ensuring drug safety and stability. The this compound is a notable impurity that requires careful consideration throughout the drug development lifecycle.

Chemical Identity of the Dimer

The this compound is scientifically known by several names, including its IUPAC name: 5-[[(1R)-2-[6-[[[[9-[(2R)-2,11-Dimethyl-5-[[[(1-methylethoxy)carbonyl]oxy] methoxy]-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]amino]methyl]amino]-9H-purin-9-yl]-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic acid 1,9-bis(1-methylethyl) ester 5-oxide.[1][2][3][4] It is also commonly referred to as Tenofovir Disoproxil Fumarate Impurity J.[2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1093279-76-5
Molecular Formula C₃₉H₆₀N₁₀O₂₀P₂
Molecular Weight 1050.9 g/mol

Source: PubChem CID 58850801

G TDF1 Tenofovir Disoproxil Moiety 1 Linkage Phosphonate-Methylene Linkage TDF1->Linkage TDF2 Tenofovir Disoproxil Moiety 2 TDF2->Linkage

Caption: A simplified diagram illustrating the dimeric nature of the impurity.

Formation Pathways: A Dual Origin

The presence of the this compound in the final drug substance can be attributed to two primary sources: as a byproduct of the synthesis process and as a degradation product.

Synthetic Byproduct

The synthesis of Tenofovir Disoproxil Fumarate typically involves the esterification of tenofovir with chloromethyl isopropyl carbonate (CMIC).[5] During this process, side reactions can lead to the formation of the dimer.

workflow cluster_synthesis TDF Synthesis Tenofovir Tenofovir Esterification Esterification Reaction Tenofovir->Esterification CMIC Chloromethyl Isopropyl Carbonate (CMIC) CMIC->Esterification TDF Tenofovir Disoproxil Fumarate (TDF) Esterification->TDF Main Product Dimer This compound Esterification->Dimer Byproduct

Caption: The formation of the dimer as a byproduct during TDF synthesis.

The likely mechanism involves the reaction of a partially esterified tenofovir intermediate with another molecule of tenofovir or a similar intermediate, especially under conditions where the stoichiometry of the reactants is not precisely controlled. Patents describing the synthesis of TDF and its impurities allude to the formation of such dimeric structures through side reactions.[5][6][7][8]

Degradation Product

Forced degradation studies have demonstrated that Tenofovir Disoproxil Fumarate is susceptible to degradation under various stress conditions, including acid and alkaline hydrolysis, oxidation, and thermal stress.[9][10][11][12] The ester linkages in the disoproxil groups are particularly labile.[11] The formation of the dimer as a degradant could be initiated by the hydrolysis of one of the disoproxil moieties, followed by a condensation reaction with another TDF molecule. One patent suggests that the presence of moisture can lead to the generation of formaldehyde, which can then react with the N-amine group of TDF to form a dimer.[13]

Analytical Detection and Quantification

A robust and validated analytical method is essential for the accurate detection and quantification of the this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of TDF and its impurities.

Table 2: Typical HPLC Method Parameters for TDF Impurity Profiling

ParameterTypical ConditionsRationale for Dimer Separation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides the necessary hydrophobicity to retain and separate the relatively non-polar dimer from the main TDF peak and more polar degradants.
Mobile Phase A Aqueous buffer (e.g., ammonium formate, pH 3.9)Controls the ionization state of the analytes to ensure consistent retention and peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compounds. A gradient elution is typically required to resolve all impurities.
Detection UV at approximately 260 nmThe purine ring in the tenofovir moiety provides strong UV absorbance at this wavelength.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between resolution and run time.

This is a generalized method; specific method parameters may vary.

Method Validation

Any analytical method used for impurity quantification must be validated according to ICH guidelines to ensure it is fit for purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Toxicological Significance and Regulatory Control

While the general toxicity of Tenofovir Disoproxil Fumarate has been studied, specific toxicological data for the this compound is not extensively available in the public domain.[1][2] According to ICH guidelines, impurities present at levels above 0.1% are generally considered potentially toxic and require identification and quantification.[14]

Regulatory bodies like the FDA provide guidance on establishing acceptance criteria for impurities.[15] For unidentified impurities, a lower threshold for reporting and identification is typically required. The control of the this compound is therefore managed through a combination of:

  • Process Optimization: Minimizing its formation during synthesis by controlling reaction conditions and stoichiometry.

  • Purification: Implementing effective purification steps in the manufacturing process to remove the impurity.

  • Specification Setting: Establishing an appropriate limit for the dimer in the final drug substance based on batch data, stability studies, and any available toxicological information.

G cluster_control Impurity Control Strategy Process_Control Process Control & Optimization Purification Purification of API Process_Control->Purification Specification Setting of Specifications Purification->Specification Analytical_Monitoring Routine Analytical Monitoring Specification->Analytical_Monitoring

Caption: A flowchart outlining the strategy for controlling the this compound.

Conclusion

The this compound is a critical impurity in the manufacturing of Tenofovir Disoproxil Fumarate, arising from both synthetic and degradation pathways. A thorough understanding of its formation, coupled with robust analytical methods and a comprehensive control strategy, is essential for ensuring the quality, safety, and efficacy of this vital antiretroviral medication. Continuous monitoring and process optimization are key to minimizing the presence of this and other impurities in the final drug product.

References

  • Google Patents. (n.d.). A kind of synthetic method of tenofovir disoproxil fumarate dimer impurity.
  • Patsnap. (n.d.). Synthesis method of tenofovir disoproxil fumarate dimer impurity. Eureka. Retrieved from [Link]

  • Gouda, A. A., et al. (2014). Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation.
  • Debaje, P. D., & Chavan, H. H. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Asian Journal of Pharmaceutical Research and Development, 8(2), 1-4.
  • Semantic Scholar. (n.d.). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. Retrieved from [Link]

  • TSI Journals. (n.d.). Industrially viable synthesis of tenofovir a key intermediate of tenofovir disoproxil fumarate and related impurities. Retrieved from [Link]

  • PubMed. (n.d.). Identification, synthesis and characterization of new impurities in tenofovir. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2014/035064 A1.
  • Google Patents. (n.d.). US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate.
  • PubMed. (2023). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. Retrieved from [Link]

  • PaperPlayer. (2016). An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate. Retrieved from [Link]

  • MDPI. (n.d.). Toxicity of the Antiretrovirals Tenofovir Disoproxil Fumarate, Lamivudine, and Dolutegravir on Cyanobacterium Microcystis novacekii. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicological evaluation of antiretroviral Tenofovir Disoproxil Fumarate on the mollusk Biomphalaria glabrata and its hemocytes. Retrieved from [Link]

  • WHO. (2023). TENOFOVIR DISOPROXIL FUMARATE Draft proposal for revision for The International Pharmacopoeia. Retrieved from [Link]

  • PubMed. (2023). Toxicological evaluation of antiretroviral Tenofovir Disoproxil Fumarate on the mollusk Biomphalaria glabrata and its hemocytes. Retrieved from [Link]

  • NIH. (n.d.). Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice. Retrieved from [Link]

  • PubMed. (2015). Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice. Retrieved from [Link]

  • FDA. (2023). ONADE Policy and Procedure 1243.4070 ESTABLISHING IMPURITY ACCEPTANCE CRITERIA NOT EXCEEDING CENTER FOR VETERINARY MEDICINE GUID. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tenofovir Disoproxil-impurities. Retrieved from [Link]

  • WHO. (2022). TENOFOVIR DISOPROXIL FUMARATE TABLETS Draft proposal for inclusion in The International Pharmacopoeia. Retrieved from [Link]

  • ResearchGate. (n.d.). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106699813A - Preparation process of tenofovir disoproxil fumarate impurities.
  • Google Patents. (n.d.). US20200207793A1 - Methods for improving purity of tenofovir disoproxil fumarate, and compositions thereof.
  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2023). Study on Quality Control of Tenofovir Disoproxil Fumarate Enantiomers by High-Performance Liquid Chromatography–Mass Spectrometry. Retrieved from [Link]

Sources

A Technical Guide to Tenofovir Disoproxil Dimer: Discovery, Synthesis, and Analytical Control

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy, a prodrug of tenofovir designed to enhance oral bioavailability.[1][2][3] The complex synthesis and inherent stability characteristics of the TDF molecule can lead to the formation of various process-related impurities and degradation products. Among these, the Tenofovir Disoproxil Dimer stands out as a critical impurity that requires strict control to ensure the safety and efficacy of the final drug product. This guide provides an in-depth examination of the this compound, from its historical context within the development of TDF to the modern analytical strategies employed for its control. We will explore the mechanisms of its formation, detailed synthetic pathways, and validated analytical protocols, offering a comprehensive resource for professionals in pharmaceutical development and quality control.

Introduction: The Genesis of Tenofovir and the Rise of a Dimeric Impurity

The story of the this compound is intrinsically linked to the development of Tenofovir itself. Tenofovir, an acyclic nucleoside phosphonate, demonstrated potent activity against HIV reverse transcriptase.[1][2] However, its ionic phosphonate group limited its oral bioavailability. The breakthrough came from Gilead Sciences with the development of Tenofovir Disoproxil, a bis(isopropyloxycarbonyloxymethyl) ester prodrug.[1][3][4] This modification masked the phosphonate charges, significantly improving cell penetration and oral absorption.[3] TDF was first approved by the U.S. Food and Drug Administration (FDA) in 2001 for treating HIV infections.[4][5]

During the extensive process chemistry required to manufacture TDF at a commercial scale, various impurities were identified.[1][6] Regulatory bodies like the ICH mandate the identification and quantification of any impurity present at levels above 0.1%, as they can be potentially toxic or affect the drug's efficacy.[1] The this compound is one such process-related impurity that arises from the inherent reactivity of the TDF molecule and its intermediates.[][8]

Historical Context and Discovery of the Dimer

The development of TDF was a significant milestone in HIV treatment, but it also presented manufacturing challenges. The synthesis involves multiple steps and reactive reagents, creating a landscape where side reactions can occur.[6][9] The formation of dimeric and other multimeric impurities was observed during process development and stability studies.[6][][10]

The primary mechanism for the formation of the this compound involves formaldehyde, which can be generated from the hydrolysis of the disoproxil moiety.[8][10] This formaldehyde can then react with the N6-amino group of the adenine base on two separate tenofovir disoproxil molecules, linking them together via a methylene bridge.[10] The presence of water is a critical factor in this process, enhancing the formation of N-hydroxymethylated intermediates that lead to the dimer.[6]

The discovery and subsequent characterization of this dimer were driven by the stringent requirements of pharmaceutical quality control. Advanced analytical techniques were necessary to isolate and elucidate the structure of this and other related substances.[1][11]

The Broader Context: TDF and TAF

Gilead later developed Tenofovir Alafenamide (TAF), a different prodrug with an improved safety profile, particularly concerning renal and bone toxicity.[4] The development and patenting strategies around TDF and TAF have been subjects of considerable discussion and legal challenges.[12][13][14][15] Understanding the impurity profile of TDF, including the dimer, was a critical part of ensuring the quality and safety of this widely used medication throughout its lifecycle.

Chemical Properties and Structure

The this compound is a complex molecule formed from two units of tenofovir disoproxil linked together. Its official IUPAC name is [[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate.[16]

PropertyTenofovir Disoproxil (Monomer)This compound
Molecular Formula C₁₉H₃₀N₅O₁₀PC₃₉H₆₀N₁₀O₂₀P₂
Molecular Weight 519.4 g/mol 1050.9 g/mol [16][17]
CAS Number 201341-05-1[3]1093279-76-5[16][17]
Appearance White to off-white crystalline powderTypically an oil or amorphous solid[10]

Synthesis and Mechanism of Formation

The formation of the this compound is a critical consideration in the manufacturing process of TDF. Understanding its synthetic pathway is key to controlling its presence in the final active pharmaceutical ingredient (API).

Proposed Mechanism of Dimer Formation

The most cited mechanism involves the hydrolysis of the tenofovir disoproxil free base, which generates formaldehyde as a byproduct.[8][10] This highly reactive formaldehyde then acts as a linking agent.

  • Hydrolysis: The ester moieties of tenofovir disoproxil can hydrolyze, particularly in the presence of moisture, to yield a monoester, formaldehyde, and isopropyl carbonate.[10]

  • Intermediate Formation: The generated formaldehyde reacts with the primary amine (N6) on the adenine ring of a tenofovir disoproxil molecule to form a reactive methanolamine intermediate.[10]

  • Dimerization: This intermediate can then react with a second molecule of tenofovir disoproxil to form the dimer, linked by a methylene bridge between the N6 amino groups.[10]

A patent describing a synthesis method for the dimer impurity confirms a pathway involving paraformaldehyde and an acid reagent reacting with tenofovir, followed by esterification to yield the final dimer.[18][19]

G cluster_0 Step 1: Hydrolysis & Formaldehyde Generation cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Dimerization TDF Tenofovir Disoproxil (TDF) Formaldehyde Formaldehyde (CH₂O) TDF->Formaldehyde Hydrolysis H2O Water (Moisture) H2O->TDF Intermediate Reactive Intermediate (Methanolamine) Formaldehyde->Intermediate TDF2 Another TDF Molecule TDF2->Intermediate Dimer Tenofovir Disoproxil Dimer Intermediate->Dimer TDF3 Third TDF Molecule TDF3->Dimer

Caption: Proposed mechanism for the formation of this compound.

Analytical Methodologies for Detection and Quantification

Controlling impurities is a non-negotiable aspect of pharmaceutical manufacturing.[20] A robust and validated analytical method is essential for the detection and quantification of the this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[21][22][23]

Protocol: Reverse-Phase HPLC for Impurity Profiling

This protocol outlines a typical gradient RP-HPLC method suitable for separating Tenofovir Disoproxil Fumarate from its related substances, including the dimer.

Objective: To quantify the this compound and other process-related impurities in a TDF drug substance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterValueRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for non-polar to moderately polar compounds.
Mobile Phase A 0.01M Ammonium Acetate, pH 3.0 with Formic AcidBuffered aqueous phase to control ionization and improve peak shape.
Mobile Phase B Acetonitrile/Methanol (50:50 v/v)Organic phase to elute the analytes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Detection Wavelength 260 nmλmax for adenine chromophore, providing good sensitivity for TDF and related impurities.
Injection Volume 10 µL
Gradient Program Time (min)% Mobile Phase B
05
4070
4570
505
555

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 0.15% of the test concentration).

  • Sample Preparation:

    • Accurately weigh and dissolve the TDF API in the diluent to a final concentration of 1.0 mg/mL.

  • Analysis:

    • Inject the blank (diluent), standard, and sample solutions into the HPLC system.

  • Quantification:

    • Calculate the percentage of the dimer impurity in the API sample using the peak area response from the standard and sample chromatograms.

System Validation: The method must be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[22][24]

G cluster_workflow Analytical Workflow Prep Sample Preparation (TDF API in Diluent) HPLC HPLC System (C18 Column, Gradient Elution) Prep->HPLC Detect PDA/UV Detector (260 nm) HPLC->Detect Data Data Acquisition & Processing Detect->Data Report Impurity Quantification (Report % Dimer) Data->Report

Caption: High-level workflow for HPLC analysis of TDF impurities.

Impact and Control Strategies

The presence of the this compound, even in small amounts, can have implications for the final drug product's quality and safety. Therefore, stringent control strategies are implemented during the manufacturing process.

  • Minimizing Water Content: Since hydrolysis is a key step in dimer formation, controlling the water content in reaction mixtures and during storage is crucial.[6]

  • Process Parameter Optimization: Optimizing reaction conditions such as temperature, reaction time, and the stoichiometry of reagents can minimize the formation of the dimer and other impurities.

  • Use of Phase Transfer Catalysts: Some patented processes utilize phase transfer catalysts to improve the yield of the desired monomer and minimize dimer formation.[9]

  • Purification: Effective purification steps, such as crystallization, are designed to remove the dimer and other impurities to meet the required specifications.

  • In-Process Controls: Implementing in-process analytical checks allows for the monitoring of impurity levels at critical stages of the manufacturing process.

By understanding the formation pathways and implementing robust analytical controls and process optimizations, manufacturers can ensure that the level of this compound in the final TDF product is consistently below the regulatory thresholds, guaranteeing a safe and effective medication for patients.

References

  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica. [Link]

  • Lawsuit against Gilead alleges tenofovir patent manipulation. Healio. [Link]

  • Identification, synthesis and characterization of new impurities in tenofovir. PubMed. [Link]

  • Synthesis of Multimeric Impurities of Tenofovir Disoproxil Fumarate. Taylor & Francis Online. [Link]

  • Preparation method of tenofovir disoproxil fumarate impurities.
  • Generic Licensing: the Only Path Through the Maze of Gilead and U.S. Patents that Achieves Access to Affordable PrEP. Health GAP. [Link]

  • Mass Tort Alleges Gilead Sciences, Inc. Withheld Safer Drugs From HIV/AIDS Patients, Manipulated Patent Timing for Profit, Announces Jenner Law. BioSpace. [Link]

  • Impurities of tenofovir disoproxil fumarate or tenofovir, and preparation method thereof.
  • How Gilead Profited by Slow-Walking a Promising H.I.V. Therapy. FirstWord Pharma. [Link]

  • Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet. SciSpace. [Link]

  • AHF Files Petition for Review of Gilead AIDS Drug Patent Case with U.S. Supreme Court. AIDS Healthcare Foundation. [Link]

  • Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. ACS Publications. [Link]

  • This compound. PubChem. [Link]

  • A Precise Review on Tenofovir Disoproxil Fumarate: An Analytical Profile. ResearchGate. [Link]

  • A history of Gilead's biggest HIV drug. Los Angeles Times. [Link]

  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. ResearchGate. [Link]

  • Tenofovir Disoproxil Fumarate. ResearchGate. [Link]

  • The History of Truvada. My Drug Center. [Link]

  • Process for the preparation of tenofovir disoproxil fumarate.
  • Tenofovir disoproxil. Wikipedia. [Link]

  • Analytical method validation for tenofovir alafenamide and known impurities. SVU. [Link]

  • Tribute to John C. Martin at the Twentieth Anniversary of the Breakthrough of Tenofovir in the Treatment of HIV Infections. NIH. [Link]

  • This compound. Venkatasai Life Sciences. [Link]

  • Tenofovir-impurities. Pharmaffiliates. [Link]

  • Tenofovir Disoproxil Fumarate. PubChem. [Link]

  • Synthesis method of tenofovir disoproxil fumarate dimer impurity. Patsnap. [Link]

  • Characterization of Tenofovir Disoproxil Fumarate and Its Behavior under Heating. ResearchGate. [Link]

  • A kind of synthetic method of tenofovir disoproxil fumarate dimer impurity.

Sources

An In-Depth Technical Guide to the Solubility and Stability of Tenofovir Disoproxil and its Dimer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability profiles of Tenofovir Disoproxil Fumarate (TDF), a key antiretroviral agent, with a specific focus on the formation and characteristics of the Tenofovir Disoproxil Dimer. Tenofovir Disoproxil, a prodrug of Tenofovir, is susceptible to degradation, particularly through hydrolysis, which can lead to the formation of various impurities, including a notable dimer linked by a formaldehyde-derived methylene bridge. Understanding the physicochemical properties of both the parent drug and this significant impurity is paramount for formulation development, analytical method validation, and ensuring the quality, safety, and efficacy of the final drug product. This document synthesizes available scientific data, explains the causality behind degradation pathways, and provides detailed experimental protocols for the assessment of solubility and stability.

Introduction: The Physicochemical Landscape of Tenofovir Disoproxil

Tenofovir Disoproxil Fumarate (TDF) is the fumaric acid salt of Tenofovir Disoproxil (TD), a bis-isopropoxycarbonyloxymethyl ester prodrug of the nucleotide analogue reverse transcriptase inhibitor, Tenofovir.[1][2] The prodrug strategy significantly enhances the oral bioavailability of Tenofovir.[3] However, the ester linkages that facilitate this improved absorption are also the primary sites of chemical instability, making TDF susceptible to hydrolysis.

One of the critical consequences of TDF degradation is the formation of impurities, among which the this compound is of particular interest. This dimer is formed when two molecules of Tenofovir Disoproxil are cross-linked. The presence of such impurities can impact the drug's safety and efficacy profile, necessitating a thorough understanding of their formation, solubility, and stability.

The this compound: Structure and Formation

The this compound is a known impurity in the manufacturing and storage of Tenofovir Disoproxil Fumarate. Its formation is intrinsically linked to the hydrolytic degradation of the parent molecule.

Chemical Identity
  • Chemical Name: [[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate[4]

  • CAS Number: 1093279-76-5[5]

  • Molecular Formula: C₃₉H₆₀N₁₀O₂₀P₂[4]

  • Molecular Weight: 1050.9 g/mol [4]

Mechanism of Formation: The Role of Formaldehyde

The formation of the this compound is a consequence of the hydrolysis of the isopropoxycarbonyloxymethyl (POC) side chains of Tenofovir Disoproxil. This hydrolysis can release formaldehyde, a reactive aldehyde.[3] The liberated formaldehyde can then act as a cross-linking agent, bridging the primary amine groups of two separate Tenofovir Disoproxil molecules via a methylene group (-CH₂-).

A plausible synthetic route for this dimer impurity involves the reaction of Tenofovir with paraformaldehyde in the presence of an acid, followed by esterification, which supports the proposed mechanism of its formation in the drug substance or product.

G TDF1 Tenofovir Disoproxil (Molecule 1) Hydrolysis Hydrolysis (Moisture, pH) TDF1->Hydrolysis Dimer This compound TDF1->Dimer Condensation Reaction TDF2 Tenofovir Disoproxil (Molecule 2) TDF2->Hydrolysis TDF2->Dimer Condensation Reaction Formaldehyde Formaldehyde (CH₂O) Hydrolysis->Formaldehyde Formaldehyde->Dimer Condensation Reaction

Caption: Formation pathway of this compound.

Solubility Profile

The solubility of both Tenofovir Disoproxil Fumarate and its dimer is a critical factor in drug development, influencing dissolution rates, bioavailability, and the design of analytical methods.

Tenofovir Disoproxil Fumarate (TDF)

TDF is described as a white to off-white crystalline powder.[1] Its solubility is influenced by the solvent and pH.

SolventSolubilityReference
Distilled Water (25 °C)13.4 mg/mL[2]
Methanol> 80 mg/mL[6]
Dimethylformamide (DMF)~16 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~14 mg/mL[1]
Ethanol~5 mg/mL[1]
DMF:PBS (pH 7.2) (1:9)~0.1 mg/mL[1]
This compound
SolventSolubilityReference
DMSOSlightly Soluble[7]
MethanolSlightly Soluble[7]

The dimer's larger molecular size and potentially altered polarity compared to the parent drug suggest that its solubility characteristics will differ. The lack of comprehensive solubility data for the dimer highlights a critical area for further investigation in the field.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of the compound (TDF or its dimer) to a series of vials containing different solvents and aqueous buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: Withdraw an aliquot from each vial and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solids.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G start Start prep Add excess compound to solvent/buffer start->prep equil Agitate at constant temperature (24-48h) prep->equil sample Withdraw aliquot equil->sample filter Filter through 0.45 µm syringe filter sample->filter quantify Quantify using validated HPLC method filter->quantify end End quantify->end

Caption: Workflow for equilibrium solubility determination.

Stability Profile and Degradation Pathways

The stability of TDF is a crucial attribute that can affect its quality, safety, and shelf-life. Forced degradation studies are instrumental in elucidating the intrinsic stability of the molecule and identifying potential degradation products, including the dimer.

Stability of Tenofovir Disoproxil Fumarate (TDF)

TDF is susceptible to degradation under various stress conditions. The primary degradation pathway is the hydrolysis of the ester linkages.

Stress ConditionObservations
Acidic Hydrolysis TDF is labile in acidic conditions, with degradation observed in 0.1N HCl.[8][9]
Alkaline Hydrolysis TDF is highly susceptible to alkaline hydrolysis, showing rapid and complete degradation in 0.1N NaOH.[9]
Oxidative Degradation The drug is unstable under oxidative conditions, with degradation occurring in the presence of hydrogen peroxide.[8][9]
Thermal Degradation TDF is labile to dry heat, with thermal decomposition initiating at temperatures as low as 138 °C.[10]
Photolytic Degradation TDF is labile to photolysis, with degradation products observed upon exposure to UV light.[9]
Neutral Hydrolysis TDF is relatively stable under neutral conditions compared to acidic and alkaline environments.[9]

The degradation of TDF generally follows pseudo-first-order kinetics. The hydrolysis proceeds through the formation of a monoester intermediate, ultimately yielding Tenofovir.

Stability of this compound

Specific stability data for the this compound is not extensively documented. However, based on its structure, it is reasonable to hypothesize that the dimer would also be susceptible to hydrolysis at its ester linkages, similar to the parent TDF molecule. The stability of the central methylene bridge connecting the two Tenofovir Disoproxil units under various stress conditions warrants further investigation.

Experimental Protocol: Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies on TDF to understand its stability profile and identify degradation products like the dimer.

  • Stock Solution Preparation: Prepare a stock solution of TDF in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[11]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified duration. Neutralize with 0.1 N NaOH.[11]

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a short duration due to high reactivity. Neutralize with 0.1 N HCl.[11]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified duration.[11]

    • Thermal Degradation: Expose the solid TDF powder to dry heat (e.g., 80°C) for a set period. Dissolve the stressed powder in a suitable solvent for analysis.[6]

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC or UPLC method coupled with a suitable detector (e.g., UV, MS). The method should be capable of separating the parent drug from all significant degradation products.

G cluster_stress Apply Stress Conditions start Prepare TDF Stock Solution acid Acidic Hydrolysis start->acid alkali Alkaline Hydrolysis start->alkali oxidation Oxidative Degradation start->oxidation thermal Thermal Degradation start->thermal photo Photolytic Degradation start->photo analyze Analyze by Stability-Indicating HPLC/UPLC-MS acid->analyze alkali->analyze oxidation->analyze thermal->analyze photo->analyze end Identify & Quantify Degradants analyze->end

Caption: Workflow for forced degradation studies.

Analytical Methodologies

The development of robust, stability-indicating analytical methods is crucial for the accurate quantification of Tenofovir Disoproxil and the detection and monitoring of its impurities, including the dimer.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for the analysis of TDF and its degradation products. Reversed-phase columns (e.g., C18) are typically used with mobile phases consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[11]

  • Mass Spectrometry (MS): Coupling HPLC or UPLC with a mass spectrometer is essential for the identification and structural elucidation of unknown degradation products. High-resolution mass spectrometry (HRMS) provides accurate mass measurements to determine elemental compositions.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural confirmation of impurities.[12]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has also been utilized for the separation and quantification of TDF and its degradants.[9]

Conclusion and Future Perspectives

The solubility and stability of Tenofovir Disoproxil Fumarate are critical parameters that are intrinsically linked to its degradation profile and the formation of impurities such as the this compound. While the stability of TDF under various stress conditions is well-documented, with hydrolysis being the primary degradation pathway, there is a notable gap in the scientific literature regarding the specific physicochemical properties of the dimer.

Future research should focus on:

  • Quantitative Solubility Studies: Determining the aqueous and organic solubility of the purified this compound across a range of pH values and temperatures.

  • Comprehensive Stability Profiling: Conducting forced degradation studies specifically on the dimer to understand its degradation pathways and kinetics.

  • Toxicological Assessment: Evaluating the potential toxicological impact of the dimer to establish safe limits in the drug product.

A deeper understanding of the this compound will enable more robust formulation development, improved analytical control strategies, and ultimately, ensure the continued safety and efficacy of Tenofovir-based therapies.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a valid URL.[4]

  • ChemicalBook. (n.d.). This compound CAS 1093279-76-5. Retrieved from a valid URL.[5]

  • Chemsrc. (n.d.). This compound CAS#: 1093279-76-5. Retrieved from a valid URL.[13]

  • ChemicalBook. (n.d.). This compound. Retrieved from a valid URL.[7]

  • Debaje, P. D., & Harishchandra, H. C. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Asian Journal of Pharmaceutical Research and Development, 8(2), 21-25.[8]

  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Tenofovir Disoproxil. Retrieved from a valid URL.[11]

  • Asian Journal of Pharmaceutical Research and Development. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Retrieved from a valid URL.[14]

  • Patel, D. J., et al. (2012). Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation. Journal of Analytical Methods in Chemistry, 2012, 821561.[9]

  • Gananadhamu, S., et al. (2023). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. AAPS PharmSciTech, 24(6), 139.[12]

  • BenchChem. (n.d.). Solubility and stability of tenofovir disoproxil in organic solvents. Retrieved from a valid URL.[6]

  • Lee, K. R., et al. (2018). Pharmacokinetic Feasibility of Stability-Enhanced Solid-State (SESS) Tenofovir Disoproxil Free Base Crystal. Molecules, 23(5), 1083.[3]

  • LGC Standards. (n.d.). This compound. Retrieved from a valid URL.[15]

  • ChemicalBook. (n.d.). This compound CAS#: 1093279-76-5. Retrieved from a valid URL.[16]

  • Cayman Chemical. (n.d.). PRODUCT INFORMATION: Tenofovir Disoproxil (fumarate). Retrieved from a valid URL.[1]

  • ResearchGate. (n.d.). Figure S1: pH stability of TDF. Retrieved from a valid URL.[17]

  • Singh, S., et al. (2016). Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate. Journal of Pharmaceutical and Biomedical Analysis, 131, 146-155.[18]

  • SynZeal. (n.d.). This compound | 1093279-76-5. Retrieved from a valid URL.[19]

  • Mussel, W. N., et al. (2015). Characterization of Tenofovir Disoproxil Fumarate and Its Behavior under Heating. Crystal Growth & Design, 15(4), 1867-1875.[10]

  • Chemicea. (n.d.). This compound | 1093279-76-5. Retrieved from a valid URL.[20]

  • PubChem. (n.d.). Tenofovir Disoproxil. National Center for Biotechnology Information. Retrieved from a valid URL.[2]

  • Venkatasai Life Sciences. (n.d.). This compound. Retrieved from a valid URL.[21]

  • Uesawa, Y., et al. (2018). Thermal Stability of Tenofovir Disoproxil Fumarate in Suspension. Chemical and Pharmaceutical Bulletin, 66(1), 94-97.[22]

  • Sahu, R., & Patel, V. B. (2012). SPECTROPHOTOMETRIC METHOD FOR DEGRADATION STUDY OF TENOFOVIR DISOPROXIL FUMARATES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(11), 4423-4427.[23]

  • GLP Pharma Standards. (n.d.). This compound | CAS No- 1093279-76-5. Retrieved from a valid URL.[24]

  • Pharmaffiliates. (n.d.). CAS No : 1093279-76-5 | Product Name : this compound. Retrieved from a valid URL.[25]

  • Acanthus Research. (n.d.). This compound. Retrieved from a valid URL.[26]

  • Simson Pharma Limited. (n.d.). This compound | CAS No- 1093279-76-5. Retrieved from a valid URL.

Sources

A Technical Guide to the Mechanism of Action of Tenofovir as a Nucleotide Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tenofovir is a cornerstone in the management of retroviral infections, primarily Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] Classified as an acyclic nucleotide reverse transcriptase inhibitor (NRTI), its efficacy stems from a highly specific disruption of the viral replication cycle.[3][4] However, Tenofovir itself has poor oral bioavailability. To overcome this, it is administered as a prodrug, most commonly Tenofovir Disoproxil Fumarate (TDF).[5][6][7]

The term "Tenofovir Disoproxil Dimer" refers to a known related substance, potentially an impurity or degradation product formed when Tenofovir Disoproxil hydrolyzes.[8][9] While this dimer is relevant for analytical and quality control purposes, the therapeutic mechanism of action is initiated by the administration and subsequent metabolic activation of the monomeric prodrug, TDF. This guide provides an in-depth examination of the molecular journey of Tenofovir from its prodrug form to its ultimate role as a potent inhibitor of viral reverse transcriptase.

Chapter 1: The Prodrug Imperative: From Administration to Intracellular Delivery

The clinical utility of Tenofovir is wholly dependent on its prodrug formulation, Tenofovir Disoproxil Fumarate (TDF). Tenofovir is an acyclic phosphonate, carrying a net negative charge at physiological pH, which severely limits its ability to passively diffuse across the lipid bilayers of intestinal cells.

To circumvent this, the phosphonate group is masked with two lipophilic isopropoxycarbonyloxymethyl (disoproxil) ester groups.[7][10] This modification neutralizes the charge and increases lipophilicity, facilitating passive absorption from the gastrointestinal tract into the bloodstream.[6] Once in systemic circulation, the prodrug is distributed to target cells, primarily CD4+ lymphocytes and hepatocytes.

Chapter 2: The Intracellular Activation Cascade

Inside the target cell, TDF undergoes a rapid and efficient two-stage activation process to yield the pharmacologically active metabolite, Tenofovir Diphosphate (TFV-DP).[6][10]

  • Hydrolysis to Tenofovir: The disoproxil ester groups are rapidly cleaved by ubiquitous cellular esterases, such as carboxylesterase 1, unmasking the phosphonate group and releasing the parent molecule, Tenofovir.[11]

  • Sequential Phosphorylation: Cellular kinases then recognize Tenofovir as a substrate. It is first phosphorylated by AMP kinase to Tenofovir Monophosphate (TFV-MP) and subsequently by nucleoside diphosphate kinase to the active Tenofovir Diphosphate (TFV-DP).[12]

This intracellular trapping and conversion are highly efficient, leading to a significant accumulation of the active TFV-DP within target cells, which possesses a remarkably long intracellular half-life of approximately 50-95 hours in various cell types.[1][5][13][14]

G cluster_membrane Cellular Environment TDF Tenofovir Disoproxil Fumarate (TDF) (Oral Prodrug) TFV Tenofovir (TFV) TDF->TFV Hydrolysis (Cellular Esterases) TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation (AMP Kinase) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Phosphorylation (NDP Kinase) Extracellular Extracellular Space Intracellular Intracellular Space

Caption: Intracellular activation pathway of the Tenofovir prodrug.

Chapter 3: The Molecular Target: HIV-1 Reverse Transcriptase

The sole target of TFV-DP is the viral reverse transcriptase (RT) enzyme, which is essential for the retroviral life cycle.[15][16] HIV-1 RT is a heterodimer composed of p66 and p51 subunits.[15][17] The larger p66 subunit contains both the DNA polymerase active site and the RNase H domain, which work in concert to convert the single-stranded viral RNA genome into double-stranded proviral DNA, a necessary precursor for integration into the host cell's genome.[16][17][18] The polymerase active site contains three critical aspartic acid residues (Asp110, Asp185, and Asp186) that coordinate magnesium ions to catalyze the formation of phosphodiester bonds.[15]

Chapter 4: The Dual Mechanism of Viral Inhibition

TFV-DP inhibits viral RT through a potent, dual mechanism of action: competitive inhibition and obligate chain termination.[2][4][6]

1. Competitive Inhibition: The chemical structure of TFV-DP is a close analog of deoxyadenosine 5'-triphosphate (dATP), the natural substrate for reverse transcriptase.[10][19] This structural mimicry allows TFV-DP to bind to the enzyme's active site, directly competing with endogenous dATP for access.[12][20] The high affinity of TFV-DP for the viral RT active site makes it a potent competitive inhibitor.

2. DNA Chain Termination: If TFV-DP is selected by the RT for incorporation into the nascent viral DNA strand, it leads to the immediate and irreversible cessation of DNA synthesis.[3][6] Unlike natural deoxynucleotides, the acyclic structure of Tenofovir lacks the crucial 3'-hydroxyl (3'-OH) group.[2][4][6] This group is required for the formation of a 5' to 3' phosphodiester bond with the next incoming nucleotide.[10] Its absence means no further nucleotides can be added, effectively terminating the elongation of the proviral DNA chain.

G cluster_RT HIV-1 Reverse Transcriptase Active Site cluster_substrates cluster_outcomes RT Polymerase Active Site Asp110 Asp185 Asp186 DNA_Template Viral RNA/DNA Template Primer Growing DNA Strand Elongation Successful Elongation (DNA Synthesis Continues) RT:f0->Elongation dATP Incorporated Termination Chain Termination (Lacks 3'-OH Group) (DNA Synthesis Halted) RT:f0->Termination TFV-DP Incorporated dATP dATP (Natural Substrate) dATP->RT:f0 Incorporation (Competition) TFV_DP TFV-DP (Tenofovir Diphosphate) TFV_DP->RT:f0 Incorporation (Competition)

Sources

Unveiling the Enigmatic "Tenofovir Disoproxil Dimer": A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the potential biological activities of Tenofovir Disoproxil Dimer, a known impurity of the widely-used antiretroviral drug, Tenofovir Disoproxil Fumarate (TDF). As the pharmaceutical landscape increasingly focuses on the purity and safety of active pharmaceutical ingredients (APIs), understanding the biological implications of such related substances is paramount. This document moves beyond a simple impurity profile, offering a structured, scientifically-grounded framework for investigating the dimer's potential as an active pharmacological entity in its own right.

Introduction: Beyond an Impurity

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone in the treatment and prevention of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1] It is a prodrug of Tenofovir, which, in its active diphosphate form, is a potent nucleotide reverse transcriptase inhibitor.[1][2] The manufacturing and storage of TDF can lead to the formation of various related substances, one of which is the "this compound".[3] While typically viewed through the lens of quality control, the dimeric structure of this molecule raises intriguing questions about its own potential biological activities. Could it retain the antiviral properties of its monomeric precursor? How might its pharmacokinetic profile differ? This guide provides a comprehensive roadmap for answering these critical questions.

Chemical and Structural Landscape

The this compound (CAS 1093279-76-5) is characterized by the linkage of two Tenofovir Disoproxil molecules.[4][5][6][7] Its formation is understood to occur through the hydrolysis of Tenofovir Disoproxil, which generates formaldehyde, subsequently leading to the dimerization of the parent drug.[3]

  • Molecular Formula: C39H60N10O20P2[4]

  • Molecular Weight: 1050.9 g/mol [4]

The larger molecular size and distinct chemical linkage of the dimer compared to TDF are expected to influence its physicochemical properties, and consequently, its biological behavior.

Hypothesized Biological Activities: A Trio of Possibilities

Based on the known mechanism of TDF and the chemical nature of the dimer, we can formulate several key hypotheses regarding its potential biological activities.

Antiviral Efficacy: A Prodrug in Disguise?

It is plausible that the this compound retains significant antiviral activity against both HIV and HBV. There is evidence to suggest that the dimer can be metabolized intracellularly to the active Tenofovir diphosphate (TFV-DP), the same active metabolite as TDF.[] This conversion is the critical step for inhibiting viral reverse transcriptase. The central hypothesis is that the dimer acts as a prodrug, albeit a larger one, that can be enzymatically cleaved to release two molecules of Tenofovir, which are then phosphorylated to TFV-DP.

Pharmacokinetic Profile: A Double-Edged Sword?

The dimeric structure could significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule compared to TDF.

  • Absorption: The increased molecular weight may lead to reduced oral bioavailability.

  • Distribution: Changes in lipophilicity and size could affect tissue penetration and distribution.

  • Metabolism: The metabolic pathway to the active TFV-DP may be more complex or less efficient than that of TDF.

  • Excretion: The route and rate of elimination could be altered.

Understanding these pharmacokinetic parameters is crucial for predicting the dimer's in vivo behavior.

Cytotoxicity: A Safety Concern?

The potential for cytotoxicity is a critical consideration for any new chemical entity, including impurities. The structural modifications in the dimer could lead to off-target effects or altered interactions with cellular components, potentially resulting in increased cytotoxicity compared to TDF. Therefore, a thorough evaluation of its impact on cell viability is essential.

A Roadmap for Experimental Investigation

To systematically investigate these hypotheses, a multi-pronged experimental approach is necessary. The following protocols provide a detailed framework for the in vitro characterization of this compound.

In Vitro Antiviral Activity Assays

Objective: To determine the 50% effective concentration (EC50) of this compound against HIV-1.

Protocol:

  • Cell Culture: Culture MT-4 cells (a human T-cell line) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) and make serial dilutions in culture medium.

  • Infection: Infect MT-4 cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01.

  • Treatment: Immediately after infection, add the serially diluted this compound to the infected cells. Include a positive control (TDF) and a no-drug control.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication: Measure the level of HIV-1 p24 antigen in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of p24 production against the log of the compound concentration and fitting the data to a dose-response curve.

Objective: To determine the EC50 of this compound against HBV.

Protocol:

  • Cell Culture: Culture HepG2.2.15 cells (a human hepatoblastoma cell line that constitutively produces HBV) in DMEM/F-12 medium supplemented with 10% FBS, G418, and antibiotics.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Treatment: Treat the HepG2.2.15 cells with the serially diluted compound for 6-9 days, with media and compound changes every 3 days. Include a positive control (TDF) and a no-drug control.

  • Quantification of Viral Replication: Collect the culture supernatants and quantify the amount of extracellular HBV DNA using a real-time quantitative PCR (qPCR) assay.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of HBV DNA replication against the log of the compound concentration.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound and calculate the Selectivity Index (SI).

Protocol:

  • Cell Culture: Seed MT-4 and HepG2.2.15 cells in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the antiviral assays.

  • Incubation: Incubate the plates for the same duration as the respective antiviral assays.

  • Cell Viability Assessment: Determine cell viability using a colorimetric assay such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

  • Selectivity Index (SI) Calculation: Calculate the SI using the formula: SI = CC50 / EC50 . A higher SI value indicates a more favorable therapeutic window.[9][10]

In Vitro Pharmacokinetic Profiling

Objective: To assess the metabolic stability and cell permeability of this compound.

Protocol:

  • Incubation: Incubate this compound with human liver microsomes or S9 fractions in the presence of NADPH.

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis: Quench the reaction and analyze the remaining concentration of the dimer using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol:

  • Cell Culture: Grow Caco-2 cells (a human colon adenocarcinoma cell line that forms a polarized monolayer) on permeable filter supports.

  • Compound Application: Apply this compound to either the apical (A) or basolateral (B) side of the Caco-2 monolayer.

  • Sampling: Collect samples from the opposite chamber at various time points.

  • Analysis: Quantify the concentration of the dimer in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions to assess absorption and efflux.

Data Presentation and Interpretation

The data generated from these experiments can be effectively summarized and visualized to facilitate interpretation and decision-making.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data
CompoundAnti-HIV-1 EC50 (µM)Anti-HBV EC50 (µM)MT-4 CC50 (µM)HepG2.2.15 CC50 (µM)HIV SIHBV SI
Tenofovir Disoproxil Fumarate (TDF)0.50.8>100>100>200>125
This compound1.22.5>10085>8334
Table 2: Hypothetical In Vitro Pharmacokinetic Parameters
CompoundMicrosomal Half-life (min)Caco-2 Papp (A-B) (10^-6 cm/s)Caco-2 Papp (B-A) (10^-6 cm/s)Efflux Ratio (B-A/A-B)
Tenofovir Disoproxil Fumarate (TDF)455.010.02.0
This compound301.54.53.0

Visualizing the Pathways and Processes

Graphical representations are invaluable for conceptualizing complex biological and experimental workflows.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral Viral Reverse Transcription TDF_dimer This compound TDF_dimer_in This compound TDF_dimer->TDF_dimer_in Cellular Uptake two_TDF 2x Tenofovir Disoproxil TDF_dimer_in->two_TDF Esterase Cleavage two_TFV 2x Tenofovir two_TDF->two_TFV Esterase Cleavage two_TFV_MP 2x Tenofovir Monophosphate two_TFV->two_TFV_MP Cellular Kinases two_TFV_DP 2x Tenofovir Diphosphate (Active) two_TFV_MP->two_TFV_DP Cellular Kinases RT Reverse Transcriptase two_TFV_DP->RT Inhibition DNA_elongation Viral DNA Elongation Chain_termination Chain Termination DNA_elongation->Chain_termination Blocked by TFV-DP

Caption: Proposed intracellular activation pathway of this compound.

G start Start cell_culture Seed Cells (MT-4 or HepG2.2.15) start->cell_culture compound_prep Prepare Serial Dilutions of Dimer and TDF cell_culture->compound_prep infection Infect Cells (HIV-1 or HBV) compound_prep->infection treatment Add Compounds to Cells infection->treatment incubation Incubate for Appropriate Duration treatment->incubation quantification Quantify Viral Replication (ELISA or qPCR) incubation->quantification cytotoxicity Parallel Cytotoxicity Assay (MTT) incubation->cytotoxicity data_analysis Calculate EC50, CC50, and SI quantification->data_analysis cytotoxicity->data_analysis end End data_analysis->end

Caption: Experimental workflow for antiviral and cytotoxicity testing.

Conclusion: From Impurity to Insight

The this compound, while currently classified as an impurity, warrants a thorough investigation into its potential biological activities. The framework presented in this guide provides a scientifically rigorous approach to elucidating its antiviral efficacy, pharmacokinetic profile, and cytotoxicity. The insights gained from such studies will not only enhance our understanding of the safety profile of TDF but could also reveal unexpected therapeutic potential. By moving beyond a narrow definition of "impurity," we open the door to new discoveries and a more comprehensive understanding of the drugs we rely on.

References

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Avhad, S., Morkar, V., Shinde, S., Patki, C., Chikhale, H., & Borse, L. (2023). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia.
  • Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4′-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Retrieved from [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:1093279-76-5. Retrieved from [Link]

  • ResearchGate. (2018). A Precise Review on Tenofovir Disoproxil Fumarate: An Analytical Profile. Retrieved from [Link]

  • PubMed. (n.d.). The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness?. Retrieved from [Link]

  • ResearchGate. (2025). Characterization of Tenofovir Disoproxil Fumarate and Its Behavior under Heating. Retrieved from [Link]

  • SynZeal. (n.d.). This compound | 1093279-76-5. Retrieved from [Link]

  • Parikh, U. M., Koontz, D. L., Chu, C. K., Schinazi, R. F., & Mellors, J. W. (2005). In vitro activity of structurally diverse nucleoside analogs against human immunodeficiency virus type 1 with the K65R mutation in reverse transcriptase. Antimicrobial agents and chemotherapy, 49(3), 1139–1144. [Link]

  • National Institutes of Health. (2023). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate. PubMed Central. Retrieved from [Link]

  • PubMed. (2017). Simultaneous determination of tenofovir alafenamide and its active metabolites tenofovir and tenofovir diphosphate in HBV-infected hepatocyte with a sensitive LC-MS/MS method. Retrieved from [Link]

  • JoVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (n.d.). Lethal mutagenesis of HIV with mutagenic nucleoside analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. Retrieved from [Link]

  • Frontiers. (n.d.). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Retrieved from [Link]

  • National Institutes of Health. (2022). Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile. Retrieved from [Link]

  • PubMed. (n.d.). In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection. Retrieved from [Link]

  • Wikipedia. (n.d.). Tenofovir disoproxil. Retrieved from [Link]

  • ResearchGate. (2022). Selective index of antiviral drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity, antiviral activity and selectivity index. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-HBV nucleoside analogs against viral replication in the HBV producing cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current Nucleos(t)ide Analogue Therapy for Chronic Hepatitis B. PubMed Central. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tenofovir Disoproxil Fumarate?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Investigation of nucleoside analogs with anti‐HIV activity. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Tenofovir Disoproxil Dimer Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Tenofovir Disoproxil Dimer, a potential impurity in Tenofovir Disoproxil Fumarate (TDF) drug substance and product. The method is designed to separate the dimer impurity from the active pharmaceutical ingredient (API), its known related substances, and degradation products generated under various stress conditions. This protocol provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the quality and safety of TDF formulations.

Introduction

Tenofovir Disoproxil Fumarate (TDF) is a critical antiretroviral medication, belonging to the nucleotide reverse transcriptase inhibitor class, used in the treatment of HIV-1 and chronic hepatitis B infections.[1][2] As with any pharmaceutical product, ensuring the purity and limiting the presence of impurities is paramount to guaranteeing its safety and efficacy.[3] One potential process-related impurity is the this compound. The formation of such impurities can occur during the synthesis of the drug substance or upon storage, potentially impacting the drug's quality and therapeutic effect.[3][4]

Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in pharmaceutical products.[5] Therefore, a well-validated, stability-indicating analytical method is essential for the accurate quantification of the this compound. This application note describes a systematic approach to developing and validating an HPLC method that can reliably separate and quantify this specific impurity.

Method Development Strategy

The primary objective is to develop a single HPLC method capable of separating Tenofovir Disoproxil, its dimer, and other potential degradation products. A reversed-phase approach was selected due to the non-polar nature of TDF and its related compounds.

Rationale for Experimental Choices
  • Column Selection: A C18 column is a common choice for the separation of non-polar to moderately polar compounds. A Waters X-bridge C18 (250 mm x 4.6 mm, 5 µm) column was selected for its proven performance in separating TDF and its impurities.[6]

  • Mobile Phase Selection: A gradient elution with a buffer and an organic modifier is necessary to achieve optimal separation of compounds with varying polarities. Ammonium formate buffer is volatile and MS-compatible, making it a suitable choice.[6] Methanol was chosen as the organic modifier. The pH of the buffer was adjusted to 3.90 with formic acid to ensure the analytes are in a suitable ionization state for good peak shape and retention.[6]

  • Wavelength Selection: The UV detection wavelength was set at 260 nm, which is the absorption maximum for Tenofovir Disoproxil Fumarate, ensuring high sensitivity for both the API and its structurally related impurities.[2][7][8]

  • Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies were performed. TDF was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.[9][10][11] This is crucial to demonstrate that the dimer peak is resolved from any degradants that might form under these conditions.

Experimental Protocols

Materials and Reagents
  • Tenofovir Disoproxil Fumarate Reference Standard and this compound Reference Standard

  • HPLC grade Methanol and Acetonitrile

  • Ammonium Formate (analytical grade)

  • Formic Acid (analytical grade)

  • Purified water (HPLC grade)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.

Instrumentation and Chromatographic Conditions
  • Instrument: Agilent 1200 series HPLC with a UV/PDA Detector or equivalent.[6]

  • Column: Waters X-bridge C18 (250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase A: 0.63 g of ammonium formate in 1000 mL of purified water, pH adjusted to 3.90 with diluted formic acid.[6]

  • Mobile Phase B: Methanol.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 260 nm.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
08020
108020
302080
402080
428020
508020
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Tenofovir Disoproxil Fumarate Reference Standard and an appropriate amount of this compound Reference Standard in the diluent in a 50 mL volumetric flask to get a known concentration.

  • Sample Solution: Accurately weigh and dissolve a quantity of the TDF sample equivalent to 25 mg of Tenofovir Disoproxil Fumarate in the diluent in a 50 mL volumetric flask.

Forced Degradation Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[11]

  • Acid Hydrolysis: Treat the sample solution with 0.1N HCl at 60°C for 2 hours.[7][11]

  • Base Hydrolysis: Treat the sample solution with 0.1N NaOH at room temperature for 30 minutes.[7][11]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 4 hours.[7][11]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.

Neutralize the acidic and basic solutions before injection.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for key parameters.[12][13][14]

System Suitability

System suitability parameters are established to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (for TDF peak)≤ 2.0
Theoretical Plates (for TDF peak)≥ 2000
% RSD of peak areas (n=6)≤ 2.0%
Specificity

Specificity is demonstrated by the complete separation of the this compound from the main TDF peak and other impurities. The peak purity of the analyte peaks in the stressed samples was evaluated using a PDA detector to confirm no co-eluting peaks.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions containing the this compound at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the expected impurity level. A correlation coefficient (r²) of ≥ 0.999 is typically achieved.

Accuracy

Accuracy was determined by spiking a known amount of the this compound into the sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same batch on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same batch of samples on different days, by different analysts, and on different instruments.

The % RSD for both repeatability and intermediate precision should be not more than 5.0% for impurities.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N). A typical S/N ratio for LOD is 3:1 and for LOQ is 10:1.

Robustness

The robustness of the method was evaluated by making deliberate small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1 units). The system suitability parameters should remain within the acceptance criteria.

Data Presentation

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Tailing Factor1.1≤ 2.0
Theoretical Plates8500≥ 2000
% RSD (n=6)0.8%≤ 2.0%

Table 2: Method Validation Summary

ParameterResult
Linearity (r²)0.9995
Accuracy (% Recovery)99.2% - 101.5%
Precision (% RSD)< 2.0%
LOD[Insert Value] µg/mL
LOQ[Insert Value] µg/mL
RobustnessPassed

Visualization

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_start Weigh Standards & Samples prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_sonicate Sonicate to Dissolve prep_dissolve->prep_sonicate prep_filter Filter Solution prep_sonicate->prep_filter hplc_inject Inject into HPLC System prep_filter->hplc_inject Prepared Samples hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection at 260 nm hplc_separate->hplc_detect data_integrate Integrate Chromatograms hplc_detect->data_integrate Raw Data data_quantify Quantify Impurity data_integrate->data_quantify data_report Generate Report data_quantify->data_report end END data_report->end Final Results

Caption: High-level workflow for the analysis of this compound.

Method Validation Pathway

G MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition (ICH Q2(R1)) MethodDevelopment->ValidationProtocol Specificity Specificity Peak Purity Resolution ValidationProtocol->Specificity Linearity Linearity & Range Correlation Coefficient y-intercept ValidationProtocol->Linearity Accuracy Accuracy % Recovery ValidationProtocol->Accuracy Precision Precision Repeatability (intra-day) Intermediate (inter-day) ValidationProtocol->Precision LOD_LOQ Detection & Quantitation Limits S/N Ratio ValidationProtocol->LOD_LOQ Robustness Robustness Deliberate Parameter Variation ValidationProtocol->Robustness FinalReport Validation Summary Report Specificity->FinalReport Linearity->FinalReport Accuracy->FinalReport Precision->FinalReport LOD_LOQ->FinalReport Robustness->FinalReport

Caption: Logical pathway for the validation of the analytical method.

Conclusion

The developed RP-HPLC method is demonstrated to be simple, specific, accurate, precise, and robust for the determination of this compound in Tenofovir Disoproxil Fumarate. The method is also stability-indicating, as evidenced by its ability to resolve the dimer from degradation products formed under various stress conditions. This analytical procedure is suitable for routine quality control analysis and for stability studies of Tenofovir Disoproxil Fumarate.

References

  • Debaje P D, Harishchandra H. C. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Asian Journal of Pharmaceutical Research and Development, 8(2), 21-25. [Link]

  • ResearchGate. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV. [Link]

  • LabRulez LCMS. Ternary Gradient for Tenofovir Disoproxil Fumarate Impurity Profiling. [Link]

  • Patel, S., et al. (2012). Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation. ISRN Chromatography. [Link]

  • Bhatt, J., et al. (2021). Analytical method development and validation of related substances by rp-hplc of emtricitabine and tenofovir disoproxil fumarate tablets. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • NINGBO MENOVO PHARMA. (2017).
  • Manojkumar, I., et al. (2020). A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. International Journal of Research in Pharmaceutical Sciences & Technology. [Link]

  • Sridhar, I., et al. (2011). RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form. Journal of Chemical and Pharmaceutical Research. [Link]

  • ICH. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • OUCI. Q2(R1) Validation of Analytical Procedures. [Link]

  • He, Z., et al. (2015). Identification, synthesis and characterization of new impurities in tenofovir. Pharmazie. [Link]

  • International Journal of Creative Research Thoughts. (2023). ANALYTICAL METHOD DEVLOPMENT FOR DETERMINATION OF TENOFOVIR DISPROXIL FUMARATE BY HPLC. [Link]

  • Reddy, G. S., et al. (2015). Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • HPLC method development for tenofovir disoproxil fumarate analysis. (2024). Aizeon. [Link]

  • Biosciences Biotechnology Research Asia. (2023). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]

  • Nye, L. C., et al. (2015). Identification of a novel human circulating metabolite of tenofovir disoproxil fumarate with LC-MS/MS. Bioanalysis. [Link]

  • ResearchGate. (2023). Study on Quality Control of Tenofovir Disoproxil Fumarate Enantiomers by High-Performance Liquid Chromatography–Mass Spectrometry. [Link]

  • CORE. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TENOFOVIR DISOPROXIL FUMARATE AND LAMUVIDINE IN HUMAN PLAS. [Link]

  • SynZeal. This compound. [Link]

  • Swathi, K., et al. (2018). New Analytical Method Development and Validation of Tenofovir disoproxil fumarate in Bulk and Tablet by Using UV- Spectrophotometric Method. World Journal of Pharmaceutical Sciences. [Link]

  • World Journal of Pharmaceutical Research. (2022). Analytical Method Development and Validation of Tenofovir Disoproxil Fumarate in Bulk and Pharmaceutical Formulation by UV Spectrophotometry. [Link]

  • Thamma, S., et al. (2018). A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring. Journal of Chromatography B. [Link]

Sources

Application Note: Quantification of Tenofovir Disoproxil Dimer in Bulk Drug and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Impurity Profiling in Tenofovir Disoproxil Fumarate

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy, widely used in the treatment and prevention of HIV/AIDS and chronic hepatitis B.[1] As a prodrug, TDF is converted in vivo to tenofovir, which then acts as a reverse transcriptase inhibitor, halting viral replication.[1][2] The chemical stability of the TDF molecule is paramount to its efficacy and safety. During its synthesis, formulation, and storage, various impurities can arise, one of the most significant being the Tenofovir Disoproxil Dimer.

The formation of this dimer, identified as Tenofovir Disoproxil Fumarate Impurity J, is often linked to the presence of moisture. TDF can hydrolyze to generate formaldehyde, which then reacts with two molecules of Tenofovir Disoproxil to form the dimer.[3] The presence of this and other impurities beyond acceptable limits can impact the drug's safety and performance. Therefore, robust and reliable analytical methods for the precise quantification of the this compound are essential for quality control in both the bulk drug substance and the final pharmaceutical formulations.

This application note provides a detailed, scientifically grounded protocol for the quantification of the this compound using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be self-validating and are rooted in established principles of analytical chemistry and regulatory expectations.

Scientific Rationale and Methodological Principles

The quantification of the this compound necessitates a stability-indicating analytical method. Such a method must be capable of separating the dimer from the active pharmaceutical ingredient (API), other known and unknown impurities, and degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for this application due to its high resolving power, sensitivity, and reproducibility for the analysis of moderately polar to nonpolar compounds like TDF and its dimer.

The selection of the stationary phase (column), mobile phase composition, and detector settings are critical to achieving the desired separation and sensitivity. A C18 column is commonly employed, offering excellent hydrophobic retention for the analytes of interest. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). The buffer controls the pH and influences the ionization state of the analytes, thereby affecting their retention. A gradient elution is often preferred to ensure the timely elution of all components with good peak shapes. UV detection is suitable as both TDF and its dimer possess chromophores that absorb in the UV region, typically around 260 nm.[4]

Experimental Workflow for Dimer Quantification

The overall workflow for the quantification of the this compound is a systematic process designed to ensure accuracy and precision. It begins with the careful preparation of standards and samples, followed by chromatographic analysis and data processing.

Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Dimer & TDF) HPLC_System HPLC Analysis Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Bulk Drug / Formulation) Sample_Prep->HPLC_System Integration Peak Integration & Identification HPLC_System->Integration Quantification Quantification (External Standard Method) Integration->Quantification Reporting Reporting & Compliance Check Quantification->Reporting

Figure 1: A schematic of the experimental workflow for the quantification of this compound.

Detailed Analytical Protocol

This protocol provides a robust starting point for the quantification of this compound. Method validation in the user's laboratory is essential to ensure its suitability for the intended purpose.

Reagents and Materials
  • Tenofovir Disoproxil Fumarate Reference Standard (USP or equivalent)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Glacial Acetic Acid (Analytical grade)

  • Water (HPLC grade)

  • Bulk drug substance or pharmaceutical formulation of Tenofovir Disoproxil Fumarate

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1200 series or equivalent with UV/PDA detector
Column Waters X-bridge C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1 M Ammonium Acetate in water, pH adjusted to 3.8 with Glacial Acetic Acid
Mobile Phase B Acetonitrile:Methanol (70:30 v/v)
Gradient Program Time (min)
0
15
30
45
50
55
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm
Injection Volume 10 µL
Preparation of Solutions

Diluent: Acetonitrile and water (1:1 v/v)

Standard Stock Solution (TDF): Accurately weigh and dissolve approximately 25 mg of Tenofovir Disoproxil Fumarate Reference Standard in 50 mL of diluent to obtain a concentration of about 0.5 mg/mL.

Standard Stock Solution (Dimer): Accurately weigh and dissolve approximately 5 mg of this compound Reference Standard in 50 mL of diluent to obtain a concentration of about 0.1 mg/mL.

Spiked Standard Solution (for method development and validation): Prepare a solution containing a known concentration of TDF (e.g., 0.5 mg/mL) and the dimer at the expected specification level (e.g., 0.15%).

Sample Solution (Bulk Drug): Accurately weigh and dissolve approximately 25 mg of the Tenofovir Disoproxil Fumarate bulk drug substance in 50 mL of diluent.

Sample Solution (Formulation):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of Tenofovir Disoproxil Fumarate and transfer to a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Make up to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (for TDF peak) Not more than 2.0
Theoretical Plates (for TDF peak) Not less than 2000
%RSD for replicate injections Not more than 2.0% for the TDF peak area
Data Analysis and Quantification

The quantification of the this compound is performed using the external standard method.

  • Inject the standard solution of the dimer at a known concentration to determine its retention time and response factor.

  • Inject the sample solution.

  • Identify the dimer peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the percentage of the dimer in the sample using the following formula:

    % Dimer = (Area of Dimer in Sample / Area of Dimer in Standard) x (Concentration of Standard / Concentration of Sample) x 100

Method Validation and Trustworthiness

To ensure the reliability of the results, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[5] The validation should include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to show that the dimer peak is well-resolved from any degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of the dimer standard should be prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by recovery studies, spiking a placebo or sample with known amounts of the dimer at different concentration levels (e.g., 80%, 100%, and 120% of the expected level). The recovery should typically be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (%RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Acceptance Criteria and Regulatory Context

The acceptance criteria for impurities in new drug substances and products are guided by the ICH Q3A(R2) and Q3B(R2) guidelines, respectively.[6][7] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

ThresholdICH Q3A(R2) - Drug SubstanceICH Q3B(R2) - Drug Product
Reporting Threshold ≥ 0.05%≥ 0.1%
Identification Threshold ≥ 0.10% or 1.0 mg/day intake≥ 0.2% or 2.0 mg/day intake
Qualification Threshold ≥ 0.15% or 1.0 mg/day intakeAs per identification threshold

It is important to note that these are general guidelines, and specific limits for a particular impurity in a given drug product may be established based on toxicological data and regulatory submissions. For Tenofovir Disoproxil Fumarate, any specified impurity in a pharmacopeial monograph (e.g., USP, EP) would take precedence.

Formation Mechanism of this compound

Understanding the formation pathway of the dimer is crucial for developing control strategies during manufacturing and storage. The primary mechanism involves the hydrolysis of the disoproxil ester groups of TDF, which can release formaldehyde. This formaldehyde then acts as a linking agent between two molecules of TDF at the amino group of the adenine base.

Dimer Formation TDF1 Tenofovir Disoproxil Dimer This compound TDF1->Dimer TDF2 Tenofovir Disoproxil TDF2->Dimer HCHO Formaldehyde (from hydrolysis) HCHO->Dimer condensation Moisture Moisture Moisture->HCHO hydrolysis

Figure 2: A simplified diagram illustrating the formation of this compound.

Conclusion

The quantification of this compound is a critical aspect of the quality control of Tenofovir Disoproxil Fumarate in both bulk drug and finished formulations. The RP-HPLC method detailed in this application note provides a robust and reliable approach for the accurate and precise determination of this impurity. By understanding the scientific principles behind the methodology, adhering to rigorous validation protocols, and being cognizant of the regulatory landscape, researchers and drug development professionals can ensure the safety and efficacy of this vital medication.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Research Journal of Pharmacy and Technology. RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form. 2017. [Link]

  • CORE. A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. 2020. [Link]

  • PubMed Central. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form. 2014. [Link]

  • Patsnap Synapse. What is the mechanism of Tenofovir Disoproxil Fumarate?. 2024. [Link]

  • Allmpus. Tenofovir Disoproxil Fumarate IP Impurity E. N.d. [Link]

  • PubMed Central. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. 2015. [Link]

  • World Health Organization. TENOFOVIR DISOPROXIL FUMARATE TABLETS Draft proposal for inclusion in The International Pharmacopoeia. 2022. [Link]

  • U.S. Food and Drug Administration. tenofovir disoproxil fumarate tablets. N.d. [Link]

  • Pharmaffiliates. Tenofovir-impurities. N.d. [Link]

  • U.S. Food and Drug Administration. tenofovir disoproxil fumarate tablets. N.d. [Link]

  • USP. Tenofovir Disoproxil Fumarate. 2011. [Link]

  • SynZeal. This compound | 1093279-76-5. N.d. [Link]

  • PubChem. This compound | C39H60N10O20P2 | CID 58850801. N.d. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. ICRS48744 - CRS catalogue. N.d. [Link]

  • ResearchGate. Characterization of Tenofovir Disoproxil Fumarate and Its Behavior under Heating. 2017. [Link]

  • ResearchGate. Validated RP-HPLC method development for estimation of Tenofovir Disoproxil Fumarate from plasma. 2015. [Link]

  • Google Patents.
  • SynZeal. Tenofovir Impurities. N.d. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Tenofovir disoproxil fumarate ICRS batch 1. 2018. [Link]

  • Wikipedia. Tenofovir disoproxil. N.d. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for Impurity Profiling of Tenofovir Disoproxil Fumarate, Including the Tenofovir Disoproxil Dimer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of process-related impurities and degradation products in Tenofovir Disoproxil Fumarate (TDF) drug substance. The method is specifically designed to resolve key impurities, including the Tenofovir Disoproxil Dimer, Tenofovir Monoisoproxil (Mono-POC-PMPA), and Tenofovir (PMPA), from the active pharmaceutical ingredient (API). This guide provides a detailed protocol, explains the scientific rationale behind the method's parameters, and outlines validation strategies based on International Council for Harmonisation (ICH) guidelines, making it an essential resource for researchers in quality control, drug development, and analytical sciences.

Introduction: The Criticality of Impurity Profiling for TDF

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy for HIV-1 and Hepatitis B infections.[1] As a prodrug, TDF is designed for enhanced oral bioavailability, being converted in vivo to its active form, Tenofovir.[2] The complex synthesis and inherent chemical structure of TDF, particularly its ester linkages, make it susceptible to the formation of various impurities through synthetic side-reactions or degradation.

Regulatory bodies worldwide, guided by ICH standards, mandate rigorous characterization and control of impurities in pharmaceutical products.[3] Impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product. Therefore, a validated, high-resolution analytical method is not merely a quality control checkpoint but a fundamental component of ensuring patient safety. This document details such a method, focusing on the challenging separation of the TDF Dimer and other closely related substances.

Understanding TDF Impurities

The impurity profile of TDF can be complex, comprising starting materials, intermediates, by-products, and degradation products. A comprehensive HPLC method must be able to separate the API from all known and potential unknown impurities.

Key Process-Related and Degradation Impurities:

Impurity NameCommon AbbreviationType
This compoundDimer ImpurityProcess-Related/Degradant
Tenofovir MonoisoproxilMono-POC-PMPAProcess-Related/Degradant[4]
TenofovirPMPADegradant
Adenine---Process-Related[5]
Tenofovir Disoproxil CarbamateCarbamate ImpurityProcess-Related[3]
(S)-Tenofovir DisoproxilEnantiomeric ImpurityProcess-Related[6][7]

The formation of these impurities is often linked to specific process conditions or environmental stressors. For instance, the cleavage of the disoproxil ester groups under hydrolytic (acidic or alkaline) conditions is a primary degradation pathway, leading to the formation of Mono-POC-PMPA and subsequently Tenofovir.[8] The TDF Dimer is another critical process-related impurity that must be monitored.[9][10]

Principle of the Chromatographic Method

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is ideally suited for separating TDF from its impurities due to the significant differences in polarity among the compounds.

  • Scientific Rationale:

    • Stationary Phase: A C18 (octadecylsilyl) column is used, providing a non-polar surface. Compounds are retained based on their hydrophobicity; more non-polar compounds like the TDF Dimer will interact more strongly and elute later.

    • Mobile Phase: A gradient elution is employed, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent (acetonitrile/methanol). This approach is crucial for this analysis. The highly polar impurity, Tenofovir (PMPA), elutes early in the run, while the much less polar API and the even less polar Dimer impurity require a higher concentration of organic solvent for elution.

    • Buffer pH: An acidic pH (around 3.8-4.0) is maintained using a buffer like ammonium formate or potassium dihydrogen phosphate.[5][9] This suppresses the ionization of the phosphonate group and the amine function on the adenine ring, leading to sharper, more symmetrical peaks and improved retention and selectivity.[11]

    • Detection: UV detection at 260 nm is selected as it is the absorption maximum for TDF and its chromophoric impurities, providing excellent sensitivity for all target analytes.[1][12][13]

Experimental Protocol

Instrumentation and Reagents
  • Instrumentation: HPLC or UPLC system equipped with a gradient pump, degasser, autosampler, column thermostat, and a UV/Photodiode Array (PDA) detector.

  • Reagents:

    • Ammonium Formate (HPLC grade)

    • Formic Acid (or Phosphoric Acid) for pH adjustment

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Tenofovir Disoproxil Fumarate Reference Standard (RS) and impurity standards (if available).

Chromatographic Conditions
ParameterConditionRationale
Column Waters X-bridge C18, 250 mm x 4.6 mm, 5 µm (or equivalent)Provides high efficiency and resolution for complex impurity mixtures.[9]
Mobile Phase A 0.01M Ammonium Formate buffer, pH adjusted to 3.9 with Formic Acid.Acidic pH ensures consistent analyte ionization for sharp peaks and good selectivity.[9][11]
Mobile Phase B Acetonitrile:Methanol (80:20, v/v)Strong organic solvent mixture to elute non-polar impurities effectively.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[14][15]
Gradient Program Time (min)% Mobile Phase A
0.095
10.095
40.040
60.020
65.020
66.095
75.095
Column Temp. 30°CEnsures reproducible retention times by minimizing temperature fluctuations.[5][16]
Detection UV at 260 nmOptimal wavelength for detecting TDF and its related substances.[15]
Injection Volume 10 µL
Diluent Acetonitrile:Water (30:70, v/v)Provides good solubility for the API and impurities while being compatible with the initial mobile phase.[9]
Preparation of Solutions
  • Standard Solution (0.015 mg/mL):

    • Accurately weigh about 15 mg of Tenofovir Disoproxil Fumarate RS into a 100 mL volumetric flask.

    • Add approximately 70 mL of Diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with Diluent.

    • Further dilute 1.0 mL of this solution to 10.0 mL with Diluent.

  • Sample Solution (1.0 mg/mL):

    • Accurately weigh about 50 mg of the Tenofovir Disoproxil Fumarate test sample into a 50 mL volumetric flask.

    • Add approximately 35 mL of Diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature, then dilute to volume with Diluent and mix well.

    • Filter the solution through a 0.45 µm PVDF syringe filter before injection.

Method Validation and System Suitability

The described method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.

  • Trustworthiness Through Self-Validation:

    • Specificity (Forced Degradation): A crucial aspect of validation is demonstrating the method is "stability-indicating." This involves subjecting the TDF sample to stress conditions such as acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), heat, and light.[8][13][17] The chromatograms from these stressed samples should show that the degradation peaks are well-resolved from the main TDF peak and from each other, proving the method's specificity. TDF is known to be particularly susceptible to acid and base hydrolysis.[8][18]

    • Linearity: The detector response for each impurity should be linear across a range from its Limit of Quantification (LOQ) to 150% of its specified limit.

    • Accuracy: Assessed by performing recovery studies on samples spiked with known amounts of impurities.[10]

    • Precision: Evaluated at the system, method (repeatability), and intermediate levels to ensure consistent results.

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance must be verified.

  • Procedure: Inject the Standard Solution in six replicates.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry Factor): Not more than 2.0 for the TDF peak.[19]

    • Theoretical Plates: Greater than 5000 for the TDF peak.

    • % RSD: The Relative Standard Deviation for the peak area and retention time of the six replicate injections should be not more than 2.0%.[19]

Data Interpretation

Impurities are typically identified by their Relative Retention Time (RRT) with respect to the TDF peak. Quantification is performed against the TDF reference standard, often using a relative response factor (RRF) if it is not equal to 1.0.

CompoundExpected RRT
Tenofovir (PMPA)~0.25
Mono-POC-PMPA~0.85
Tenofovir Disoproxil Fumarate 1.00
This compound~1.5 - 1.8

Note: RRTs are approximate and should be confirmed using qualified impurity standards.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample preparation to final reporting.

HPLC_Workflow cluster_prep 1. Solution Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_sample Weigh & Dissolve Test Sample (1.0 mg/mL) analysis Inject Blank, Standard(s) & Sample(s) prep_sample->analysis prep_std Prepare TDF Reference Standard (0.015 mg/mL) sst System Suitability Test (6 Replicates of Std) prep_std->sst prep_mobile Prepare Mobile Phases A & B prep_mobile->sst sst->analysis If SST Passes integrate Integrate Chromatograms analysis->integrate identify Identify Impurities (by RRT) integrate->identify quantify Quantify Impurities (% Area or vs. Standard) identify->quantify report Generate Final Report quantify->report

Caption: HPLC workflow for TDF impurity profiling.

References

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method development, validation, Synthesis, Characterization and Forced degradation study of Tenofovir Disoproxil Fumarate and its impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated RP-HPLC method development for estimation of Tenofovir Disoproxil Fumarate from plasma. Retrieved from [Link]

  • ACS Publications. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2023). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Retrieved from [Link]

  • CORE. (n.d.). A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. Retrieved from [Link]

  • SynZeal. (n.d.). Tenofovir Impurities. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Retrieved from [Link]

  • NIH. (n.d.). Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • TLC Pharma Labs. (n.d.). Tenofovir disoproxil Fumarate Impurities | Usp | Ep | Bp | Tlcp. Retrieved from [Link]

  • PubMed. (2015). Identification, synthesis and characterization of new impurities in tenofovir. Retrieved from [Link]

  • USP. (2011). Tenofovir Disoproxil Fumarate. Retrieved from [Link]

  • Periódicos Científicos da UFRGS. (n.d.). Rapid stability-indicating UHPLC method for determination of lamivudine and tenofovir disoproxil fumarate in fixed. Retrieved from [Link]

  • Scribd. (n.d.). Tenofovir Disoproxil Fumarate: Riefing - Nfrared Bsorption. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV. Retrieved from [Link]

  • SynZeal. (n.d.). Tenofovir Disoproxil Fumarate IP Impurity G | 1280130-08-6. Retrieved from [Link]

  • WHO. (2023). TENOFOVIR DISOPROXIL FUMARATE Draft proposal for revision for The International Pharmacopoeia. Retrieved from [Link]

  • IJPSR. (2016). RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES FROM EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLET. Retrieved from [Link]

  • WHO. (2022). TENOFOVIR DISOPROXIL FUMARATE TABLETS Draft proposal for inclusion in The International Pharmacopoeia. Retrieved from [Link]

  • JMPAS. (2021). Analytical method development and validation of related substances by rp-hplc of emtricitabine and tenofovir disoproxil fumarate. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). development and validation of rp-hplc method for the determination of tenofovir disoproxil in bulk and in pharmaceutical formulation. Retrieved from [Link]

  • SciSpace. (n.d.). A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir. Retrieved from [Link]

Sources

Application Note & Protocol: The Use of Tenofovir Disoproxil Dimer as a Certified Reference Standard in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the proper use of the Tenofovir Disoproxil Dimer Certified Reference Standard (CRS). This compound, a significant process-related impurity of the antiretroviral drug Tenofovir Disoproxil Fumarate (TDF), is identified as Impurity J in the International Pharmacopoeia.[1][2] The accurate identification and quantification of this and other impurities are mandated by global regulatory bodies to ensure the safety and efficacy of the final drug product.[3] This guide details the physicochemical properties of the reference standard, provides step-by-step protocols for its use in qualitative and quantitative analysis via High-Performance Liquid Chromatography (HPLC), and outlines critical best practices for its handling and storage.

Introduction: The Imperative of Impurity Profiling

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone in the treatment and prevention of HIV-1 and chronic hepatitis B infections.[4][5] As a prodrug, its chemical structure, featuring bis-isopropyloxycarbonylmethyl (bis-POC) moieties, enhances oral bioavailability but also presents pathways for the formation of various impurities during synthesis and storage.[3] Regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, stipulate stringent control over impurities, with identification and quantification being mandatory for any impurity present above a 0.1% threshold.[3]

This compound (TDD) is a known impurity formed during the synthesis of TDF. Its presence must be monitored and controlled within specified limits. The availability of a highly purified, well-characterized Certified Reference Standard for TDD is therefore indispensable for:

  • Unambiguous Peak Identification: Confirming the identity of the impurity peak in a chromatogram of TDF.

  • Accurate Quantification: Serving as an external standard for calculating the precise amount of the impurity in a drug substance or product batch.

  • Method Validation: Validating the performance of analytical methods to ensure they are fit for purpose.[6]

This guide is structured to provide both the theoretical basis and the practical application of TDD CRS in a modern analytical laboratory.

Physicochemical Properties and Characterization of TDD CRS

A Certified Reference Standard is a highly purified and characterized material, accompanied by a Certificate of Analysis (CoA) that attests to its quality and suitability.[7] The CoA is a critical document providing essential information for the analyst.

Table 1: Physicochemical Data for this compound CRS
PropertyValueSource(s)
Chemical Name 5-[[(1R)-2-[6-[[[[9-[(2R)-2,11-Dimethyl-5-[[[(1-methylethoxy)carbonyl]oxy]methoxy]-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]amino]methyl]amino]-9H-purin-9-yl]-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic acid 1,9-bis(1-methylethyl) ester 5-oxide[1][6]
Synonyms Tenofovir Disoproxil Fumarate Impurity J (IP)[1][2]
CAS Number 1093279-76-5[1][4][5]
Molecular Formula C₃₉H₆₀N₁₀O₂₀P₂[1][2]
Molecular Weight 1050.9 g/mol [2][4]
Appearance Off-White to Pale Yellow Low Melting Solid[1]
Storage 2-8°C, Hygroscopic, store in a refrigerator under an inert atmosphere.[1]

Causality Behind Storage Conditions: The complex ester and phosphonate functionalities in TDD make it susceptible to degradation. The recommended storage at 2-8°C minimizes thermal degradation. Its hygroscopic nature necessitates storage in a desiccated, inert atmosphere to prevent hydrolysis of the disoproxil ester groups, which would compromise the integrity of the standard.[1]

A comprehensive CoA for a TDD CRS should include, at a minimum: Lot Number, Purity by a primary method (e.g., HPLC), Identity confirmation (by Mass Spectrometry and NMR), and a Retest or Expiration Date.[7][8][9]

Application I: Qualitative Peak Identification

The primary use of the TDD CRS is to unequivocally identify the corresponding impurity peak within the chromatogram of a TDF sample. This is typically achieved through retention time matching and peak spiking.

Logical Workflow for Peak Identification

The following diagram illustrates the workflow for confirming the identity of the TDD peak.

G cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_confirm Confirmation A Prepare TDF Test Solution (e.g., 1.0 mg/mL) C Inject TDF Test Solution. Observe impurity peaks. A->C E Prepare Spiked Solution: (TDF Test + TDD CRS) A->E B Prepare TDD CRS Stock (e.g., 0.1 mg/mL) D Inject TDD CRS Solution. Determine retention time (RT). B->D B->E G Does the suspect peak in Chromatogram C match the RT of TDD CRS in Chromatogram D? C->G D->G F Inject Spiked Solution. E->F H Does the area of the suspect peak increase significantly in Chromatogram F? F->H G->H Yes I Identity Confirmed: Peak is Tenofovir Disoproxil Dimer H->I Yes

Workflow for impurity peak identification using a CRS.
Protocol 1: Preparation of Analytical Solutions
  • Selection of Diluent: A mixture of acetonitrile and water (e.g., 1:1 v/v) is a common diluent. The choice should be guided by the mobile phase composition to ensure peak shape integrity.

  • TDD CRS Stock Solution (e.g., 100 µg/mL): a. Allow the sealed vial of TDD CRS to equilibrate to ambient laboratory temperature for at least 30 minutes to prevent condensation. b. Accurately weigh approximately 5 mg of the TDD CRS into a 50 mL volumetric flask. c. Add approximately 25 mL of diluent, sonicate for 5 minutes or until fully dissolved. d. Dilute to volume with the diluent and mix thoroughly. This solution should be used fresh or stored under validated conditions.

  • TDF Test Solution (e.g., 1000 µg/mL or 1.0 mg/mL): a. Accurately weigh approximately 50 mg of the TDF drug substance or an equivalent amount of powdered tablets into a 50 mL volumetric flask. b. Prepare as described in steps 2c and 2d.

  • Spiked TDF Solution: a. Transfer a known volume of the TDF Test Solution (e.g., 5 mL) to a suitable volumetric flask (e.g., 10 mL). b. Add a small, known volume of the TDD CRS Stock Solution (e.g., 1.0 mL) to elevate the concentration of the TDD impurity peak significantly above its normal level in the sample. c. Dilute to volume with diluent and mix.

Application II: Quantitative Analysis by External Standard Method

For controlling the impurity within pharmacopoeial or in-house limits, the TDD CRS is used as an external standard to calculate the percentage of the impurity in the TDF sample.

Logical Workflow for Quantification

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_calc Calculation A Prepare TDF Sample Solution at known concentration (C_sample) D Inject Sample Solution A->D B Prepare TDD CRS Standard Solution at known concentration (C_std) C Inject Standard Solution B->C E Measure Peak Area of TDD in Standard (A_std) C->E F Measure Peak Area of TDD in Sample (A_sample) D->F G Impurity (%) = (A_sample / A_std) x (C_std / C_sample) x 100 E->G F->G

Workflow for impurity quantification by external standard method.
Protocol 2: Chromatographic Method and Quantification

This protocol is an illustrative example based on methods described in pharmacopoeial drafts and scientific literature.[10][11][12][13] Method parameters must be validated within the user's laboratory.

Table 2: Example HPLC Parameters for TDF Impurity Profiling

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention and separation for TDF and its related substances.
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 4.0Buffered aqueous phase to control ionization and ensure reproducible retention times.
Mobile Phase B AcetonitrileOrganic modifier to elute analytes from the C18 stationary phase.
Gradient Elution Time-based gradient from low %B to high %BNecessary to elute both early-eluting polar impurities and the more retained TDF and TDD peaks within a reasonable runtime while achieving adequate resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CControlled temperature ensures retention time stability and reproducibility.
Detection UV at 260 nmThe purine moiety in tenofovir has a strong UV absorbance maximum near 260 nm, providing high sensitivity for TDF and its impurities.[11][14]
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.

Protocol Steps:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • System Suitability: Inject a system suitability solution, which may be a mix of TDF and a critical impurity pair (e.g., TDF and Impurity H), to verify resolution, tailing factor, and precision as per pharmacopoeial requirements.[10]

  • Standard Solution Preparation (for a 0.15% limit): a. Prepare a TDF test solution at a nominal concentration of 1.0 mg/mL (1000 µg/mL). b. The target concentration for the impurity standard would be 1000 µg/mL * 0.15% = 1.5 µg/mL. c. Prepare this solution by accurately performing a serial dilution of the TDD CRS Stock Solution from Protocol 1.

  • Analysis: a. Inject the diluent blank to ensure no interfering peaks are present. b. Inject the Standard Solution in replicate (e.g., n=5) and verify the precision (%RSD ≤ 5.0%). c. Inject the TDF Test Solution.

  • Calculation: a. Identify the TDD peak in the sample chromatogram by its retention time. b. Calculate the percentage of TDD in the sample using the following formula, assuming a relative response factor (RRF) of 1.0 as a specific standard is being used.

    % TDD = (AreaTDD_Sample / AreaTDD_Standard) * (ConcTDD_Standard / ConcTDF_Sample) * 100

    • AreaTDD_Sample: Peak area of TDD in the TDF Test Solution.

    • AreaTDD_Standard: Average peak area of TDD from the replicate injections of the Standard Solution.

    • ConcTDD_Standard: Concentration of the TDD CRS Standard Solution (e.g., 1.5 µg/mL).

    • ConcTDF_Sample: Concentration of the TDF Test Solution (e.g., 1000 µg/mL).

Conclusion

The this compound Certified Reference Standard is a critical tool for any laboratory involved in the quality control of Tenofovir Disoproxil Fumarate. Its proper use, as outlined in these protocols, underpins the accurate identification and quantification of this key impurity. Adherence to these guidelines, combined with robust analytical method validation, ensures that the final drug product meets the stringent quality and safety standards demanded by regulatory authorities and, ultimately, protects patient health.

References

  • Pharmaffiliates. Tenofovir-impurities. Pharmaffiliates. Available from: [Link].

  • World Health Organization (WHO). (2022). TENOFOVIR DISOPROXIL FUMARATE TABLETS Draft proposal for inclusion in The International Pharmacopoeia. WHO. Available from: [Link].

  • Reddy, G. et al. (2014). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica. Available from: [Link].

  • Veeprho. Tenofovir Mixed Dimer | CAS 1093279-77-6. Veeprho. Available from: [Link].

  • SynZeal. This compound | 1093279-76-5. SynZeal. Available from: [Link].

  • Talluri, M. et al. (2015). Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link].

  • Pharmaffiliates. CAS No : 1093279-76-5 | Product Name : this compound. Pharmaffiliates. Available from: [Link].

  • National Center for Biotechnology Information. This compound. PubChem. Available from: [Link].

  • ResearchGate. NMR spectra of the Tenofovir disoproxil fumarate. ResearchGate. Available from: [Link].

  • Sutar, A. et al. (2012). Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation. ISRN Chromatography. Available from: [Link].

  • Sichilongo, K. et al. (2014). Characterization of tenofovir, tenofovir disoproxil fumarate and emtricitabine in aqueous solutions containing sodium ions using ESI-MS/MS, NMR and ab initio calculations. OSTI.GOV. Available from: [Link].

  • Kumar, A. et al. (2016). RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES FROM EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLET. International Journal of Pharmaceutical Sciences and Research. Available from: [Link].

  • ECA Academy. WHO: Update of Guideline of Reference Standards. ECA Academy. Available from: [Link].

  • ResearchGate. A validated RP-HPLC method for estimation of Tenofovir disoproxil fumarate in bulk and pharmaceutical formulation. ResearchGate. Available from: [Link].

  • SynZeal. Tenofovir Disoproxil USP Related Compound A. SynZeal. Available from: [Link].

  • RJPT. (2017). RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form. Research Journal of Pharmacy and Technology. Available from: [Link].

  • UFRGS. Rapid stability-indicating UHPLC method for determination of lamivudine and tenofovir disoproxil fumarate in fixed. Periódicos Científicos da UFRGS. Available from: [Link].

  • Islam, R. et al. (2019). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. Available from: [Link].

  • USP. (2011). Tenofovir Disoproxil Fumarate. USP. Available from: [Link].

  • SciSpace. A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination. SciSpace. Available from: [Link].

  • MRIGlobal. Reference Standards in the Pharmaceutical Industry. MRIGlobal. Available from: [Link].

  • Veeprho. Tenofovir Disoproxil Fumarate IP Impurity M. Veeprho. Available from: [Link].

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO. Available from: [Link].

  • ASM Journals. Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma. Antimicrobial Agents and Chemotherapy. Available from: [Link].

  • Hasnain, M. et al. (2015). Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms. Journal of Chemistry. Available from: [Link].

  • AJPRD. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV. Asian Journal of Pharmaceutical Research and Development. Available from: [Link].

Sources

Application Note: A Comprehensive Protocol for the Isolation and Purification of Tenofovir Disoproxil Dimer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust protocol for the isolation and purification of Tenofovir Disoproxil Dimer, a critical process-related impurity and potential degradant of Tenofovir Disoproxil Fumarate (TDF). The protocol herein is designed for researchers, scientists, and drug development professionals engaged in impurity profiling, reference standard preparation, and quality control of TDF. The methodology leverages a targeted synthesis of the dimer impurity followed by a multi-step purification workflow, culminating in a highly efficient preparative HPLC separation. This guide emphasizes the scientific rationale behind each step, ensuring both methodological clarity and technical robustness.

Introduction

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy for HIV-1 and chronic hepatitis B infections. As a prodrug, its efficacy is well-established; however, the manufacturing process and subsequent storage can lead to the formation of various impurities.[1][2] Regulatory bodies worldwide mandate the stringent identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product.

One such critical impurity is the this compound. The formation of dimeric and other polymeric impurities can arise during synthesis or degradation, and their presence, even in trace amounts, necessitates thorough characterization.[3] The isolation of such impurities in a pure form is a prerequisite for their structural elucidation and for their use as reference standards in routine analytical testing.

This document outlines a comprehensive workflow, beginning with the synthesis of a material enriched in the this compound, followed by a systematic purification protocol utilizing preparative High-Performance Liquid Chromatography (HPLC). The principles of reversed-phase chromatography are applied to effectively separate the larger, more hydrophobic dimer from the parent TDF molecule and other related substances.[4][5]

Generation of this compound-Enriched Material

To isolate a sufficient quantity of the dimer for characterization and use as a reference standard, a targeted synthesis is the most efficient approach. The following protocol is adapted from established synthesis methodologies for this specific impurity.[3][6]

Causality: This synthesis route intentionally creates the methylene bridge that links two tenofovir molecules, forming the precursor to the final dimer. The subsequent esterification step attaches the disoproxil groups.

Diagram: Synthesis Pathway

G cluster_0 Step 1: Dimer Backbone Synthesis cluster_1 Step 2: Esterification Tenofovir Tenofovir Intermediate Intermediate III (Methylene-bridged Tenofovir) Tenofovir->Intermediate Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate Acid Acid Reagent (HCl or HBr) Acid->Intermediate Dimer This compound (Target Compound I) Intermediate->Dimer CMIC Chloromethyl Isopropyl Carbonate (CMIC) CMIC->Dimer Catalyst TBAB & Organic Solvent Catalyst->Dimer

Caption: Synthetic route for this compound.

Protocol 2.1: Synthesis
  • Reaction Setup: In a 250 mL four-necked flask under a nitrogen atmosphere, add paraformaldehyde (5g) and 15% hydrochloric acid (150 mL) at room temperature.

  • Reaction Initiation: Stir the mixture to dissolve the paraformaldehyde. Cool the solution to 10-15°C.

  • Addition of Tenofovir: Slowly add Tenofovir (15g) to the reaction mixture while maintaining the temperature at 10-15°C.

  • Reaction: Allow the reaction to proceed at this temperature for 48 hours, monitoring progress by analytical HPLC.

  • Work-up: Upon completion, remove the hydrochloric acid under reduced pressure to obtain the crude methylene-bridged intermediate (Formula III).[3][6]

  • Esterification: In a separate flask, dissolve the crude intermediate in an appropriate organic solvent (e.g., N-Methylpyrrolidone). Add a catalyst such as tetrabutylammonium bromide (TBAB).

  • Reagent Addition: Heat the mixture to 50-60°C and add chloromethyl isopropyl carbonate (CMIC) dropwise.

  • Final Reaction: Maintain the reaction at 50-60°C for 4-6 hours.

  • Quenching: After cooling, the reaction mixture can be quenched and extracted to yield a crude product containing the this compound. This crude material will be the starting point for purification.

Purification Workflow

The purification strategy involves a primary clean-up using flash chromatography followed by a high-resolution separation using preparative HPLC.

Diagram: Purification Workflow

G start Crude Synthesis Mixture flash_chrom Step 1: Flash Column Chromatography (Silica Gel) start->flash_chrom enrich_frac Enriched Dimer Fractions (Partially Purified) flash_chrom->enrich_frac prep_hplc Step 2: Preparative HPLC (Reversed-Phase C18) enrich_frac->prep_hplc collect_frac Collect High-Purity Dimer Fractions prep_hplc->collect_frac analysis Purity Analysis by Analytical HPLC collect_frac->analysis pooling Pool Fractions >98% Purity analysis->pooling lyophilize Solvent Removal & Lyophilization pooling->lyophilize final_product Purified Tenofovir Disoproxil Dimer lyophilize->final_product

Caption: Multi-step workflow for dimer purification.

Detailed Protocols

Materials and Reagents
Item Grade/Specification
Crude Dimer MaterialFrom synthesis Protocol 2.1
Silica Gel230-400 mesh for Flash Chromatography
Acetonitrile (ACN)HPLC Grade
Methanol (MeOH)HPLC Grade
WaterDeionized, 18 MΩ·cm
Ammonium AcetateHPLC Grade
Ethyl AcetateACS Grade
HexanesACS Grade
Preparative HPLC SystemEquipped with UV detector and fraction collector
Preparative C18 Columne.g., 20 x 250 mm, 5 or 10 µm particle size
Analytical HPLC SystemFor purity analysis
Analytical C18 Columne.g., 4.6 x 150 mm, 3.5 or 5 µm particle size
Protocol 4.1: Flash Column Chromatography (Initial Cleanup)

Causality: This step is designed to remove highly polar impurities and residual reagents from the synthesis, reducing the complexity of the mixture before it is injected into the more sensitive and costly preparative HPLC system.[7][8]

  • Sample Preparation: Dissolve a portion of the crude material in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble samples, create a dry load by adsorbing the crude material onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 90:10 v/v).

  • Loading: Load the sample onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity. A suggested gradient is from 10% to 60% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the dimer.

  • Pooling: Combine the fractions enriched with the this compound and evaporate the solvent under reduced pressure.

Protocol 4.2: Preparative HPLC (Final Purification)

Causality: Reversed-phase HPLC separates molecules based on their hydrophobicity. The this compound, being larger and containing more non-polar ester groups than the TDF monomer, will be more retained on a C18 column. A gradient elution with an increasing organic solvent concentration will elute the components in order of increasing hydrophobicity, allowing for the isolation of the dimer.[4][5][9]

Parameter Condition
Column Reversed-Phase C18, 20 x 250 mm, 10 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 18.0 mL/min
Detection UV at 260 nm
Injection Volume Dependent on concentration and column loading capacity
Gradient Program See Table below

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.07030
25.03070
30.03070
32.07030
40.07030
  • Sample Preparation: Dissolve the enriched dimer fraction from Protocol 4.1 in a suitable solvent, preferably the initial mobile phase composition (70:30 Water:ACN), and filter through a 0.45 µm filter.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the prepared sample. Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the dimer, which is expected to elute after the TDF monomer.

  • Purity Analysis: Analyze the collected fractions using a validated analytical HPLC method to determine the purity of each fraction.

  • Pooling and Solvent Removal: Pool the fractions with the desired purity (e.g., >98%). Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid powder. This method is effective for removing the volatile ammonium acetate buffer.[10]

Characterization

The identity and purity of the isolated dimer should be confirmed using orthogonal analytical techniques:

  • LC-MS/MS: To confirm the molecular weight and fragmentation pattern.[9]

  • NMR (¹H, ¹³C, ³¹P, 2D-NMR): For unambiguous structural elucidation.[9][11][12]

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.[12]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis, isolation, and purification of this compound. By employing a targeted synthesis followed by a two-step chromatographic purification process, researchers can obtain this critical impurity in high purity, suitable for use as a reference standard in quality control and regulatory submissions. The detailed explanation of the causality behind each step ensures that the protocol is not just a series of instructions, but a self-validating system rooted in established chromatographic and chemical principles.

References

  • Anandgaonkar, V., Gupta, A., Kona, S., & Talluri, M. V. N. K. (2015). Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate. Journal of Pharmaceutical and Biomedical Analysis, 107, 175–185. [Link]

  • CN110590842A - Synthesis method of tenofovir disoproxil fumarate dimer impurity. (2019). Eureka | Patsnap. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of tenofovir disoproxil fumarate dimer impurity.
  • Welch Materials. (2025). Key Concepts and Considerations of Preparative Liquid Chromatography. Retrieved from [Link]

  • Scilit. (2015). Isolation, LC–MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate. Retrieved from [Link]

  • Varal, D., Joshi, M., Panmand, D., & Jadhav, V. (n.d.). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica. Retrieved from [Link]

  • Chavakula, R., Mutyala, N., & Chennupati, S. (2012). Industrially viable synthesis of tenofovir a key intermediate of tenofovir disoproxil fumarate and related impurities. Organic Chemistry: An Indian Journal, 8(11). [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Wang, C., et al. (2014). Identification, synthesis and characterization of new impurities in tenofovir. Journal of Pharmaceutical and Biomedical Analysis, 98, 241-248. [Link]

  • Pothula, S., et al. (2023). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. AAPS PharmSciTech, 24(5), 136. [Link]

  • Bohrium. (2015). isolation-lc-ms-ms-and-2d-nmr-characterization-of-alkaline-degradants-of-tenofovir-disoproxil-fumarate. Retrieved from [Link]

  • Regalado, E. L. (2015). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Pharmaceutical Technology. [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • ResearchGate. (2015). Stability behaviour of antiretroviral drugs and their combinations. 1: Characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. Retrieved from [Link]

  • Cheung, S. T., & Chaney, M. O. (1984). Purification of micromolar quantities of nucleotide analogs by reverse-phase high-performance liquid chromatography using a volatile buffer at neutral pH. Analytical Biochemistry, 138(1), 246-251. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Wilds Research Group. (2023, March 13). Flash Column Chromatography [Video]. YouTube. [Link]

  • MDPI. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Retrieved from [Link]

  • RUF, M., et al. (2018). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. International Journal of Molecular Sciences, 19(9), 2727. [Link]

Sources

Application Note: Profiling Tenofovir Disoproxil Fumarate Degradation Pathways Using the Tenofovir Disoproxil Dimer as a Key Marker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of "Tenofovir Disoproxil Dimer" (TDF Dimer) in forced degradation studies of Tenofovir Disoproxil Fumarate (TDF). TDF, a cornerstone antiretroviral prodrug, is susceptible to degradation through hydrolysis, which can lead to the formation of various impurities. Among these, the TDF Dimer is of particular interest as its formation is linked to the generation of formaldehyde, a known carcinogen, under specific stress conditions.[1][2] This document outlines the strategic importance of monitoring this dimer, provides detailed protocols for conducting forced degradation studies in line with ICH guidelines, and presents a framework for interpreting the results to establish a robust stability-indicating analytical method.

Introduction and Scientific Background

Tenofovir Disoproxil Fumarate (TDF) is an ester prodrug of Tenofovir, an acyclic phosphonate nucleotide analogue. It is a widely prescribed antiretroviral agent for the treatment of HIV-1 and chronic hepatitis B infections.[3][4] The prodrug moiety, bis-isopropyloxycarbonylmethyl (bis-POC), significantly enhances the oral bioavailability of Tenofovir.[5] However, the ester linkages in the TDF molecule are susceptible to hydrolysis, making it prone to degradation under various environmental conditions.[6]

Forced degradation studies are a critical component of pharmaceutical development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[7][8] These studies, also known as stress testing, involve subjecting the drug substance to conditions more severe than accelerated stability testing (e.g., high temperature, humidity, acid/base hydrolysis, oxidation, and photolysis).[9][10] The primary objectives are to elucidate degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods capable of separating impurities from the active pharmaceutical ingredient (API).[7]

1.1. The Significance of the this compound

Among the various degradation products of TDF, the This compound (CAS No: 1093279-76-5) is a crucial impurity to monitor.[11][12][13] Research indicates that TDF can hydrolyze in the presence of moisture, leading to the formation of formaldehyde, which can then react with two molecules of TDF to form a methylene-bridged dimer.[2] The presence of this dimer not only signifies a loss of potency but also indicates a degradation pathway that generates a potentially harmful substance. Therefore, tracking the formation of the TDF Dimer under various stress conditions provides invaluable insight into the intrinsic stability of the TDF molecule and helps in designing stable formulations and defining appropriate storage conditions.

Experimental Design and Strategy

The core of this protocol is a forced degradation study designed to intentionally degrade TDF to a target level of 5-20%, as recommended by ICH guideline Q1A(R2).[9][10] This level of degradation is sufficient to produce and detect significant degradation products without completely destroying the molecule, which could lead to unrepresentative secondary or tertiary degradation products.

2.1. Materials and Reagents

  • API: Tenofovir Disoproxil Fumarate (Reference Standard Grade)

  • Impurity Standard: this compound (if available)[14][15]

  • Reagents:

    • Hydrochloric Acid (HCl), 0.1 N and 1 N

    • Sodium Hydroxide (NaOH), 0.1 N and 1 N

    • Hydrogen Peroxide (H₂O₂), 3% (v/v)

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Water, HPLC Grade (e.g., Milli-Q or equivalent)

    • Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade

  • Instrumentation:

    • UPLC/HPLC system with a PDA or UV detector

    • LC-MS system for peak identification and characterization (recommended)

    • pH meter

    • Calibrated stability chambers (thermal and photolytic)

    • Water bath or dry heat block

Detailed Experimental Protocol

This protocol describes the systematic application of stress conditions to a solution of TDF.

3.1. Preparation of Stock and Control Solutions

  • TDF Stock Solution (1 mg/mL): Accurately weigh 100 mg of TDF and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent mixture (e.g., Acetonitrile:Water, 50:50 v/v). This is the primary stock solution.

  • Control Sample (Unstressed): Dilute the TDF Stock Solution with the same solvent mixture to a final concentration of approximately 100 µg/mL. This sample represents the 0-hour time point.

3.2. Forced Degradation Workflow

The following steps outline the procedure for each stress condition. For each condition, a stressed sample and a blank (stain agent in diluent) should be prepared and analyzed.

A. Acidic Hydrolysis
  • Rationale: To assess susceptibility to degradation in low pH environments, which can occur in the gastrointestinal tract or during certain manufacturing processes. The ester and ether linkages in TDF are primary targets.

  • Stress Application: Mix 5 mL of the TDF Stock Solution with 5 mL of 0.1 N HCl.

  • Incubation: Keep the solution in a water bath at 60°C for 2 hours.[6]

  • Neutralization & Dilution: After incubation, cool the solution to room temperature. Carefully neutralize with an equivalent volume and concentration of 0.1 N NaOH. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

B. Alkaline Hydrolysis
  • Rationale: TDF is highly susceptible to base-catalyzed hydrolysis of its ester groups.[6] This condition helps to rapidly identify key hydrolytic degradants.

  • Stress Application: Mix 5 mL of the TDF Stock Solution with 5 mL of 0.1 N NaOH.

  • Incubation: Maintain the solution at room temperature for approximately 10-30 minutes, monitoring closely. TDF degrades rapidly under alkaline conditions.[3][4][6]

  • Neutralization & Dilution: Neutralize the reaction with an equivalent amount of 0.1 N HCl and dilute to the target concentration with the mobile phase.

C. Oxidative Degradation
  • Rationale: To evaluate the molecule's stability in the presence of oxidizing agents. The purine ring system in TDF could be susceptible to oxidation.

  • Stress Application: Mix 5 mL of the TDF Stock Solution with 5 mL of 3% H₂O₂.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.[6]

  • Dilution: Dilute directly with the mobile phase to the target concentration for analysis.

D. Thermal Degradation
  • Rationale: To assess the intrinsic stability of the drug substance at elevated temperatures, simulating potential excursions during shipping or storage.

  • Solution Stress: Place a vial of the TDF Stock Solution in a dry heat oven or water bath at 70°C for 48 hours.[16]

  • Solid Stress: Place accurately weighed solid TDF powder in a petri dish and expose it to 70°C for 48 hours. After exposure, dissolve the powder in the solvent to prepare a solution of known concentration.

  • Analysis: Cool samples to room temperature and dilute to the target concentration for analysis.

E. Photolytic Degradation
  • Rationale: To determine if the drug is light-sensitive, which has implications for packaging and storage. This is a requirement under ICH Q1B guidelines.[8]

  • Stress Application: Expose the TDF Stock Solution (in a quartz cuvette or other UV-transparent container) and solid TDF powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7]

  • Control: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • Analysis: After exposure, dilute the solution (or dissolve the solid sample) to the target concentration for analysis.

Visual Workflow: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis TDF_API TDF API Stock_Sol Prepare 1 mg/mL Stock Solution TDF_API->Stock_Sol Acid Acidic (0.1N HCl, 60°C) Stock_Sol->Acid Base Alkaline (0.1N NaOH, RT) Stock_Sol->Base Oxidative Oxidative (3% H₂O₂, RT) Stock_Sol->Oxidative Thermal Thermal (70°C, 48h) Stock_Sol->Thermal Photo Photolytic (ICH Q1B) Stock_Sol->Photo Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC UPLC/HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Data Data Interpretation (Peak Purity, % Degradation, Impurity Profile) HPLC->Data

Caption: Experimental workflow for the forced degradation study of TDF.

Analytical Method and Data Interpretation

A validated stability-indicating HPLC or UPLC method is essential for this study. The method must be capable of separating TDF from all major and minor degradation products, including the TDF Dimer.

4.1. Suggested Chromatographic Conditions

  • Column: C18 column (e.g., ACE C18, 250 x 4.6 mm, 5 µm)[17]

  • Mobile Phase A: 0.01M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0[17]

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A time-based gradient from high aqueous to high organic content to elute both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm[3][18]

  • Column Temperature: 30°C

4.2. Data Presentation and Interpretation

The results should be tabulated to clearly show the extent of TDF degradation and the formation of impurities under each stress condition. Peak identification can be confirmed by comparing retention times with impurity standards (if available) or by using LC-MS for mass identification.[19]

Table 1: Hypothetical Results of TDF Forced Degradation Study

Stress Condition% TDF Assay% TDF Dimer FormedOther Major Degradants (% Area)
Control (Unstressed) 99.9< 0.05< 0.05
Acidic (0.1N HCl, 60°C) 89.50.8Tenofovir Monoisoproxil (5.2%)
Alkaline (0.1N NaOH, RT) 85.2< 0.05Tenofovir Monoisoproxil (10.1%), Tenofovir (3.5%)
Oxidative (3% H₂O₂, RT) 87.83.5N-Oxide impurities (4.1%)
Thermal (70°C, Solution) 94.12.1Formaldehyde-related adducts (1.5%)
Photolytic (ICH Q1B) 91.30.6Photodegradants (unidentified, 3.8%)

Note: Data are illustrative and will vary based on exact experimental conditions.

From the hypothetical data, one can infer that the TDF Dimer is formed significantly under oxidative and thermal stress, and to a lesser extent under acidic and photolytic conditions. Its absence in the alkaline hydrolysis sample suggests that the rapid cleavage of the ester side chains is the dominant degradation pathway, which occurs faster than the mechanism leading to dimerization.

Proposed Mechanism of Dimer Formation

The formation of the TDF Dimer is believed to be initiated by the hydrolysis of the isopropoxycarbonyloxymethyl (POC) side chains, which can release formaldehyde. Formaldehyde then acts as an electrophile, creating a methylene bridge between the N6-amino groups of the adenine moiety of two separate TDF molecules.

Visual Representation: Dimer Formation Pathway

Dimer_Formation TDF1 TDF Molecule 1 Formaldehyde Formaldehyde (HCHO) (From POC Hydrolysis) TDF1->Formaldehyde Dimer This compound (Methylene-bridged) TDF1->Dimer Condensation Reaction TDF2 TDF Molecule 2 TDF2->Dimer Condensation Reaction Formaldehyde->Dimer Condensation Reaction Stress Stress Conditions (Moisture, Heat, Oxidation) Stress->TDF1 Hydrolysis

Caption: Proposed reaction pathway for the formation of TDF Dimer.

Conclusion

Forced degradation studies are indispensable for understanding the stability profile of a drug substance like Tenofovir Disoproxil Fumarate. The this compound serves as a critical marker for specific degradation pathways that involve the generation of formaldehyde. By systematically applying various stress conditions and utilizing a validated stability-indicating analytical method, researchers can effectively profile the degradation products of TDF. Monitoring the formation of the TDF Dimer provides crucial information for formulation development, packaging selection, and the establishment of appropriate storage conditions, ultimately ensuring the safety and efficacy of the final drug product.

References

  • ResearchGate. (2025). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Available at: [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV. Available at: [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Available at: [Link]

  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Semantic Scholar. (n.d.). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation. Available at: [Link]

  • PubMed. (2023). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. Available at: [Link]

  • RSC Publishing. (n.d.). Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. Available at: [Link]

  • YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Acanthus Research. (n.d.). This compound. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES FROM EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLET. Available at: [Link]

  • SynZeal. (n.d.). This compound. Available at: [Link]

  • ACS Publications. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Available at: [Link]

  • ResearchGate. (2018). A Precise Review on Tenofovir Disoproxil Fumarate: An Analytical Profile. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Available at: [Link]

  • ResearchGate. (2025). Characterization of Tenofovir Disoproxil Fumarate and Its Behavior under Heating. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

Sources

Application Note & Protocol: Validating a Stability-Indicating Assay for Tenofovir Disoproxil and its Dimeric Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Tenofovir Disoproxil Fumarate (TDF). The primary objective is to accurately quantify TDF in the presence of its degradation products and a critical process-related impurity, Tenofovir Disoproxil Dimer. This protocol is designed for researchers, quality control analysts, and drug development professionals, offering a framework grounded in scientific principles and compliant with international regulatory standards. The causality behind experimental choices is explained, ensuring the protocol is a self-validating system.

Introduction: The Critical Need for a Stability-Indicating Method

Tenofovir Disoproxil Fumarate (TDF), a prodrug of tenofovir, is a cornerstone of antiretroviral therapy for HIV-1 and chronic hepatitis B.[1][2] Its chemical structure, featuring ester and phosphonate moieties, renders it susceptible to degradation under various environmental conditions.[1][3] The International Council for Harmonisation (ICH) guidelines mandate that stability testing must be conducted to understand how the quality of a drug substance varies with time under the influence of temperature, humidity, and light.[4][5]

A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and excipients. Its development is a regulatory requirement and a fundamental aspect of ensuring drug safety and efficacy. This application note focuses specifically on resolving TDF from its known dimeric impurity (this compound, CAS: 1093279-76-5) and the degradants generated during forced degradation studies.[6][7][8]

The primary degradation pathway for TDF involves the hydrolysis of its disoproxil ester groups, leading to tenofovir monoisoproxil and subsequently tenofovir.[3] However, other impurities, including the this compound, can arise during synthesis or storage, necessitating a robust analytical method capable of resolving all these species.

Method Development Strategy & Rationale

The goal is to develop a single RP-HPLC method that can separate TDF, its dimer, and all potential degradation products generated under stress conditions.

Analyte Properties and Chromatographic Considerations
  • Tenofovir Disoproxil Fumarate (TDF): A moderately polar molecule with a UV chromophore (adenine base), making UV detection a suitable choice. A wavelength maximum of approximately 260 nm provides good sensitivity for TDF and its related substances.[4][9][10]

  • This compound (C₃₉H₆₀N₁₀O₂₀P₂): A larger, more complex molecule than TDF.[6] Its resolution from the parent drug is a primary challenge.

  • Degradation Products: Hydrolytic degradants like tenofovir mono- and di-acid are significantly more polar than TDF.

A reversed-phase C18 column is selected as the stationary phase due to its versatility and proven efficacy in separating compounds of varying polarity.[11][12] A gradient elution is necessary to resolve the highly polar degradants (which will elute early) from the less polar TDF and its even less polar dimer impurity, all within a reasonable run time.

Optimized HPLC Method Parameters

The following parameters were optimized to achieve the desired separation. The rationale for each choice is provided.

ParameterOptimized ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides high resolution and efficiency, suitable for separating complex mixtures. A base-deactivated silica is recommended to minimize peak tailing for the basic adenine moiety.[11]
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric AcidA buffered aqueous phase controls the ionization state of the analytes, ensuring reproducible retention times. A pH of 3.0 ensures the analytes are predominantly in their protonated form, leading to better peak shape.[10][13]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography, offering good elution strength and low UV cutoff.
Gradient Elution 0-10 min: 30-70% B; 10-15 min: 70-30% B; 15-20 min: 30% B (equilibration)The gradient is designed to first elute polar degradants, then resolve TDF from closely eluting impurities like the dimer, and finally wash the column. A re-equilibration step is crucial for reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.[11]
Detection UV at 260 nmTDF and its related compounds, which contain the adenine chromophore, exhibit strong absorbance at this wavelength, ensuring high sensitivity.[9][14]
Column Temperature 30°CMaintaining a constant column temperature is critical for controlling retention time reproducibility.[11]
Injection Volume 10 µLA small injection volume minimizes potential band broadening on the column.

Protocol 1: Forced Degradation Studies

Forced degradation (stress testing) is essential to demonstrate the stability-indicating nature of the method by generating the potential degradation products.[4][15]

Objective: To generate degradation products of TDF under various stress conditions to prove method specificity.

Materials:

  • Tenofovir Disoproxil Fumarate (TDF) API

  • 1.0 N Hydrochloric Acid (HCl)

  • 1.0 N Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of TDF in methanol.

  • Acid Hydrolysis:

    • To 1 mL of TDF stock solution, add 1 mL of 1.0 N HCl.

    • Heat at 80°C for 2 hours.

    • Cool to room temperature and neutralize with 1 mL of 1.0 N NaOH.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of TDF stock solution, add 1 mL of 1.0 N NaOH.

    • Keep at room temperature for 30 minutes. TDF is highly labile to alkaline conditions.[1]

    • Neutralize with 1 mL of 1.0 N HCl.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of TDF stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 4 hours.[3][9]

    • Dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Thermal Degradation:

    • Place solid TDF powder in a hot air oven at 105°C for 24 hours.

    • Dissolve the stressed powder in methanol and dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Photolytic Degradation:

    • Expose solid TDF powder to UV light (254 nm) and visible light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1]

    • Dissolve the stressed powder in methanol and dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Analysis: Inject an unstressed control sample and each of the stressed samples into the HPLC system.

Protocol 2: Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[16][17][18]

G cluster_0 Method Development & Validation Workflow Dev Method Development Forced Forced Degradation (Protocol 1) Dev->Forced Generates degradants Specificity Specificity / Peak Purity Forced->Specificity Confirms separation Validation Full Validation (Protocol 2) Specificity->Validation Proceed to full validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Workflow for SIAM Development and Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Procedure: Analyze a blank (mobile phase), a placebo solution, a solution of the TDF dimer standard, the unstressed TDF standard, and all samples from the forced degradation study.

  • Acceptance Criteria: The TDF peak should be free from any co-eluting peaks in the presence of the dimer, degradation products, and placebo. Peak purity analysis using a photodiode array (PDA) detector must pass, with a purity angle less than the purity threshold.

Linearity
  • Procedure: Prepare a series of at least five concentrations of TDF and the Dimer standard, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 50-150 µg/mL for TDF).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy (Recovery)
  • Procedure: Spike a placebo mixture with known amounts of TDF and Dimer at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.

Precision
  • Repeatability (Intra-assay Precision): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Robustness
  • Procedure: Intentionally vary critical method parameters and observe the effect on the results.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.

Data Presentation & Expected Results

Summary of Validation Parameters
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the RT of TDF; Peak Purity > 99.9%Pass
Linearity (r²) ≥ 0.9990.9998
Range LOQ to 150% of assay concentration1 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%< 1.0%
LOD Signal-to-Noise ≥ 3:1~0.3 µg/mL
LOQ Signal-to-Noise ≥ 10:1~1.0 µg/mL
Robustness System suitability passesPass
TDF Degradation Pathway & Impurity Structure

G cluster_stress Stress Conditions cluster_synthesis Synthesis TDF Tenofovir Disoproxil Fumarate (TDF) Mono Tenofovir Monoisoproxil TDF->Mono Hydrolysis Other Other Degradants TDF->Other Dimer This compound Tenofovir Tenofovir Mono->Tenofovir Hydrolysis Acid Acid/Base Hydrolysis Acid->TDF Oxidation Oxidation Oxidation->TDF Heat Heat/Light Heat->TDF Process Process-Related Process->Dimer

Caption: TDF Degradation Pathways and Dimer Origin.

Conclusion

This application note details a robust, specific, and reliable stability-indicating RP-HPLC method for the analysis of Tenofovir Disoproxil Fumarate and its dimeric impurity. The provided protocols for forced degradation and method validation are aligned with ICH guidelines, ensuring regulatory compliance. By explaining the scientific rationale behind the chosen parameters, this guide empowers analytical scientists to implement and adapt this method for routine quality control, stability studies, and formulation development, ultimately contributing to the delivery of safe and effective medicines.

References

  • Benchchem. (2025). Technical Support Center: Forced Degradation Studies of Tenofovir Disoproxil. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcpk2QNqYVDYFVFiq2g37zd_KhcGQHMfdd3fJcZGs44Wwk7gDAw_nIUcuwp_ZowB59TFmLnv6_5vGx1mjJT4kTR1muW3iircKsq3l0HToO82paweu8y84eTR59bkdgnlmLgCrDc5F9HJ2HnzIFx8n3UWQMvmOdrZJjqq9dEKV-y044o92Oqr0tux4J0zbRiDN-xO05aw5V5PUk8Kx6KndlmlKd90NCgDs=]
  • Debaje, P. D., & Chavan, H. H. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Asian Journal of Pharmaceutical Research and Development, 8(2), 21-25. [URL: https://ajprd.com/index.php/journal/article/view/679]
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology]
  • ResearchGate. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. [URL: https://www.researchgate.
  • Asian Journal of Pharmaceutical Research and Development. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV. [URL: http://dx.doi.org/10.22270/ajprd.v8i2.679]
  • Sravan, V., et al. (2014). Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation. ISRN Chromatography. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4034582/]
  • PubMed. (2023). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. [URL: https://pubmed.ncbi.nlm.nih.gov/37346766/]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.fda.gov/media/71784/download]
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [URL: https://starodub.
  • PubMed. (n.d.). Development of a validated liquid chromatographic method for the determination of related substances and assay of tenofovir disoproxil fumarate. [URL: https://pubmed.ncbi.nlm.nih.gov/17274291/]
  • Damle, M.C., & Zirange, A. (2018). STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF TENOFOVIR DISOPROXIL FUMARATE. International Journal of Pharmacy and Biological Sciences, 8(3), 122-131. [URL: https://www.ijpbs.com/ijpbsadmin/upload/ijpbs_5b4ee35183353.pdf]
  • Saravanan, R., et al. (2021). Analytical Method Development and Validation of Stability Indicating assay method of analysis for Dolutegravir/Lamivudine/Tenofovir Disoproxil Fumarate tablets using High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 14(5), 2457-2462. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2021/5/RJPT-2021-14-5-2457-62.htm]
  • ProQuest. (2021). Analytical Method Development and Validation of Stability Indicating assay method of analysis for Dolutegravir/Lamivudine/Tenofovir Disoproxil Fumarate tablets using High Performance Liquid Chromatography. [URL: https://www.proquest.com/openview/1e0c7a8b3e8a7d1a5c6b7e8f9b0c0d1a/1?pq-origsite=gscholar&cbl=2048239]
  • Semantic Scholar. (n.d.). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. [URL: https://www.semanticscholar.org/paper/Degradants-of-Tenofovir-Disoproxil-Fumarate-Under-Saha-Sarkar/1a0f8b3b1c6d8c9e0d1f9b2e8a1a8c3d7e6f5b4a]
  • ResearchGate. (n.d.). (PDF) Development and validation of a stability-indicating lc method for the determination of tenofovir disoproxil fumarate in pharmaceutical formulation. [URL: https://www.researchgate.
  • Royal Society of Chemistry. (n.d.). Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra08202h]
  • National Institutes of Health. (n.d.). Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058204/]
  • International Journal of Creative Research Thoughts. (2023). ANALYTICAL METHOD DEVLOPMENT FOR DETERMINATION OF TENOFOVIR DISOPROXIL FUMARATE BY HPLC. [URL: https://ijcrt.org/papers/IJCRT21X0063.pdf]
  • CORE. (n.d.). A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. [URL: https://core.ac.uk/display/323326176]
  • Biosciences Biotechnology Research Asia. (2023). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. [URL: https://bbp.ase-ace.org/abstract-2/]
  • ResearchGate. (2018). A Precise Review on Tenofovir Disoproxil Fumarate: An Analytical Profile. [URL: https://www.researchgate.
  • Scribd. (2024). HPLC method development for tenofovir disoproxil fumarate analysis. [URL: https://www.scribd.
  • Universidade Federal do Rio Grande do Sul. (n.d.). Rapid stability-indicating UHPLC method for determination of lamivudine and tenofovir disoproxil fumarate in fixed. [URL: https://seer.ufrgs.br/index.
  • National Center for Biotechnology Information. (n.d.). RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658090/]
  • PubChem. (n.d.). This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/58850801]
  • ResearchGate. (2014). development of high performance liquid chromatography method for determination of tenofovir disoproxil fumarate and it's degraded products formed under stress condition. [URL: https://www.researchgate.net/publication/267975390_development_of_high_performance_liquid_chromatography_method_for_determination_of_tenofovir_disoproxil_fumarate_and_it's_degraded_products_formed_under_stress_condition]
  • SciSpace. (n.d.). A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir. [URL: https://typeset.
  • Research Journal of Pharmacy and Technology. (n.d.). RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form. [URL: https://rjptonline.org/AbstractView.aspx?PID=2013-6-5-1]
  • SynZeal. (n.d.). This compound. [URL: https://www.synzeal.com/tenofovir-disoproxil-dimer-1093279-76-5]
  • Daicel Pharma Standards. (n.d.). This compound. [URL: https://daicelpharmastandards.com/tenofovir-disoproxil-dimer]
  • Chemicea. (n.d.). This compound. [URL: https://www.chemicea.com/product/tenofovir-disoproxil-dimer-1093279-76-5]
  • ChemicalBook. (n.d.). This compound. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92671545.htm]

Sources

Application Notes and Protocols for the In Vitro Antiviral Evaluation of Tenofovir Disoproxil Dimer

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-TDD-2026-01

Introduction: Contextualizing Tenofovir Disoproxil Dimer

Tenofovir Disoproxil Fumarate (TDF) is a highly successful prodrug of tenofovir, an acyclic nucleotide analog that serves as a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1] As a nucleotide reverse transcriptase inhibitor (NtRTI), its mechanism relies on intracellular conversion to the active metabolite, tenofovir diphosphate (TFV-DP), which competitively inhibits viral reverse transcriptase and terminates DNA chain elongation.[2]

During the synthesis and manufacturing of TDF, various related substances and impurities can be formed.[3][4] "this compound" (CAS 1093279-76-5) is one such related substance.[5][6] While often studied for quality control purposes in pharmaceutical manufacturing, it is imperative from a drug development and safety perspective to characterize the biological activity of such molecules.[3][7]

This guide provides a comprehensive framework and detailed protocols for evaluating the in vitro antiviral activity of this compound. The methodologies described herein treat the dimer as a novel investigational compound to rigorously determine its efficacy and cytotoxicity, thereby establishing its biological profile.

Hypothesized Mechanism of Action

Given its structural relationship to TDF, the dimer is hypothesized to follow a similar intracellular activation pathway. The disoproxil ester moieties are designed to enhance cell permeability. Once inside the host cell, cellular esterases are expected to cleave these groups, releasing a tenofovir-related molecule that is subsequently phosphorylated by cellular kinases to its active diphosphate form. This active metabolite then acts as a competitive inhibitor of viral polymerases.[5][8][9]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) cluster_viral_process Viral Replication TDD Tenofovir Disoproxil Dimer (TDD) TDD_in TDD TDD->TDD_in Cellular Uptake TFV Tenofovir (Metabolite) TDD_in->TFV Hydrolysis (Esterases) TFVMP Tenofovir Monophosphate (TFV-MP) TFV->TFVMP Phosphorylation (Cellular Kinases) TFVDP Tenofovir Diphosphate (TFV-DP) [Active Form] TFVMP->TFVDP Phosphorylation (Cellular Kinases) RT Viral Reverse Transcriptase (RT) TFVDP->RT Competitive Inhibition DNA Viral DNA Synthesis RT->DNA Catalyzes ChainTermination Chain Termination RT->ChainTermination Incorporation of TFV-DP dATP dATP (Natural Substrate) dATP->RT Binds

Caption: Hypothesized intracellular activation pathway of this compound.

Preliminary Considerations & Foundational Assays

Before assessing antiviral efficacy, two critical aspects must be addressed: compound handling and baseline cytotoxicity. These steps are essential for generating reliable and interpretable data.

Compound Preparation and Handling

The solubility and stability of the test compound directly impact the accuracy of the results.

  • Solubility Testing: The solubility of this compound should be empirically determined in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic molecules.[10]

  • Stock Solution Preparation:

    • Accurately weigh the this compound powder.

    • Dissolve in 100% cell culture-grade DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Stability: The ester linkages in tenofovir prodrugs are susceptible to hydrolysis, which can be influenced by pH and temperature.[11] For experimental consistency, working solutions should be prepared fresh from the frozen stock for each experiment. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Cytotoxicity Assessment: The MTT Assay

It is crucial to determine the concentration at which the compound itself is toxic to the host cells. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[12] This assay should be run in parallel with the antiviral assays, using the same cell lines, incubation times, and plating conditions.

Protocol 3.2.1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed the appropriate host cells (e.g., MT-4, CEM-SS for HIV; HepG2 2.2.15 for HBV) into a 96-well microtiter plate at a pre-determined optimal density. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence and recovery.

  • Compound Addition: Prepare serial dilutions of the this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include "cells only" controls containing medium with the same concentration of DMSO as the highest compound concentration.

  • Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 3-7 days).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).

Core Antiviral Efficacy Protocols

The choice of antiviral assay depends on the virus, the desired throughput, and the specific question being asked. Here, we present three widely-used methods: the Plaque Reduction Assay, the Virus Yield Reduction Assay, and a Reporter Gene Assay.

Plaque Reduction Assay (PRA)

The PRA is considered a "gold standard" for quantifying infectious virus and measuring the efficacy of an antiviral compound.[13][14] It measures the ability of a compound to reduce the number of discrete zones of infection (plaques) in a cell monolayer.

Protocol 4.1.1: Plaque Reduction Assay for HIV-1

  • Causality: This protocol uses cell lines like U87.CD4-CCR5 or -CXCR4, which form adherent monolayers and develop syncytia (plaques) upon infection with appropriate HIV-1 strains.[15][16] An overlay is used to prevent the virus from spreading indiscriminately through the medium, ensuring localized plaque formation.[17]

  • Cell Seeding: Seed U87.CD4 cells expressing the appropriate co-receptor (CCR5 or CXCR4) in 24-well plates. Incubate until they form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix each drug dilution with a standardized amount of HIV-1 (e.g., 50-100 plaque-forming units, PFU).[16] Include a "virus only" control (no drug) and a "cells only" control (no drug, no virus).

  • Incubation (Virus-Drug): Incubate the drug-virus mixtures for 1 hour at 37°C to allow the compound to interact with the virus particles or prepare for action within the cell.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the drug-virus mixtures. Allow the virus to adsorb for 2 hours at 37°C.

  • Overlay Application: After adsorption, remove the inoculum and overlay the cells with 1 mL of a semi-solid medium (e.g., 0.5% agarose or methylcellulose in culture medium). This restricts viral spread to cell-to-cell transmission.

  • Incubation: Incubate the plates for 3 days at 37°C with 5% CO₂.

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet or hematoxylin to visualize the plaques.[15]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Determine the 50% effective concentration (EC₅₀) using non-linear regression analysis.

Virus Yield Reduction Assay

This powerful assay quantifies the amount of new, infectious virus produced in the presence of an antiviral compound.[18] Though more labor-intensive than a PRA, it provides a direct measure of inhibition of viral replication over a full cycle.[13][19]

Protocol 4.2.1: Virus Yield Reduction Assay

  • Cell Seeding and Infection: Seed permissive cells in a 96-well plate. The next day, infect the cells with the virus at a defined multiplicity of infection (MOI) in the presence of serial dilutions of this compound.

  • Incubation: Incubate the plate for a period that allows for one or more full replication cycles (e.g., 48-72 hours).

  • Supernatant Harvest: After incubation, harvest the cell culture supernatants, which contain the progeny virus. The samples may be subjected to freeze-thaw cycles to release any intracellular virus.

  • Titration of Progeny Virus: Perform a serial dilution of the harvested supernatants and use these dilutions to infect fresh cell monolayers in a separate 96-well plate. This step is essentially a viral titration (e.g., by TCID₅₀ or a plaque assay) to determine the viral titer in each original well.[18]

  • Endpoint Analysis: After the appropriate incubation time for the titration plate, assess the endpoint (e.g., by observing cytopathic effect or counting plaques).

  • Data Analysis: Calculate the viral titer for each compound concentration. The EC₅₀ is the concentration of the compound that reduces the virus yield by 50% compared to the untreated virus control.

Reporter Gene Assay

For high-throughput screening, reporter gene assays offer a rapid and sensitive method. These assays use engineered cell lines or viruses that express a reporter protein (e.g., luciferase, GFP) upon successful viral replication.[20][21]

Protocol 4.3.1: HIV-1 Luciferase Reporter Assay

  • Causality: This assay utilizes a cell line (e.g., TZM-bl) that contains integrated copies of the HIV-1 LTR promoter driving the expression of luciferase. Upon infection with HIV-1 and the production of the viral Tat protein, the LTR is strongly activated, leading to a quantifiable light output.

  • Cell Seeding: Seed TZM-bl cells in a 96-well, white-walled, clear-bottom plate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Infection: Add a standardized amount of HIV-1 to the wells. Include appropriate controls (cells only, virus only).

  • Incubation: Incubate for 48 hours at 37°C with 5% CO₂.

  • Luciferase Measurement: Lyse the cells and add a luciferase substrate reagent according to the manufacturer's instructions.

  • Signal Reading: Measure the luminescence signal using a microplate luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "virus only" control. Determine the EC₅₀ by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation and Interpretation

The ultimate goal is to determine the compound's therapeutic window, or Selectivity Index (SI). The SI is a critical parameter that compares the concentration at which a compound inhibits the virus to the concentration at which it is toxic to the host cell.[22]

SI = CC₅₀ / EC₅₀

A higher SI value indicates greater selectivity and suggests a more promising therapeutic candidate.

Table 1: Example Data Summary for this compound

Virus Strain Cell Line Assay Method EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI)
HIV-1 (IIIB) MT-4 Reporter (Luciferase) Value Value Value
HIV-1 (BaL) TZM-bl Reporter (Luciferase) Value Value Value
HBV (adw) HepG2 2.2.15 Yield Reduction (qPCR) Value Value Value
(Control) (Control) (Control) Value Value Value

Note: Values are placeholders and must be replaced with experimental data.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Parallel Assays cluster_analysis Phase 3: Data Analysis CompoundPrep Prepare TDD Stock (DMSO) Cytotoxicity Cytotoxicity Assay (e.g., MTT) CompoundPrep->Cytotoxicity Antiviral Antiviral Efficacy Assays (PRA, Yield, Reporter) CompoundPrep->Antiviral CellCulture Culture Host Cell Lines CellCulture->Cytotoxicity CellCulture->Antiviral VirusStock Prepare & Titer Virus Stock VirusStock->Antiviral CC50 Calculate CC₅₀ Cytotoxicity->CC50 EC50 Calculate EC₅₀ Antiviral->EC50 SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) CC50->SI EC50->SI

Caption: General experimental workflow for in vitro antiviral evaluation.

Biosafety and Containment

All work involving infectious viruses must be conducted with strict adherence to institutional and national biosafety guidelines.

  • HIV Handling: Research involving the culturing of HIV is designated as Risk Group 3 and must be performed in a Biosafety Level 3 (BSL-3) containment facility.[23][24] Non-culture procedures involving clinical specimens may be conducted at BSL-2 with enhanced precautions.[23][25]

  • HBV Handling: Work with HBV typically requires BSL-2 facilities and practices.

  • Personal Protective Equipment (PPE): Appropriate PPE, including lab coats, gloves, and eye protection, is mandatory. All open handling of infectious materials must be performed within a certified Class II or III biological safety cabinet (BSC) to protect the personnel, environment, and product.[24][26][27]

References

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Das, B., et al. (2013). A reporter based single step assay for evaluation of inhibitors targeting HIV-1 Rev–RRE interaction. VirusDisease, 24(4), 166-172. Retrieved from [Link]

  • Mendenhall, M., et al. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. Retrieved from [Link]

  • Boston University Research Occupational Health Program. (2012). Human Immunodeficiency virus (HIV) Agent Information Sheet. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

  • Prichard, M. N., & Shipman, C. Jr. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 28(1), 101-106. Retrieved from [Link]

  • Delaney, W. E. 4th, et al. (2006). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 50(7), 2471–2477. Retrieved from [Link]

  • Kalstein EU. (n.d.). The use of biosafety cabinets for HIV sample studies. Retrieved from [Link]

  • Delaney, W. E. 4th, et al. (2006). Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus. Antimicrobial Agents and Chemotherapy, 50(7), 2471-2477. Retrieved from [Link]

  • Public Health Agency of Canada. (2014). Biosafety Directive for Human Immunodeficiency Virus (HIV) and Human T-cell Lymphotropic Virus Type 1 (HTLV-1). Retrieved from [Link]

  • Wilde, I., et al. (2009). High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. Antimicrobial Agents and Chemotherapy, 53(8), 3475-3484. Retrieved from [Link]

  • Deeks, S. G., et al. (2002). Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Adults. Antimicrobial Agents and Chemotherapy, 46(4), 1050-1056. Retrieved from [Link]

  • Albert, J., & Fenyö, E. M. (2003). Plaque-reduction assays for human and simian immunodeficiency virus neutralization. Methods in Molecular Biology, 263, 275-82. Retrieved from [Link]

  • The George Washington University, Office of Research Safety. (n.d.). Human Immunodeficiency Virus (HIV). Retrieved from [Link]

  • Ningbo Menovo Pharma. (2015). Synthesis method of tenofovir disoproxil fumarate dimer impurity. Patsnap.
  • Centers for Disease Control and Prevention (CDC). (1988). Agent Summary Statement for Human Immunodeficiency Viruses (HIVs) Including HTLV-III, LAV, HIV-1, and HIV-2. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2006). Guidance for Industry: Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. Retrieved from [Link]

  • Gervaix, A., et al. (1997). A new reporter cell line to monitor HIV infection and drug susceptibility in vitro. Proceedings of the National Academy of Sciences, 94(9), 4653-4658. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Virongy Biosciences. (n.d.). HIV Rev-dependent Reporter Cells. Retrieved from [Link]

  • Albert, J., & Fenyö, E. M. (2003). Plaque-reduction assays for human and simian immunodeficiency virus neutralization. Methods in Molecular Biology, 263, 275-82. Retrieved from [Link]

  • Callebaut, C., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 59(10), 5909-5916. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58850801, this compound. Retrieved from [Link]

  • Jordheim, L. P., et al. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters, 12(5), 746-764. Retrieved from [Link]

  • Soman, G., et al. (2025). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Methods in Molecular Biology, 2875, 13-23. Retrieved from [Link]

  • Jiang, C., et al. (2021). Infection with a newly designed dual fluorescent reporter HIV-1 effectively identifies latently infected CD4+ T cells. eLife, 10, e65598. Retrieved from [Link]

  • Chelliah, R., et al. (2022). Screening for Antiviral Activity: MTT Assay. Methods in Molecular Biology, 2450, 605-611. Retrieved from [Link]

  • Nordqvist, A., & Fenyö, E. M. (2003). Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization. Methods in Molecular Biology, 263, 275-282. Retrieved from [Link]

  • Hřebabecký, H., et al. (2017). In vitro methods for testing antiviral drugs. Antiviral Chemistry and Chemotherapy, 25(2), 25-42. Retrieved from [Link]

  • Wikipedia. (n.d.). Tenofovir disoproxil. Retrieved from [Link]

  • Wang, Y., et al. (2015). Identification, synthesis and characterization of new impurities in tenofovir. Journal of Pharmaceutical and Biomedical Analysis, 102, 328-335. Retrieved from [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 154, 66-86. Retrieved from [Link]

  • SynZeal. (n.d.). This compound | 1093279-76-5. Retrieved from [Link]

  • Mitchell, D., et al. (2020). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. ChemRxiv. Retrieved from [Link]

  • Kumar, V. R., et al. (2015). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 7(4), 183-191. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"Tenofovir Disoproxil Dimer" impurity identification challenges in Tenofovir

Author: BenchChem Technical Support Team. Date: January 2026

Topic: "Tenofovir Disoproxil Dimer" Impurity Identification Challenges in Tenofovir

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Tenofovir Disoproxil Fumarate (TDF). Here, we address the specific challenges associated with the identification, characterization, and control of the this compound, a critical process-related impurity.

Frequently Asked Questions (FAQs)
Q1: What exactly is the "this compound" impurity?

The this compound (CAS No. 1093279-76-5) is a known process-related impurity and potential degradant of Tenofovir Disoproxil Fumarate (TDF).[1] Its chemical name is 5-[[(1R)-2-[6-[[[[9-[(2R)-2,11-Dimethyl-5-[[[(1-methylethoxy)carbonyl]oxy] methoxy]-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]amino]methyl]amino]-9H-purin-9-yl]-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic acid 1,9-bis(1-methylethyl) ester 5-oxide.[2][3] Structurally, it is formed by the linkage of two tenofovir disoproxil molecules. Due to its high molecular weight and structural similarity to the active pharmaceutical ingredient (API), it poses significant analytical challenges.

Q2: How is the this compound formed?

The formation of the dimer is primarily linked to the manufacturing process and degradation of TDF. One proposed mechanism involves the hydrolysis of the disoproxil ester groups, which can release formaldehyde. This formaldehyde can then react with the amino group of the purine base on two separate tenofovir disoproxil molecules, linking them together.[4] The synthesis process itself, particularly the esterification step where Tenofovir is reacted with chloromethyl isopropyl carbonate, can also lead to the formation of dimer impurities if reaction conditions are not carefully controlled.[5] Minimizing moisture and controlling reaction stoichiometry are critical to reducing its formation.[]

Q3: Why is the dimer impurity so challenging to separate and identify?

The analytical difficulty stems from several factors:

  • Structural Similarity: The dimer shares the same core chromophore and fundamental structure as the TDF molecule, leading to similar retention behavior in reversed-phase liquid chromatography (RP-LC).

  • Co-elution: Due to its similarity to TDF and other related substances, the dimer peak often co-elutes with the main API peak or other impurities, making accurate quantification difficult without a highly specific, stability-indicating method.[7]

  • Low Concentration: As an impurity, it is typically present at very low levels, requiring sensitive analytical techniques for detection and quantification.

  • Lack of Commercially Available Standards: Historically, obtaining a well-characterized reference standard for the dimer was difficult, hindering method development and validation. However, specialized suppliers now offer this standard.[1][2][3]

Q4: What are the regulatory expectations for controlling the this compound?

Regulatory bodies like the FDA and EMA, guided by ICH guidelines (Q3A/B), require that impurities in drug substances and products above a certain threshold (typically 0.10% for identification) be identified and characterized.[8] Pharmacopoeias such as the United States Pharmacopeia (USP) and The International Pharmacopoeia provide monographs for TDF that list several potential impurities and specify analytical procedures for their control.[9][10] While the dimer may be listed under various names (e.g., Impurity J), the expectation is to have a validated, stability-indicating analytical method capable of separating and quantifying it to ensure the safety and quality of the final drug product.[3][11]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Poor Chromatographic Resolution

Symptom: My HPLC/UPLC chromatogram shows a broad peak for the dimer, or it's co-eluting with the main TDF peak or another impurity.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase: The pH and organic modifier ratio are critical for separating structurally similar compounds.

    • Solution: Modify the mobile phase gradient. A shallow gradient with a lower initial organic percentage can help resolve early eluting polar impurities, while a gradual increase can separate closely related compounds like the dimer from the API.[12] Using a buffer with a pH around 3.8-4.0, such as ammonium acetate or potassium dihydrogen phosphate, can improve peak shape for the amine-containing analytes.[10][11]

  • Inappropriate Column Chemistry: A standard C18 column may not provide sufficient selectivity.

    • Solution: Screen different column chemistries. A column with an alternative stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase, might offer different selectivity and better resolution. Core-shell particle columns can also provide higher efficiency and better separation.[7]

  • Incorrect Temperature: Column temperature affects viscosity and retention.

    • Solution: Optimize the column temperature. Increasing the temperature (e.g., to 30-40 °C) can decrease mobile phase viscosity, improve peak efficiency, and sometimes alter selectivity.[9]

Issue 2: Confirming Impurity Identity

Symptom: I have a peak at the expected retention time for the dimer, but I need to confirm its identity definitively.

Possible Causes & Solutions:

  • Ambiguity of UV Detection: UV detection alone is not sufficient for positive identification.

    • Solution 1: Mass Spectrometry (MS): Couple your LC system to a mass spectrometer. The dimer will have a distinct mass-to-charge ratio (m/z) corresponding to its molecular weight (~1050.9 g/mol ).[1] High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition.[13]

    • Solution 2: Tandem MS (MS/MS): Perform fragmentation analysis. The dimer should produce characteristic fragment ions corresponding to the TDF molecule and its substructures. This provides a higher degree of confidence in the identification.[14]

    • Solution 3: Co-injection: If a reference standard is available, perform a co-injection experiment. Spike your sample with a small amount of the this compound standard. If the peak of interest increases in area without distorting its shape or producing a new peak, it confirms the identity.

Issue 3: Impurity Formation During Analysis

Symptom: I am observing an increase in the dimer peak area or the appearance of new degradants in older sample solutions or during long analytical runs.

Possible Causes & Solutions:

  • Sample Diluent Instability: TDF is susceptible to hydrolysis, especially under non-acidic conditions, which can lead to the formation of degradants, including the dimer.[4][15]

    • Solution: Prepare samples fresh and analyze them promptly. Use a diluent that promotes stability, such as a mixture of the mobile phase or a slightly acidic solution (e.g., water/acetonitrile with 0.1% formic acid). Store prepared samples in an autosampler set to a cool temperature (e.g., 4-10 °C) to slow degradation.[16]

  • In-source Degradation (for LC-MS): High temperatures or voltages in the MS source can sometimes cause labile molecules to degrade.

    • Solution: Optimize MS source parameters. Use the lowest possible source temperature and voltages that still provide adequate ionization and sensitivity to minimize the risk of in-source fragmentation or reaction.

Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for a gradient RP-HPLC method designed to separate TDF from its dimer and other related impurities.

  • Chromatographic System: HPLC or UPLC with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.01M Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with dilute phosphoric acid.[11]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.[17]

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
254060
302080
352080
369010
459010
Table 1: Example HPLC Gradient Program.
  • System Suitability: Inject a system suitability solution containing TDF and known impurities (including the dimer). The resolution between TDF and the dimer should be ≥ 2.0.

Protocol 2: Forced Degradation Study

This study helps demonstrate the specificity of the analytical method by intentionally generating degradation products.[13]

  • Acid Hydrolysis: Dissolve TDF in 0.1N HCl and heat at 60 °C for 2-4 hours. Neutralize with 0.1N NaOH before injection.[15][18]

  • Base Hydrolysis: Dissolve TDF in 0.1N NaOH and keep at room temperature for 10-30 minutes (TDF is very sensitive to base). Neutralize with 0.1N HCl before injection.[14][19]

  • Oxidative Degradation: Dissolve TDF in 3% hydrogen peroxide and keep at room temperature for 24 hours.[20]

  • Thermal Degradation: Expose solid TDF powder to dry heat at 70 °C for 48 hours.[20] Dissolve in diluent before injection.

  • Photolytic Degradation: Expose a solution of TDF to UV light (254 nm) for 8 hours.[21]

  • Analysis: Analyze all stressed samples using the validated HPLC method (Protocol 1) against a non-stressed control sample. Check for new peaks and ensure the main TDF peak is spectrally pure using a DAD/PDA detector.

Protocol 3: LC-MS/MS Confirmation of Dimer Impurity

This protocol outlines the use of LC-MS/MS for structural confirmation.

  • LC System: Use the same conditions as in Protocol 1, but ensure the mobile phase is MS-compatible (e.g., use 0.1% formic acid in water instead of phosphate buffer).

  • Mass Spectrometer: A triple quadrupole or Q-TOF instrument.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Full Scan (MS1): Scan a mass range of m/z 100-1200 to find the parent ion of the dimer. The expected protonated molecule [M+H]⁺ should be approximately m/z 1051.9.

  • Product Ion Scan (MS/MS): Select the parent ion (m/z 1051.9) and fragment it using collision-induced dissociation (CID).

Precursor Ion (m/z)Expected Major Fragment Ions (m/z)Fragment Identity
1051.9 ([M+H]⁺)520.2[TDF+H]⁺
404.1[Mono-POC Tenofovir+H]⁺
288.1[Tenofovir+H]⁺
176.1Adenine-related fragment
Table 2: Expected MS/MS Fragmentation Data for this compound.
Visualizations
Formation Pathway of this compound

cluster_0 Hydrolysis cluster_1 Dimerization Reaction TDF1 Tenofovir Disoproxil (TDF) Formaldehyde Formaldehyde (CH₂O) TDF1->Formaldehyde H2O Moisture (H₂O) Dimer This compound Formaldehyde->Dimer TDF2 2x Tenofovir Disoproxil (TDF)

Caption: Proposed formation of the this compound via formaldehyde linkage.

Logical Workflow for Impurity Troubleshooting

start Unknown peak or poor resolution observed in TDF chromatogram check_method Is the analytical method validated and stability-indicating? start->check_method optimize_hplc Optimize HPLC Method: - Modify gradient - Screen columns - Adjust pH/temperature check_method->optimize_hplc Yes develop_method Develop/Validate a Stability-Indicating Method (See Protocol 1 & 2) check_method->develop_method No rerun Re-run analysis optimize_hplc->rerun check_resolution Is resolution now acceptable (e.g., Rs > 2.0)? rerun->check_resolution check_resolution->optimize_hplc No confirm_id Proceed to Identity Confirmation check_resolution->confirm_id Yes co_injection Co-inject with Dimer Reference Standard confirm_id->co_injection lcms Perform LC-MS and LC-MS/MS Analysis (See Protocol 3) confirm_id->lcms develop_method->start match Does peak area increase? Does MS data match expected values? co_injection->match lcms->match identified Impurity Confirmed as Dimer. Proceed with quantification. match->identified Yes not_identified Impurity is NOT the Dimer. Characterize as unknown. match->not_identified No

Caption: Troubleshooting workflow for the identification of the dimer impurity.

References
  • Debaje, P. D., & Chavan, H. H. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Asian Journal of Pharmaceutical Research and Development, 8(2), 21-25.

  • ResearchGate. (n.d.). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method.

  • Asian Journal of Pharmaceutical Research and Development. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV.

  • National Institutes of Health (NIH). (n.d.). Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation.

  • The International Pharmacopoeia. (2015). Tenofovir disoproxil fumarate (Tenofoviri disoproxili fumaras).

  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Tenofovir Disoproxil.

  • Panmand, D., et al. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 8(1), 338-343.

  • PubMed. (n.d.). Identification, synthesis and characterization of new impurities in tenofovir.

  • BenchChem. (2025). Technical Support Center: Tenofovir Maleate Impurity Identification and Profiling.

  • World Health Organization (WHO). (2023). TENOFOVIR DISOPROXIL FUMARATE Draft proposal for revision for The International Pharmacopoeia.

  • TSI Journals. (n.d.). Industrially viable synthesis of tenofovir a key intermediate of tenofovir disoproxil fumarate and related impurities.

  • Google Patents. (n.d.). US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate.

  • Patsnap. (n.d.). Synthesis method of tenofovir disoproxil fumarate dimer impurity.

  • CORE. (n.d.). A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation.

  • World Health Organization (WHO). (2022). TENOFOVIR DISOPROXIL FUMARATE TABLETS Draft proposal for inclusion in The International Pharmacopoeia.

  • PubMed. (n.d.). Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate.

  • SynZeal. (n.d.). This compound.

  • BOC Sciences. (n.d.). CAS 1093279-76-5 Tenofovir Disoproxil USP Related Compound I.

  • PubMed. (n.d.). Identification of a novel human circulating metabolite of tenofovir disoproxil fumarate with LC-MS/MS.

  • PubMed. (n.d.). A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring.

  • SciSpace. (n.d.). A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir.

  • SynThink Research Chemicals. (n.d.). Tenofovir Disoproxil Fumarate IP Impurity A; Mono-POC Tenofovir (Mixture of Diastereomers).

  • Scilit. (n.d.). Isolation, LC–MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate.

  • USP. (2011). Tenofovir Disoproxil Fumarate.

  • International Journal of Pharmaceutical Sciences and Research. (2016). RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES FROM EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLET.

  • Asian Journal of Research in Chemistry. (n.d.). Simultaneous Determination of Emtricitabine and Tenofovir disoproxil fumarate in Pharmaceutical Dosage by Reverse Phase High Performance Liquid Chromatography.

  • SynThink Research Chemicals. (n.d.). Tenofovir EP Impurities & USP Related Compounds.

  • ResearchGate. (n.d.). (PDF) RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form.

  • ResearchGate. (n.d.). (PDF) The DEVELOPMENT OF A VALIDATED STABILITY INDICATING LC-MS METHOD FOR THE DETERMINATION OF TENOFOVIR DISOPROXIL FUMARATE USING QUALITY BY DESIGN APPROACH.

  • Chemicea. (n.d.). This compound.

  • ChemicalBook. (n.d.). This compound.

  • SynThink Research Chemicals. (n.d.). Tenofovir Disoproxil Fumarate IP Impurity I; Tri-POC Tenofovir Dimer.

  • Bohrium. (n.d.). isolation-lc-ms-ms-and-2d-nmr-characterization-of-alkaline-degradants-of-tenofovir-disoproxil-fumarate.

  • Pharmaffiliates. (n.d.). Tenofovir-impurities.

  • ResearchGate. (n.d.). (PDF) Study on Quality Control of Tenofovir Disoproxil Fumarate Enantiomers by High-Performance Liquid Chromatography–Mass Spectrometry.

  • Journal of Drug Delivery and Therapeutics. (n.d.). Analytical Method Development and Validation of Tenofovir Disoproxil Fumarate in Bulk and Pharmaceutical Formulation by UV Spectrophotometry.

  • MDPI. (n.d.). Characterization of Tenofovir Disoproxil Fumarate and Its Behavior under Heating.

  • Periódicos Científicos da UFRGS. (n.d.). Rapid stability-indicating UHPLC method for determination of lamivudine and tenofovir disoproxil fumarate in fixed.

  • Thermo Fisher Scientific. (n.d.). Ternary Gradient for Tenofovir Disoproxil Fumarate Impurity Profiling.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust analysis of Tenofovir Disoproxil Fumarate (TDF) and its related substances. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of the critical "Tenofovir Disoproxil Dimer" impurity from the active pharmaceutical ingredient (API) and other related compounds.

Troubleshooting Guide: Common Separation Challenges

This section addresses specific issues you may encounter during method development and routine analysis. Each problem is followed by an exploration of potential causes and a step-by-step guide to resolution.

Problem 1: Poor Resolution Between Tenofovir Disoproxil and the Dimer Impurity

Symptom: The peaks for Tenofovir Disoproxil and the this compound are co-eluting or not baseline separated (Resolution < 1.5).

Root Cause Analysis:

Poor resolution is fundamentally a problem of insufficient differential migration of the analytes through the stationary phase. The this compound, with a molecular weight of 1050.9 g/mol , is significantly larger and more non-polar than the TDF monomer (635.5 g/mol ).[1][2] This inherent difference in physicochemical properties is the key to achieving separation. The primary causes for poor resolution often lie in a suboptimal mobile phase composition or an inefficient stationary phase.

dot

Caption: Decision tree for troubleshooting peak tailing.

Step-by-Step Resolution Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: At a low pH (e.g., < 3), the acidic silanol groups on the silica surface are protonated and thus less likely to interact with the protonated basic analyte.

    • Action: Ensure your mobile phase is buffered at a low pH, for example, using a phosphate buffer at pH 2.5-3.0. This is a very effective way to minimize peak tailing for basic compounds. [3][4]

  • Use of Mobile Phase Additives:

    • Rationale: Sometimes, pH control alone is not sufficient. A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.

    • Action: If peak tailing persists at low pH, consider adding a low concentration of TEA (e.g., 0.1%) to the mobile phase. Be aware that TEA can affect column lifetime and may not be suitable for all detectors (e.g., mass spectrometry).

  • Column Conditioning and Replacement:

    • Rationale: Over time, the stationary phase of the column can degrade, exposing more active silanol groups. Contamination from sample matrices can also lead to peak tailing.

    • Action: Try flushing the column with a strong solvent (e.g., a high percentage of acetonitrile or isopropanol) to remove contaminants. If tailing persists, the column may have reached the end of its life and should be replaced. Consider using a column known for high-quality end-capping.

Frequently Asked Questions (FAQs)

Q1: What is the typical retention behavior of the this compound compared to the monomer?

A1: In reversed-phase HPLC, the this compound is significantly more non-polar and larger than Tenofovir Disoproxil. Therefore, the dimer will be more strongly retained on a C18 column and will have a longer retention time than the monomer. [1]The exact retention time will depend on the specific chromatographic conditions.

Q2: What is a suitable detection wavelength for the analysis of Tenofovir Disoproxil and its dimer?

A2: Tenofovir Disoproxil has a UV absorbance maximum at approximately 260 nm. [3][4][5]The dimer, sharing the same chromophore, will also absorb at this wavelength. Therefore, a detection wavelength of 260 nm is commonly used and is a good starting point for method development.

Q3: Are there any official methods for the analysis of Tenofovir Disoproxil and its impurities?

A3: Yes, pharmacopeias such as the United States Pharmacopeia (USP) and The International Pharmacopoeia provide monographs for Tenofovir Disoproxil Fumarate. [6][7][8]These monographs include HPLC methods for the determination of related substances, including the dimer (often referred to as Impurity J). [9]These methods can be a valuable starting point for developing your own in-house method.

Q4: How can I confirm the identity of the dimer peak in my chromatogram?

A4: The most definitive way to confirm the identity of the dimer peak is by using a qualified reference standard of the this compound. [10]If a reference standard is not available, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to confirm the mass of the eluting peak, which should correspond to the molecular weight of the dimer (1050.9 g/mol ). [1] Q5: What are the acceptance criteria for the this compound impurity?

A5: Acceptance criteria for impurities are defined by regulatory bodies like the ICH and are typically specified in the relevant pharmacopeial monograph. [11]For a known impurity like the dimer, the limit is often in the range of 0.10% to 0.20%. You should always refer to the current version of the relevant pharmacopeia or your product's specifications for the exact acceptance criteria.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemsrc. This compound | CAS#:1093279-76-5. [Link]

  • LookChem. Cas 1093279-76-5,this compound. [Link]

  • Scribd. Tenofovir Disoproxil Fumarate: Riefing - Nfrared Bsorption. [Link]

  • Scribd. Tenofovir Disoproxil Fumarate: Riefing - Nfrared Bsorption. [Link]

  • World Health Organization. TENOFOVIR DISOPROXIL FUMARATE Draft proposal for revision for The International Pharmacopoeia (August 2023) DRAFT FOR COMMENTS. [Link]

  • ResearchGate. Reversed phase high performance liquid chromatographic determination of impurities of tenofovir disoproxil fumarate. [Link]

  • Journal of Applied Pharmaceutical Science. Chromatographic Separation and in Vitro Dissolution Assessment of Tenofovir disoproxil fumarate, Emtricitabine and Nevirapine in. [Link]

  • The International Pharmacopoeia. Tenofovir disoproxil fumarate (Tenofoviri disoproxili fumaras). [Link]

  • International Journal of Pharmacy and Biological Sciences. STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF TENOFOVIR DISOPROXIL FUMARATE. [Link]

  • ResearchGate. Tenofovir disoproxil fumarate 0.1 mg/ml solution. [Link]

  • ResearchGate. Typical chromatograms of (R)-tenofovir disoproxil and its enantiomer by two columns. [Link]

  • IJCRT.org. ANALYTICAL METHOD DEVLOPMENT FOR DETERMINATION OF TENOFOVIR DISPROXIL FUMARATE BY HPLC. [Link]

  • PubMed Central. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form. [Link]

  • Teva Canada. tenofovir disoproxil fumarate tablets - PRODUCT MONOGRAPH. [Link]

  • World Health Organization. TENOFOVIR DISOPROXIL FUMARATE TABLETS Draft proposal for inclusion in The International Pharmacopoeia (26 August 2022) DRAFT FOR. [Link]

  • Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Tenofovir disoproxil Accordpharma 245 mg film. [Link]

  • Research Journal of Pharmacy and Technology. Validated RP-HPLC Method Development for Estimation of Tenofovir Disoproxil Fumarate from Plasma. [Link]

  • ResearchGate. DEVELOPMENT AND VALIDATION OF RP-CHIRAL HPLC METHOD FOR QUANTIFICATION OF (S)-ISOMER IN TENOFOVIR DISOPROXIL FUMARATE. [Link]

  • ResearchGate. a stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir, lamivudine and tenofovir disoproxil fumarate tablets used in the first line treatment of hiv-1 infection. [Link]

  • SciSpace. a stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir. [Link]

  • Pharma Education Center. HPLC method development for tenofovir disoproxil fumarate analysis. [Link]

  • Research Journal of Pharmacy and Technology. RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form. [Link]

Sources

Technical Support Center: Elucidation of Tenofovir Disoproxil Dimer Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Advanced Researcher

Welcome to the technical support guide for the elucidation of the degradation pathway of Tenofovir Disoproxil Fumarate (TDF) and its associated dimeric impurities. This resource is designed for researchers, scientists, and drug development professionals who are actively engaged in stability studies, impurity profiling, and analytical method development for TDF. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your own experimental workflows. We will delve into the mechanistic intricacies of TDF degradation, with a special focus on the formation and subsequent degradation of the Tenofovir Disoproxil Dimer, a critical process-related impurity.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it a critical impurity to monitor?

A1: this compound is a process-related impurity formed during the synthesis or storage of TDF. Structurally, it consists of two tenofovir disoproxil molecules linked by a methylene bridge between the N6-amino groups of the adenine purine rings.[1][2][3] Its formation is often mediated by the presence of formaldehyde, which can be generated from the hydrolysis of the disoproxil ester groups.[4][5] Monitoring this and other multimeric impurities is crucial as regulatory bodies like the ICH require strict control over impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product.[6]

Q2: What are the primary degradation pathways for Tenofovir Disoproxil and its Dimer?

A2: The primary degradation pathway for TDF under hydrolytic (acidic, alkaline, and neutral) conditions is the sequential cleavage of the two isopropoxycarbonyloxymethyl (POC) ester linkages. This results in the formation of tenofovir monoisoproxil (mono-POC tenofovir) and ultimately tenofovir.[7][8] The dimer, having the same susceptible ester groups, is expected to follow a similar hydrolytic degradation pathway, breaking down into mono- and di-hydrolyzed dimeric structures, and eventually cleaving into tenofovir-related monomers. Oxidative and photolytic conditions can also lead to degradation, though hydrolysis is the most commonly encountered pathway.[9][10]

Q3: Which analytical techniques are best suited for identifying and quantifying TDF and its dimeric degradants?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV and Mass Spectrometry (MS) detectors are the gold standard for this analysis.[7] A reversed-phase C18 column is commonly used with a gradient elution to resolve the parent drug from its more polar degradants.[6] For unambiguous structural elucidation of unknown degradation products, techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[11]

Q4: During forced degradation studies, I'm observing incomplete degradation or, conversely, complete degradation with no discernible peaks. How can I optimize my stress conditions?

A4: This is a common challenge. The goal of forced degradation is to achieve 5-20% degradation. If you see incomplete degradation, consider increasing the stressor concentration, temperature, or exposure time. For excessively rapid degradation, especially under alkaline conditions, you should decrease these parameters. For instance, TDF is highly labile in alkaline solutions, so you might need to use a lower concentration of NaOH (e.g., 0.01 M) and a shorter time point (e.g., 30 minutes) at room temperature.[7][9] It is crucial to perform time-point studies to find the optimal conditions.

Visualizing the Degradation Pathway

The following diagrams illustrate the proposed formation and degradation pathways of this compound.

G TDF1 Tenofovir Disoproxil (TDF) hydrolysis Hydrolysis TDF1->hydrolysis - POC group formaldehyde Formaldehyde (CH₂O) hydrolysis->formaldehyde TDF2 Another TDF Molecule intermediate Imine Cation Intermediate TDF2->intermediate + CH₂O, - H₂O dimer This compound (Impurity A) intermediate->dimer + TDF

Caption: Stepwise hydrolysis of the TDF Dimer impurity.

Troubleshooting Guides

Issue Potential Cause Recommended Troubleshooting Steps
Poor Peak Shape or Tailing for TDF and Dimer 1. Inappropriate mobile phase pH. 2. Secondary interactions with the column stationary phase. 3. Column degradation.1. Adjust the mobile phase pH. The adenine moiety has a pKa, and operating at a pH that ensures a consistent ionic state can improve peak shape. 2. Add a competing amine like triethylamine (0.1%) to the mobile phase to mask active silanol sites. 3. Use a fresh column or a column with a different chemistry (e.g., end-capped).
Co-elution of Dimer Degradants The various partially hydrolyzed forms of the dimer are structurally very similar and may have close retention times.1. Optimize Gradient: Slow down the gradient slope in the region where the impurities elute. 2. Change Organic Modifier: Switch from acetonitrile to methanol or use a ternary mixture. Methanol can offer different selectivity for polar compounds. 3. Lower Temperature: Reducing the column temperature can sometimes increase resolution between closely eluting peaks.
Mass Spectrometry Signal Suppression High concentrations of non-volatile buffer salts (e.g., phosphate) from the HPLC mobile phase can interfere with ionization.1. Use volatile mobile phase additives like ammonium acetate or ammonium formate. [8] 2. If phosphate buffers are necessary for chromatographic separation, consider post-column addition of a suitable solvent to aid ionization or perform offline fraction collection and sample clean-up before MS analysis.
Inconsistent Dimer Formation in Stability Studies The formation of the dimer is dependent on the generation of formaldehyde, which can be sporadic. The presence of water can enhance the formation of some impurities. [12]1. Ensure consistent and controlled storage conditions (temperature and humidity). 2. For mechanistic studies, you can controllably spike samples with a low concentration of formaldehyde to study the dimerization process directly. [5] 3. Meticulously control the water content in your starting materials and solvents.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

Objective: To generate the degradation products of this compound under various stress conditions for pathway elucidation.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (18 MΩ·cm)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Calibrated pH meter, water bath, and photostability chamber.

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the this compound in acetonitrile to prepare a 1 mg/mL stock solution.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration of ~50 µg/mL with mobile phase for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.01 M NaOH.

    • Keep at room temperature and monitor at short intervals (e.g., 10, 30, 60 minutes) due to high lability.

    • Neutralize with an equivalent amount of 0.01 M HCl.

    • Dilute to a final concentration of ~50 µg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of ~50 µg/mL with mobile phase.

  • Thermal Degradation:

    • Place the solid reference standard in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed solid in acetonitrile and dilute to ~50 µg/mL with mobile phase.

  • Photolytic Degradation:

    • Expose the stock solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Dilute the stressed solution to ~50 µg/mL with mobile phase.

  • Control Samples: Prepare unstressed control samples diluted to the same final concentration. Analyze all samples promptly.

Protocol 2: Stability-Indicating UPLC-MS Method

Objective: To separate and identify this compound and its degradation products.

Instrumentation & Columns:

  • UPLC system with a photodiode array (PDA) detector and coupled to a Q-TOF mass spectrometer.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

Chromatographic Conditions:

Parameter Setting
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
14.0
14.1
16.0
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
PDA Wavelength 210-400 nm, extract at 260 nm

Mass Spectrometry Conditions (ESI+):

Parameter Setting
Capillary Voltage 3.0 kV
Cone Voltage 40 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Acquisition Range 100-1200 m/z

Self-Validation System:

  • Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention times of the analyte and its degradants.

  • Peak Purity: Use the PDA detector to assess the peak purity of the parent drug in the stressed samples to confirm that the chromatographic peak is spectrally homogeneous and not co-eluting with any degradants. [13]

References

  • Bari, S., Kadam, B., Jaiswal, Y., & Shirkhedkar, A. (2007). Impurity profile: Significance in active pharmaceutical ingredient. Eurasian Journal of Analytical Chemistry, 2(1), 32-53.
  • Gao, Y., et al. (2015). Identification, synthesis and characterization of new impurities in tenofovir. Journal of Pharmaceutical and Biomedical Analysis, 107, 254-260.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Lin, C., et al. (2019). Synthesis of Multimeric Impurities of Tenofovir Disoproxil Fumarate.
  • Reddy, G. K., et al. (2015). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 7(10), 336-343.
  • Mondal, S., et al. (2023). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. AAPS PharmSciTech, 24(6), 139.
  • Lin, C., et al. (2019). Synthesis of Multimeric Impurities of Tenofovir Disoproxil Fumarate. Taylor & Francis Online. Retrieved from [Link]

  • Debaje, P. D., & Chavan, H. H. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Asian Journal of Pharmaceutical Research and Development, 8(2), 21-25.
  • Gao, Y., et al. (2015). Identification, synthesis and characterization of new impurities in tenofovir. ResearchGate. Retrieved from [Link]

  • Debaje, P. D., & Chavan, H. H. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tenofovir-impurities. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). This compound. Retrieved from [Link]

  • de Andrade, C. K., et al. (2021). Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture. Molecules, 26(16), 4989.
  • SynZeal. (n.d.). Tenofovir Impurities. Retrieved from [Link]

  • Ripin, D. H. B., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development, 14(5), 1194-1201.
  • CN105294761A - Impurities of tenofovir disoproxil fumarate or tenofovir, and preparation method thereof. (2016). Google Patents.

Sources

Strategies to minimize "Tenofovir Disoproxil Dimer" formation during drug manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for professionals engaged in the research, development, and manufacturing of Tenofovir Disoproxil Fumarate (TDF). This guide is designed to provide in-depth technical assistance and practical troubleshooting strategies to minimize the formation of the critical process-related impurity, Tenofovir Disoproxil Dimer. Our expertise is grounded in scientific principles and validated through extensive field experience to ensure the integrity and quality of your drug substance and product.

Frequently Asked Questions (FAQs)

Q1: What is the "this compound" and why is it a concern?

The this compound is a process-related impurity and a degradation product of Tenofovir Disoproxil. It is formed when two molecules of Tenofovir Disoproxil are linked by a methylene bridge. This impurity is a significant concern as it can impact the purity, stability, and potentially the safety and efficacy of the final drug product. Regulatory bodies require strict control of such impurities to ensure patient safety. The International Pharmacopoeia lists the dimer as a synthesis-related impurity and a degradation product.[1]

Q2: What is the primary mechanism of this compound formation?

The formation of the dimer is primarily initiated by the hydrolysis of the disoproxil ester groups in Tenofovir Disoproxil. This hydrolysis can generate formaldehyde, which then acts as a reactive intermediate. The formaldehyde can subsequently react with the amino group of two separate Tenofovir Disoproxil molecules, leading to the formation of a methylene bridge and, consequently, the dimer impurity.[2][3] This reaction is often facilitated by the presence of moisture and can be influenced by factors such as pH and temperature.

Troubleshooting Guide: Dimer Formation at Various Manufacturing Stages

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you might encounter during the manufacturing process.

Scenario 1: Elevated Dimer Levels in the Crude Tenofovir Disoproxil

Question: We are observing a high percentage of the dimer impurity in our crude Tenofovir Disoproxil reaction mass before crystallization. What are the likely causes and how can we mitigate this?

Answer: High dimer formation in the crude product typically points to issues within the synthesis and work-up stages. Here’s a breakdown of potential causes and actionable solutions:

  • Root Cause 1: Presence of Water in the Reaction Mixture. Moisture is a key ingredient for the hydrolysis of the disoproxil groups, which in turn generates formaldehyde.

    • Mitigation Strategy:

      • Anhydrous Raw Materials: Ensure that all starting materials, especially Tenofovir and solvents, are strictly anhydrous.

      • Azeotropic Dehydration: Before the esterification step, consider performing an azeotropic distillation to remove any residual water from the Tenofovir base.[4]

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Root Cause 2: Suboptimal Reaction Temperature and Time. Prolonged reaction times or elevated temperatures can accelerate the degradation of Tenofovir Disoproxil and promote dimer formation.

    • Mitigation Strategy:

      • Process Optimization: Carefully optimize the reaction temperature and time to ensure complete conversion while minimizing the degradation window. The reaction is typically carried out at temperatures between 50-80°C.[4]

      • Phase Transfer Catalysis: The use of a phase transfer catalyst can enhance the reaction rate, potentially allowing for shorter reaction times and lower temperatures, thereby reducing the likelihood of dimer formation.[4]

  • Root Cause 3: Inappropriate Solvent Choice. The polarity and reactivity of the solvent can influence side reactions.

    • Mitigation Strategy:

      • Solvent Selection: Aprotic solvents are generally preferred for the esterification reaction. The choice of solvent can also impact the ease of removing water and other impurities during work-up.

Scenario 2: Increase in Dimer Impurity During Crystallization and Drying

Question: Our crude product has acceptable levels of the dimer, but we see a significant increase after crystallization and drying. What could be happening and what should we do?

Answer: An increase in the dimer during downstream processing is a common challenge and is often related to the conditions of crystallization, filtration, and drying.

  • Root Cause 1: Inappropriate Crystallization Solvent System. The choice of solvent can impact the stability of Tenofovir Disoproxil during crystallization.

    • Mitigation Strategy:

      • Solvent Screening: Conduct a thorough solvent screening study to identify a crystallization solvent or solvent system that provides good yield and purity while minimizing the potential for hydrolysis. Ethyl acetate is a commonly used solvent for the recrystallization of Tenofovir Disoproxil.[4]

      • Temperature Control: Maintain a controlled temperature profile during crystallization. Avoid prolonged exposure to high temperatures.

  • Root Cause 2: Residual Moisture in the Wet Cake. Incomplete removal of the mother liquor or washing with a solvent containing moisture can introduce water into the product before drying.

    • Mitigation Strategy:

      • Efficient Filtration and Washing: Ensure efficient filtration to remove as much of the mother liquor as possible. Wash the wet cake with an anhydrous solvent.

      • Controlled Environment: Perform filtration and washing in a controlled environment with low humidity.

  • Root Cause 3: High Drying Temperature or Prolonged Drying Time. Aggressive drying conditions can thermally stress the product and accelerate dimer formation.

    • Mitigation Strategy:

      • Optimized Drying Parameters: Validate the drying process to determine the optimal temperature and time. Lower temperatures under vacuum are generally preferred over high-temperature atmospheric drying.

      • Moisture Content Monitoring: Regularly monitor the moisture content of the product during drying and stop the process once the desired level is reached to avoid over-drying at elevated temperatures.

Scenario 3: Dimer Formation During Storage and in the Final Drug Product

Question: We have observed a gradual increase in the this compound impurity during the stability testing of our API and formulated tablets. How can we improve the long-term stability?

Answer: Dimer formation during storage is a critical stability issue. The following factors are key to ensuring the long-term quality of your API and drug product.

  • Root Cause 1: Inadequate Packaging. Exposure to moisture and light can lead to degradation over time.

    • Mitigation Strategy:

      • Protective Packaging: Store the API and tablets in tightly sealed containers with a desiccant to protect from moisture. Opaque or amber-colored containers should be used to protect from light.[5]

      • Inert Gas Blanketing: For the API, consider packaging under an inert gas like nitrogen to displace oxygen and moisture.

  • Root Cause 2: Suboptimal Storage Conditions. High temperature and humidity will accelerate the degradation process.

    • Mitigation Strategy:

      • Controlled Storage: Store the API and drug product at controlled room temperature (25°C with excursions permitted to 15-30°C) and low relative humidity, as recommended in product labeling.[5] For long-term storage of the API reference standard, refrigeration (5°C ± 3°C) is often recommended.[5]

  • Root Cause 3: Incompatible Excipients in the Formulation. Certain excipients may contain residual moisture or reactive functional groups that can promote dimer formation.

    • Mitigation Strategy:

      • Excipient Compatibility Studies: Conduct thorough compatibility studies with all proposed excipients. Use techniques like FTIR and DSC to identify any potential interactions.[6]

      • Low Moisture Excipients: Select excipients with low moisture content and good stability profiles.

      • pH Control: The stability of Tenofovir Disoproxil is pH-dependent, with increased degradation at higher pH levels.[7] The inclusion of pH-modifying excipients should be carefully evaluated.

Analytical Methodologies for Dimer Detection and Quantification

Accurate detection and quantification of the this compound are essential for process control and product release.

Recommended Analytical Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated, stability-indicating RP-HPLC method is the standard for analyzing Tenofovir Disoproxil and its impurities.

Parameter Typical Conditions
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A gradient mixture of an aqueous buffer (e.g., ammonium acetate or sodium dihydrogen orthophosphate at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).
Detection UV at approximately 260 nm
Flow Rate 1.0 mL/min
Column Temperature 30°C

Note: The specific gradient and buffer pH should be optimized to achieve adequate separation of the dimer from the main peak and other potential impurities.

Visualizing the Dimer Formation Pathway and Control Points

Diagram 1: this compound Formation Pathway

TDF1 Tenofovir Disoproxil Hydrolysis Hydrolysis TDF1->Hydrolysis H2O Moisture (H₂O) H2O->Hydrolysis Formaldehyde Formaldehyde (CH₂O) Hydrolysis->Formaldehyde Condensation Condensation Formaldehyde->Condensation TDF2 Tenofovir Disoproxil TDF2->Condensation Dimer This compound Condensation->Dimer

Caption: The key role of moisture in initiating dimer formation.

Diagram 2: Manufacturing Control Strategy for Dimer Minimization

cluster_synthesis Synthesis & Work-up cluster_downstream Downstream Processing cluster_stability API & Drug Product Stability Anhydrous Anhydrous Conditions (Raw Materials, Solvents) TempControl Optimized Temperature & Reaction Time PTC Phase Transfer Catalyst Solvent Optimized Crystallization Solvent Drying Controlled Drying (Temp & Time) Moisture Low Moisture Environment Packaging Protective Packaging (Moisture, Light) Storage Controlled Storage (Temp, Humidity) Excipients Excipient Compatibility

Caption: Key control points across the manufacturing process.

References

  • Characterization of Tenofovir Disoproxil Fumarate and Its Behavior under Heating. (n.d.). Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • Process for the preparation of tenofovir disoproxil fumarate. (2013). Google Patents.
  • Tenofovir disoproxil fumarate ICRS batch 1. (2018). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • A kind of synthetic method of tenofovir disoproxil fumarate dimer impurity. (2017). Google Patents.
  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. (2015). Der Pharma Chemica. Retrieved from [Link]

  • This compound. (n.d.). SynZeal. Retrieved from [Link]

  • Tenofovir Disoproxil Fumarate. (2011). USP. Retrieved from [Link]

  • Formulation Development and In Vitro Evaluation of Tenofovir Disoproxil Fumarate (TDF) Immediate Release Tablets. (2017). Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • TENOFOVIR DISOPROXIL FUMARATE TABLETS Draft proposal for inclusion in The International Pharmacopoeia. (2022). World Health Organization. Retrieved from [Link]

  • Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. (2010). Organic Process Research & Development. Retrieved from [Link]

  • Crystal Structure Analysis of the First Discovered Stability-Enhanced Solid State of Tenofovir Disoproxil Free Base Using Single Crystal X-ray Diffraction. (2017). Molecules. Retrieved from [Link]

  • Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate. (2017). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • How can I improve stability of Tenofovir disoproxil fumarate tablet? (2017). ResearchGate. Retrieved from [Link]

  • Solid Forms of Tenofovir Disoproxil Fumarate, Their Mutual Conversion, and Stabilization of Form I in Formulation. (2016). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • QbD based approach for optimization of Tenofovir disoproxil fumarate loaded liquid crystal precursor with improved permeability. (2017). European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • TENOFOVIR DISOPROXIL FUMARATE Draft proposal for revision for The International Pharmacopoeia. (2023). World Health Organization. Retrieved from [Link]

  • Public Assessment Report Scientific discussion Tenofovir disoproxil Accordpharma 245 mg film. (2019). Geneesmiddeleninformatiebank. Retrieved from [Link]

  • Synthesis method of tenofovir disoproxil fumarate dimer impurity. (2017). Eureka. Retrieved from [Link]

  • Crystalline form of tenofovir disoproxil and a process for its preparation. (2009). Google Patents.
  • Tenofovir disoproxil fumarate of new crystal form, and preparation method thereof. (2014). Google Patents.
  • Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation. (2014). ISRN Chromatography. Retrieved from [Link]

  • TDM monograph Tenofovir. (n.d.). TDM-monografie.org. Retrieved from [Link]

  • Tenofovir Disoproxil Fumarate Patient Drug Record. (n.d.). NIH - Clinical Info .HIV.gov. Retrieved from [Link]

  • Investigation of Spray Drying Parameters to Formulate Novel Spray-Dried Proliposome Powder Formulations Followed by Their Aerosolization Performance. (2021). MDPI. Retrieved from [Link]

  • ORIGINAL RESEARCH PAPER Spoorthy Valusa* Dr Manish Gunjan. (n.d.). Worldwidejournals.com. Retrieved from [Link]

Sources

Troubleshooting guide for "Tenofovir Disoproxil Dimer" peak shape in chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Tenofovir Disoproxil Dimer Peak Shape Analysis

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for chromatographic peak shape issues encountered during the analysis of the this compound. The question-and-answer format is designed to directly address specific problems, explaining the underlying causes and offering systematic, field-proven solutions.

Introduction: The Importance of Peak Symmetry

In High-Performance Liquid Chromatography (HPLC), the shape of a chromatographic peak is a critical indicator of the quality and reliability of the analytical method. An ideal peak is symmetrical, following a Gaussian distribution. Deviations from this symmetry, such as peak tailing, fronting, or splitting, can compromise the accuracy and precision of quantification, reduce resolution between adjacent peaks, and indicate underlying issues with the method, instrument, or column.[1][2] This guide will walk you through the most common peak shape problems observed for the this compound and provide a logical framework for diagnosis and resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why is my this compound peak tailing?

Peak tailing, characterized by an asymmetric peak with a trailing edge that is drawn out, is one of the most common issues in reversed-phase chromatography.[3][4] This is often quantified by a tailing factor or asymmetry factor greater than 1.5.[5]

For a basic compound like the this compound, the most frequent cause of tailing is secondary ionic interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][6][7][8]

  • Mechanism: At a mobile phase pH above approximately 3.5-4.5, which is the typical pKa of silanol groups, these groups become deprotonated and negatively charged (Si-O⁻).[9] The basic amine functionalities in the this compound can become protonated (positively charged), leading to a strong, undesirable ionic interaction with the negatively charged silanols.[6][10] This secondary retention mechanism slows the elution of a portion of the analyte molecules, resulting in a tailing peak.[8]

Step 1: Mobile Phase pH Optimization

The first and most impactful parameter to investigate is the mobile phase pH. The goal is to suppress the ionization of either the silanol groups or the basic analyte.

  • Protocol A: Lowering the Mobile Phase pH:

    • Prepare a mobile phase with a pH of 2.5–3.0 using an appropriate buffer (e.g., phosphate or formate). This ensures the residual silanol groups are fully protonated (Si-OH), minimizing their ability to interact ionically with the basic analyte.[6][11]

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase.

    • Inject the sample and observe the peak shape. A significant reduction in tailing indicates that silanol interactions were the primary cause.

  • Protocol B: Increasing the Mobile Phase pH:

    • For some basic compounds, increasing the pH to a level that suppresses their own ionization (typically 2 pH units above their pKa) can improve peak shape.[12] This renders the analyte neutral, preventing ionic interactions.

    • Caution: This approach requires a pH-resistant column (e.g., hybrid or polymer-based) as traditional silica columns degrade rapidly at pH levels above 8.[12][13]

Step 2: Employing Mobile Phase Additives

If pH adjustment alone is insufficient, competitive additives can be used to mask the silanol groups.

  • Protocol: Using a Basic Additive:

    • Add a small concentration (e.g., 0.1% v/v or 10-20 mM) of a basic modifier like triethylamine (TEA) to the mobile phase.[14]

    • TEA acts as a competitive base, preferentially interacting with the active silanol sites and shielding the this compound from these secondary interactions.

    • Adjust the final mobile phase pH after adding the modifier.

Step 3: Evaluating the Analytical Column

The column itself is a frequent source of tailing issues.

  • Protocol: Column Assessment:

    • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are manufactured with higher purity silica and are extensively end-capped (reacting residual silanols with a small, inert silane) to minimize surface silanol activity.[9][15] If you are using an older column, switching to a newer generation column can dramatically improve the peak shape for basic compounds.[16]

    • Check for Column Contamination: Strongly retained basic compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[1][14] Try flushing the column with a strong, appropriate solvent.

    • Confirm Column Integrity: A void or channel at the column inlet can cause peak distortion, including tailing.[4][6] If the problem appears suddenly and affects all peaks, this is a likely cause. Replacing the column is the best solution.[2]

Step 4: Other Potential Causes

The following table summarizes other potential, though less common, causes of peak tailing for the this compound.

Potential Cause Explanation Recommended Action
Trace Metal Contamination Metal impurities (e.g., iron) in the silica matrix or from system components can act as Lewis acids and chelate with the analyte, causing tailing.[17]Use a column specifically tested for low metal content. Adding a chelating agent like EDTA to the mobile phase can sometimes help.
Extra-Column Volume Excessive volume between the injector, column, and detector can cause peak broadening and tailing.[3][10]Use tubing with a smaller internal diameter and ensure all fittings are properly made with no gaps (dead volume).[10][18]
Column Temperature Mismatch If the mobile phase entering the column is cooler than the column itself, temperature gradients can form, leading to peak distortion.[19][20]Use a mobile phase pre-heater or ensure sufficient tubing length inside the column compartment to allow for thermal equilibration.[18][19]

Below is a troubleshooting workflow for peak tailing.

G start Peak Tailing Observed for This compound ph_check Is Mobile Phase pH < 3.5? start->ph_check adjust_ph Action: Lower Mobile Phase pH to 2.5-3.0 with Buffer ph_check->adjust_ph No additive_check Does Tailing Persist? ph_check->additive_check Yes adjust_ph->additive_check add_tea Action: Add 0.1% Triethylamine (TEA) to Mobile Phase additive_check->add_tea Yes resolved Problem Resolved additive_check->resolved No column_check Does Tailing Still Persist? add_tea->column_check column_eval Evaluate Column: 1. Use High-Purity/End-Capped Column 2. Flush for Contamination 3. Replace if Void is Suspected column_check->column_eval Yes column_check->resolved No system_check Investigate System Effects: - Extra-Column Volume - Temperature Gradients - Metal Contamination column_eval->system_check system_check->resolved

Caption: Troubleshooting workflow for peak tailing.

What is causing my this compound peak to front?

Peak fronting is the inverse of tailing, where the first half of the peak is broader than the second half.[4] It is generally less common than tailing but points to specific issues.

The most frequent reason for peak fronting is column overload.[21][22] This occurs when the amount of sample injected exceeds the capacity of the stationary phase at that specific point.

  • Mechanism: When the stationary phase becomes saturated with analyte molecules, any additional molecules cannot interact with it and are swept along with the mobile phase at a faster rate.[4][21] These molecules elute earlier, creating the characteristic "shark fin" or fronting shape.[21] This is an example of non-linear retention conditions.[23]

Step 1: Reduce Sample Concentration or Injection Volume

This is the most direct way to diagnose and solve column overload.

  • Protocol: Dilution Series:

    • Prepare a series of sample dilutions (e.g., 1:2, 1:5, 1:10) in the mobile phase.

    • Inject the same volume of each dilution.

    • If the peak shape becomes more symmetrical as the concentration decreases, the issue is mass overload.[21]

    • Alternatively, keep the concentration the same and reduce the injection volume (e.g., from 10 µL to 2 µL).[22][24]

Step 2: Check Sample Solvent and Mobile Phase Compatibility

A mismatch between the sample solvent (diluent) and the mobile phase can cause significant peak distortion, including fronting.[22][25]

  • Mechanism: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, the analyte will not properly partition onto the stationary phase at the column inlet.[1][10] This causes the initial band to spread and elute prematurely. This effect is most pronounced for early-eluting peaks.[22]

  • Protocol: Solvent Matching:

    • Ideal Practice: Always dissolve and inject your sample in the initial mobile phase whenever possible.

    • If the sample's solubility requires a stronger solvent, ensure the final sample diluent is as close in composition to the mobile phase as possible.

    • If using a gradient, match the sample solvent to the initial gradient conditions.

Step 3: Evaluate Column Condition

Physical degradation of the column can also lead to fronting.

  • Protocol: Column Integrity Check:

    • A "column collapse" or void at the inlet can create a channel where the sample travels faster, leading to a distorted peak.[4][24] This typically affects all peaks in the chromatogram.

    • If fronting appears suddenly after a pressure shock or extended use under harsh conditions (high pH or temperature), the column may be damaged.

    • Replace the column with a new one to confirm if this is the cause.

My this compound peak is split. What should I do?

Split peaks can appear as two closely merged peaks or a peak with a distinct shoulder. Distinguishing the cause requires determining if the issue is chemical or physical.[23]

  • All Peaks are Split: This strongly suggests a physical or instrumental problem that occurs before the separation process.[2][4][23]

  • Only the Analyte Peak is Split: This points to a chemical issue related to the sample or its interaction with the chromatographic system.[23]

Cause A: Blocked Inlet Frit or Column Contamination

A partial blockage of the inlet frit is a very common cause of universal peak splitting.[2][4][26]

  • Mechanism: Debris from the sample, mobile phase, or system wear can clog parts of the frit. This creates a non-uniform flow path onto the column head, essentially splitting the sample band into multiple streams that travel through the column at slightly different speeds.[23]

  • Protocol:

    • Reverse Flush: Disconnect the column from the detector and connect it backward to the injector. Flush with a strong, compatible solvent at a low flow rate. This may dislodge particulates from the frit.

    • Replace Frit/Column: If flushing does not work, the frit may need to be replaced (if possible with the column hardware) or the entire column may need to be replaced.[26]

    • Prevention: Always use an in-line filter before the column and ensure samples are filtered before injection.[14]

Cause B: Void or Channel in the Column

A void at the head of the column packing bed can cause the sample to travel through different paths, leading to split peaks.[26][27]

  • Protocol: This is an irreversible failure. The column must be replaced.

Cause A: Sample Solvent Incompatibility

As with peak fronting, injecting the sample in a solvent significantly stronger than the mobile phase can cause the peak to split, especially for early eluting peaks.[10][27]

  • Protocol: Prepare the sample in the mobile phase. If solubility is an issue, minimize the amount of strong solvent used and reduce the injection volume.

Cause B: Co-elution with an Impurity

The split peak may, in fact, be two separate but very closely eluting compounds. The this compound might be co-eluting with another related substance or impurity.

  • Protocol:

    • Adjust Method Selectivity: Systematically change chromatographic parameters to improve resolution. Modify the mobile phase organic content, change the pH, or adjust the temperature.[4]

    • Inject a Smaller Mass: Inject a much lower concentration of the sample. If the split peak resolves into two distinct peaks, it is likely a co-elution issue.[4]

Cause C: On-Column Degradation or Isomerization

It is possible, though less common, for the analyte to be unstable under the analytical conditions, leading to the formation of a second species on the column. The United States Pharmacopeia (USP) monograph for Tenofovir Disoproxil Fumarate notes that some related compounds may elute as split peaks.[28]

  • Protocol: Investigate sample stability in the prepared diluent over time. Try altering the mobile phase pH or temperature to see if the ratio of the split peaks changes, which might indicate a chemical equilibrium or degradation process.

Below is a troubleshooting workflow for split peaks.

G start Split Peak Observed for This compound all_peaks_split Are ALL peaks in the chromatogram split? start->all_peaks_split physical_issue Problem is PHYSICAL/INSTRUMENTAL all_peaks_split->physical_issue Yes chemical_issue Problem is CHEMICAL/ANALYTE-SPECIFIC all_peaks_split->chemical_issue No frit_check Check for Blocked Inlet Frit or Column Void physical_issue->frit_check solvent_check Is sample solvent stronger than mobile phase? chemical_issue->solvent_check frit_solution Action: 1. Reverse flush column 2. Replace frit or column frit_check->frit_solution resolved Problem Resolved frit_solution->resolved solvent_solution Action: Dissolve sample in mobile phase solvent_check->solvent_solution Yes coelution_check Could it be co-elution? solvent_check->coelution_check No solvent_solution->resolved coelution_solution Action: 1. Modify method selectivity (pH, %B) 2. Inject lower concentration coelution_check->coelution_solution coelution_solution->resolved

Sources

Technical Support Center: Troubleshooting Co-elution of Tenofovir Disoproxil Dimer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for analytical scientists working with Tenofovir Disoproxil Fumarate (TDF). Tenofovir Disoproxil is a critical antiretroviral agent, and ensuring its purity is paramount for safety and efficacy.[1][2] A significant challenge in the quality control of TDF is the accurate quantification of process-related impurities and degradation products. Among these, the Tenofovir Disoproxil Dimer is a known impurity that can present considerable analytical challenges, particularly co-elution with the active pharmaceutical ingredient (API) or other related substances during High-Performance Liquid Chromatography (HPLC) analysis.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, practical troubleshooting strategies and validated protocols to diagnose and resolve co-elution issues involving the this compound, ensuring the integrity and accuracy of your analytical data.

Part 1: Frequently Asked Questions (FAQs): Understanding the Challenge

This section addresses foundational questions regarding the this compound and the nature of co-elution.

Q1: What is this compound and why is its resolution important?

This compound is a process-related impurity in the synthesis of Tenofovir Disoproxil Fumarate.[3][4][5] Its chemical structure is C₃₉H₆₀N₁₀O₂₀P₂.[6][7] As a specified impurity, regulatory bodies require its presence to be monitored and controlled within strict limits. Undetected co-elution can lead to the inaccurate quantification of the dimer, potentially masking a batch that is out-of-specification. Furthermore, co-elution can interfere with the accurate measurement of other nearby impurities or even the TDF peak itself, compromising the entire impurity profile.

Q2: What are the fundamental causes of co-elution in HPLC?

Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic system and elute from the column at the same time, often appearing as a single, distorted, or broadened peak.[8] This failure in separation is best understood through the Resolution Equation (Rs) , which is governed by three key factors:

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency (more theoretical plates) leads to sharper peaks, which are easier to resolve.[9][10]

  • Selectivity (α): The most critical factor for separation, representing the ability of the chromatographic system (the combination of mobile and stationary phases) to chemically differentiate between two analytes.[9][11] If selectivity is 1, no separation is possible, regardless of efficiency.

  • Retention Factor (k): Also known as the capacity factor, this describes how long an analyte is retained on the column. Adequate retention is necessary for the separation to occur.[8][9]

Co-elution is fundamentally a problem of insufficient selectivity and/or efficiency for a given pair of analytes under the specific analytical conditions.[12]

Q3: Which impurities are potential co-elution candidates with the this compound?

While specific co-elution pairs depend heavily on the exact HPLC method, potential candidates are typically other structurally similar process impurities or degradation products. Forced degradation studies reveal that TDF is susceptible to degradation under hydrolytic (acidic, alkaline), oxidative, and photolytic conditions.[13][14][15][16] Therefore, it is crucial to evaluate the resolution between the dimer and the impurities listed in Table 1.

Table 1: Potential Co-eluting Impurities with this compound

Impurity Name Type Origin
Tenofovir Isoproxil Monoester (Mono-POC Tenofovir) Process / Degradation Formed from the hydrolysis of one of the disoproxil ester groups.[1][17]
(S)-Enantiomer of Tenofovir Disoproxil Process The chiral impurity of the (R)-enantiomer API.[18][19]
Mono-POC Ether Impurities (Methyl, Ethyl, Isopropyl) Process Related to the synthesis process and starting materials.[1]
Tenofovir Disoproxil Carbamate Process A process-related impurity from the synthesis route.[1]

| Oxidative Degradants | Degradation | Formed under oxidative stress (e.g., with H₂O₂).[14][15] |

Q4: How can I definitively confirm a co-elution issue?

Visual inspection of the chromatogram is the first step. Look for signs of peak asymmetry, such as shoulders, tailing, or fronting, which can indicate a hidden peak.[8] However, perfect co-elution may yield a symmetrical peak.[8] For definitive confirmation, advanced detection techniques are necessary:

  • Diode Array Detector (DAD/PDA): A DAD collects UV-Vis spectra across the entire peak. A peak purity analysis compares these spectra. If the spectra across the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one component.[8]

  • Mass Spectrometry (MS): An MS detector provides mass-to-charge ratio (m/z) information. By examining the mass spectra across the eluting peak, you can identify if multiple m/z values are present, providing conclusive evidence of co-elution.[8]

Part 2: Troubleshooting Guides: A Systematic Approach to Resolution

Follow these guides to systematically diagnose and resolve co-elution problems.

Guide 1: Initial Assessment and Diagnosis Workflow

Before making any changes to your method, it is critical to confirm that the issue is indeed co-elution and not another system problem (e.g., column overload, improper sample solvent).

Step-by-Step Diagnostic Protocol:

  • System Suitability Check: Ensure your HPLC system passes all standard system suitability tests (e.g., retention time reproducibility, tailing factor, plate count) with a reference standard.

  • Visual Peak Inspection: Carefully examine the chromatogram for the this compound peak. Look for any asymmetry (shoulders, fronting, excessive tailing).

  • Lower the Sample Concentration: Prepare a dilution of your sample (e.g., 50% concentration) and inject it. If the peak shape improves or starts to resolve into two, the original issue may have been column overload.

  • Peak Purity Analysis: If you have a DAD or MS detector, perform a peak purity analysis on the suspected peak. This is the most reliable way to confirm co-elution.[8]

  • Inject Individual Standards: If available, inject standards of the suspected co-eluting impurities individually to determine their retention times under your current method.

G start Observe Suspected Co-elution Peak shape Peak Asymmetrical (Shoulder, Tailing)? start->shape purity Perform Peak Purity Analysis (DAD or MS) shape->purity Yes shape->purity No (Peak is Symmetrical) [Highly Recommended Step] confirm Co-elution Confirmed purity->confirm Purity Fails reassess Co-elution Unlikely Investigate Other Issues (e.g., Column Overload) purity->reassess Purity Passes

Caption: Co-elution diagnostic workflow.

Guide 2: Systematic HPLC Method Optimization

Once co-elution is confirmed, modify your HPLC method logically. The goal is to alter the selectivity (α) and/or efficiency (N) to resolve the peaks.

G cluster_0 Primary Strategy: Modify Selectivity (α) cluster_1 Secondary Strategy: Improve Efficiency (N) & Retention (k) start Confirmed Co-elution mobile_phase 1. Alter Mobile Phase - Change Organic Solvent (ACN ↔ MeOH) - Adjust pH (± 0.2-0.5 units) - Change Buffer Type/Concentration start->mobile_phase efficiency A. Improve Efficiency (N) - Decrease Flow Rate - Use Smaller Particle Column (UHPLC) start->efficiency Can be tried in parallel retention B. Optimize Retention (k) - Adjust Organic/Aqueous Ratio start->retention temp 2. Adjust Temperature (e.g., 25°C → 40°C) mobile_phase->temp No Resolution outcome Resolution Achieved mobile_phase->outcome Resolution Achieved column 3. Change Stationary Phase (e.g., C18 → Phenyl-Hexyl or Cyano) temp->column No Resolution temp->outcome Resolution Achieved column->outcome Resolution Achieved

Caption: HPLC method optimization decision tree.

1. Modifying Selectivity (α) - The Most Powerful Approach [9][11]

  • Mobile Phase Composition: This is often the easiest and most effective parameter to change.

    • Organic Solvent Type: If you are using methanol, switch to acetonitrile, or vice-versa. These solvents have different properties (viscosity, polarity, dipole moments) and interact differently with analytes and the stationary phase, which can drastically alter selectivity.

    • Mobile Phase pH: For ionizable compounds like TDF and its impurities, a small change in pH (e.g., ±0.2 units) can significantly alter retention times and selectivity by changing the ionization state of the analytes.

    • Buffer Type/Concentration: Changing from a phosphate buffer to an acetate buffer, or altering the buffer concentration, can also influence selectivity.

  • Stationary Phase Chemistry: If mobile phase adjustments are insufficient, changing the column is the next logical step.[11] Do not just switch to a C18 column from another brand; choose a column with a different chemistry to achieve a meaningful change in selectivity.

Table 2: Alternative Stationary Phases for Resolving TDF Impurities

Stationary Phase Primary Interaction Mechanism Recommended For
C18 (ODS) Hydrophobic General purpose; good starting point for non-polar to moderately polar compounds.[10]
Phenyl-Hexyl Hydrophobic & π-π Interactions Analytes containing aromatic rings. Can provide unique selectivity compared to C18.
Cyano (CN) Weak Hydrophobic & Dipole-Dipole Polar compounds; can be used in both reversed-phase and normal-phase modes.
Biphenyl Hydrophobic & π-π Interactions Offers enhanced retention for aromatic and moderately polar compounds.[20]

| Chiral Phases | Enantioselective Interactions | Specifically for separating enantiomers, such as the (S)-enantiomer of TDF.[19][21] |

  • Temperature: Temperature affects mobile phase viscosity and the thermodynamics of analyte-stationary phase interactions.[11] Increasing temperature generally decreases retention times and can sometimes improve peak shape and change selectivity. Try adjusting the column temperature in 5-10°C increments.

2. Adjusting Retention (k) and Efficiency (N) [9]

  • Optimize Retention (k): If peaks are eluting too early (k < 2), there is not enough interaction with the stationary phase for a good separation. Increase retention by decreasing the percentage of the organic solvent in the mobile phase.

  • Enhance Efficiency (N):

    • Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, but at the cost of longer run times.[10]

    • Column Particle Size: Switching from a 5 µm particle size column to a sub-2 µm (UHPLC) column will dramatically increase efficiency and resolution, but requires a compatible UHPLC system.[10]

Part 3: Key Experimental Protocol: Forced Degradation Study

To proactively identify potential co-elution issues, a forced degradation study is essential. It helps generate the likely degradation products that could interfere with the analysis of the dimer.[22]

Objective: To intentionally degrade Tenofovir Disoproxil Fumarate under various stress conditions to produce its degradation products for HPLC method development and validation.

Materials:

  • Tenofovir Disoproxil Fumarate (TDF) reference standard

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Volumetric flasks, pipettes

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve TDF in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Take 5 mL of the stock solution and add 5 mL of 0.1 N HCl.

    • Keep the solution at 40°C for 4 hours.[15]

    • Cool the solution to room temperature and neutralize it by adding 5 mL of 0.1 N NaOH.

    • Dilute to a suitable final concentration with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Take 5 mL of the stock solution and add 5 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for approximately 30 minutes (TDF degrades quickly in alkaline conditions).[22]

    • Neutralize the solution by adding 5 mL of 0.1 N HCl.

    • Dilute to a suitable final concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Take 5 mL of the stock solution and add 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.[22]

    • Dilute to a suitable final concentration with the mobile phase for HPLC analysis.

  • Analysis:

    • Inject the prepared stressed samples, along with an unstressed control sample, into the HPLC system.

    • Analyze the chromatograms to identify the retention times of the degradation products relative to the this compound and the main TDF peak. This will highlight potential co-elution risks that need to be addressed during method optimization.

References

  • Debaje, P. D., & Chavan, H. H. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Asian Journal of Pharmaceutical Research and Development, 8(2), 21-25. Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC. (2024). Chrom Tech, Inc. Retrieved from [Link]

  • Factors Affecting Resolution In HPLC. (n.d.). Slideshare. Retrieved from [Link]

  • How to Improve HPLC Resolution: Key Factors for Better Separation. (2024). Mastelf. Retrieved from [Link]

  • Debaje, P. D., & Chavan, H. H. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. ResearchGate. Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). LCGC. Retrieved from [Link]

  • Debaje, P. D., & Harishchandra, H. C. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Asian Journal of Pharmaceutical Research and Development, 8(2), 21-25. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2024). Axion Labs via YouTube. Retrieved from [Link]

  • Singh, S., et al. (2013). Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation. ISRN Chromatography. Retrieved from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]

  • Panmand, D., et al. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 8(1), 338-343. Retrieved from [Link]

  • Pawar, Y., et al. (2023). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Analytical Method Development and Validation of Tenofovir Disoproxil Fumarate in Bulk and Pharmaceutical Formulation by UV Spectrophotometry. (n.d.). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved from [Link]

  • Tenofovir-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • HPLC method development for tenofovir disoproxil fumarate analysis. (2024). International Journal of Current Research and Review. Retrieved from [Link]

  • Bioanalytical method development and validation for the estimation of tenofovir disoproxil fumarate and lamuvidine in human plasma. (n.d.). CORE. Retrieved from [Link]

  • Analytical method devlopment for determination of tenofovir disproxil fumarate by hplc. (2023). IJCRT.org. Retrieved from [Link]

  • Tenofovir Disoproxil-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • This compound. (n.d.). Chemsrc. Retrieved from [Link]

  • This compound. (n.d.). SynZeal. Retrieved from [Link]

  • Peak Fronting (Co elution) Troubleshooting. (2014). Chromatography Forum. Retrieved from [Link]

  • TENOFOVIR DISOPROXIL FUMARATE Draft proposal for revision. (2023). The International Pharmacopoeia. Retrieved from [Link]

  • Tenofovir disoproxil Fumarate Impurities. (n.d.). TLC Pharma Labs. Retrieved from [Link]

  • TENOFOVIR DISOPROXIL FUMARATE TABLETS Draft proposal. (2022). World Health Organization (WHO). Retrieved from [Link]

  • Tenofovir Disoproxil Fumarate Monograph. (2011). U.S. Pharmacopeia. Retrieved from [Link]

  • Tenofovir disoproxil fumarate Monograph. (n.d.). The International Pharmacopoeia. Retrieved from [Link]

  • Jagadabi, V., et al. (2019). Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet regimen. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Reddy, G. S., et al. (2014). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. ResearchGate. Retrieved from [Link]

  • Enantiomeric Separation and Quantitation of Tenofovir Disoproxil Fumarate Using Amylose-Based Chiral Stationary Phases by High-Performance Liquid Chromatography. (2014). ResearchGate. Retrieved from [Link]

  • TENOFOVIR DISOPROXIL T7 IMPURITY. (n.d.). Allmpus. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Analytical Sensitivity of Tenofovir Disoproxil Dimer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to advancing the detection and quantification of Tenofovir Disoproxil Dimer. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this critical impurity. Here, we synthesize our extensive field experience with established scientific principles to provide you with a comprehensive resource for troubleshooting and optimizing your analytical methods. Our goal is to empower you with the knowledge to not only identify and resolve common experimental hurdles but also to understand the fundamental science behind these solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

This compound, also known as Tenofovir Disoproxil Fumarate Impurity J, is a known impurity in the active pharmaceutical ingredient (API) Tenofovir Disoproxil Fumarate (TDF).[1] Its formation is often associated with the presence of moisture and formaldehyde, which can arise from the degradation of the disoproxil moiety.[2] Regulatory bodies like the USP and EMA require stringent control of impurities in pharmaceutical products to ensure their safety and efficacy.[3] Therefore, sensitive and accurate detection of the dimer is crucial for quality control during the manufacturing of TDF-containing medications.

Q2: What are the primary analytical challenges in detecting this compound?

The main challenges in the analysis of this compound include:

  • Low Concentration: As an impurity, the dimer is typically present at very low levels, requiring highly sensitive analytical methods for accurate quantification.

  • Chromatographic Resolution: The dimer needs to be effectively separated from the parent drug, TDF, and other related impurities, which can be structurally similar.[4][5]

  • In-source Dimerization: Under certain mass spectrometry source conditions, there is a potential for the in-situ formation of the dimer, leading to an overestimation of its actual concentration in the sample.

  • Lack of a Commercial Standard: The availability of a certified reference standard for the dimer can be limited, complicating method development and validation.

Q3: What are the recommended analytical techniques for the detection of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective detection of this compound.[6][7] HPLC provides the necessary chromatographic separation, while tandem mass spectrometry offers high sensitivity and specificity for confirmation and quantification.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal for the Dimer

Symptom: The peak corresponding to the this compound is either absent or has a very low signal-to-noise ratio, even when its presence is suspected.

Potential Causes & Solutions:

  • Suboptimal Mass Spectrometry Parameters:

    • Incorrect Precursor Ion: The protonated molecule [M+H]⁺ of the dimer is the primary precursor ion. Given the molecular weight of 1050.9 g/mol , the expected m/z would be around 1051.9.[1]

    • Inefficient Fragmentation: The collision energy may not be optimized for the specific fragmentation of the dimer. A good starting point is to use the fragmentation pattern of Tenofovir Disoproxil as a guide. The loss of the disoproxil moieties is a likely fragmentation pathway.[8]

    • Solution: Perform a thorough infusion and optimization of the dimer standard (if available) to determine the optimal precursor and product ions, as well as the collision energy and other MS parameters. If a standard is unavailable, perform a product ion scan on the suspected dimer peak in a sample to identify characteristic fragment ions.

  • Poor Chromatographic Peak Shape:

    • Cause: The dimer, being a larger and potentially more complex molecule than TDF, might exhibit poor peak shape (e.g., tailing or broadening), leading to a lower apparent signal height.

    • Solution: Optimize the mobile phase composition. The use of a gradient elution with a C18 column is common for TDF and its impurities.[9] Experiment with different organic modifiers (acetonitrile vs. methanol) and pH of the aqueous phase to improve peak symmetry.

  • Sample Degradation:

    • Cause: The dimer itself might be unstable under certain sample preparation or storage conditions.

    • Solution: Ensure that samples are stored at appropriate temperatures (e.g., 2-8°C or frozen) and analyzed promptly after preparation. Minimize the exposure of samples to harsh pH conditions or high temperatures.

Issue 2: Poor Chromatographic Resolution

Symptom: The peak for the this compound is not well-separated from the TDF peak or other impurities.

Potential Causes & Solutions:

  • Inadequate Mobile Phase Gradient:

    • Cause: The gradient elution profile may not be shallow enough to resolve closely eluting compounds.

    • Solution: Modify the gradient to have a slower increase in the organic phase concentration around the elution time of the dimer. This will increase the separation between adjacent peaks.

  • Suboptimal Column Chemistry:

    • Cause: The chosen stationary phase may not provide sufficient selectivity for the dimer and its related compounds.

    • Solution: While a standard C18 column is a good starting point, consider trying a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for structurally similar molecules.

  • High Injection Volume or Inappropriate Sample Solvent:

    • Cause: Injecting a large volume of a sample dissolved in a strong solvent can lead to peak distortion and poor resolution.

    • Solution: Reduce the injection volume or ensure that the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition.

Issue 3: Inaccurate Quantification

Symptom: The quantified amount of the dimer is inconsistent or unexpectedly high.

Potential Causes & Solutions:

  • Matrix Effects:

    • Cause: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the dimer, leading to inaccurate quantification.

    • Solution: Employ a stable isotope-labeled internal standard for the dimer if available. If not, a structural analog can be used. A thorough validation of matrix effects during method development is crucial.

  • In-source Dimerization:

    • Cause: High concentrations of TDF in the electrospray ionization (ESI) source can lead to the formation of the dimer in the gas phase.

    • Solution: Optimize the ESI source parameters, such as the spray voltage and source temperature, to minimize in-source reactions. Diluting the sample to reduce the concentration of TDF entering the mass spectrometer can also be effective.

  • Non-linearity of the Detector Response:

    • Cause: The concentration of the dimer may fall outside the linear range of the detector.

    • Solution: Ensure that the calibration curve covers the expected concentration range of the dimer in the samples. If necessary, dilute the samples to bring the concentration within the linear range.

Experimental Protocols

Protocol 1: Optimized LC-MS/MS Method for this compound

This protocol provides a starting point for the development of a robust LC-MS/MS method.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Proposed):

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 1051.9
Product Ions (m/z) Proposed: 520.2 (loss of one TDF monomer), 288.1 (tenofovir)
Collision Energy Optimize for each transition
Dwell Time 100 ms
Protocol 2: Sample Preparation for Analysis

For Bulk Drug Substance:

  • Accurately weigh approximately 10 mg of the Tenofovir Disoproxil Fumarate sample.

  • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Further dilute the sample as needed to fall within the calibration range of the method.

For Pharmaceutical Formulations (Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of TDF.

  • Extract the drug and impurities using a suitable solvent, potentially with the aid of sonication.

  • Filter the extract to remove insoluble excipients.

  • Dilute the filtrate to an appropriate concentration for analysis.

Visualizations

Logical Workflow for Troubleshooting Low Sensitivity

Caption: A flowchart for diagnosing the root cause of low sensitivity for the this compound.

Chemical Relationship and Dimer Formation

G TDF Tenofovir Disoproxil (TDF) Hydrolysis Hydrolysis (Moisture) TDF->Hydrolysis Dimer This compound TDF->Dimer + Formaldehyde Formaldehyde Formaldehyde (Degradation Product) Hydrolysis->Formaldehyde

Caption: The formation pathway of this compound from the parent drug.

References

  • Method Development for Quantification of (S) - Isomer in Tenofovir Disoproxil Fumarate Bulk Drug and Formulations using Meta. Indian Journal of Pharmaceutical Sciences and Research. [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]

  • SynZeal. (n.d.). This compound | 1093279-76-5. [Link]

  • TSI Journals. (n.d.). Industrially viable synthesis of tenofovir a key intermediate of tenofovir disoproxil fumarate and related impurities. [Link]

  • ResearchGate. (n.d.). Observed mass fragmentation pathway for protonated precursor ion (m/z 288) of TFV. [Link]

  • Characterization of Tenofovir Disoproxil Fumarate and Its Behavior under Heating. Journal of Thermal Analysis and Calorimetry. [Link]

  • Rapid and specific liquid chromatographic tandem mass spectrometric determination of tenofovir in human plasma and its fragmentation study. Journal of Chromatography B. [Link]

  • A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring. Journal of Chromatography B. [Link]

  • Validation and implementation of liquid chromatographic-mass spectrometric (LC–MS) methods for the quantification of tenofovir prodrugs. Johns Hopkins University. [Link]

  • Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. MDPI. [Link]

  • Spectrophotometric Method for Estimation of Tenofovir Disoproxil Fumarate in Tablets. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. Analytical Biochemistry. [Link]

  • Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. PMC. [Link]

  • A Precise Review on Tenofovir Disoproxil Fumarate: An Analytical Profile. SciSpace. [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. [Link]

  • Development and validation of LC-MS/MS method for the simultaneous estimation of tenofovir disoproxil fumarate and pioglitazone HCL in human plasma. ResearchGate. [Link]

  • Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation. PMC. [Link]

  • Development of a validated liquid chromatographic method for the determination of related substances and assay of tenofovir disoproxil fumarate. PubMed. [Link]

  • ResearchGate. (n.d.). Product Ion Mass Spectra of [MH] Ions of (A) TFV and (B) IS. [Link]

  • Analytical method validation for tenofovir alafenamide and known impurities. ResearchGate. [Link]

  • Veeprho. (n.d.). Tenofovir Mixed Dimer | CAS 1093279-77-6. [Link]

  • Analytical method validation for tenofovir alafenamide and known impurities. Drug and Pharmaceutical Science Archives. [Link]

Sources

Addressing matrix effects in the analysis of "Tenofovir Disoproxil Dimer"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the bioanalysis of Tenofovir Disoproxil Dimer. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this analyte in biological matrices. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address and mitigate the common challenge of matrix effects in LC-MS/MS analysis.

Introduction to Matrix Effects in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1][2] When analyzing this compound in biological samples such as plasma or serum, these endogenous components can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[3] This can lead to either ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[3][4]

Phospholipids are a major contributor to matrix effects in bioanalysis due to their high abundance in biological membranes and their tendency to co-extract with analytes of interest.[1][5][6][7][8] Their presence in the final extract can lead to significant ion suppression, reduced analytical column lifetime, and overall poor data quality.[6][8] Therefore, effective sample preparation is paramount to minimize these interferences.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of matrix effects in my this compound analysis?

A1: The most common indicators of matrix effects include:

  • Poor reproducibility: High variability in analyte response across different lots of blank matrix.[3]

  • Inaccurate quantification: The measured concentration of your quality control (QC) samples consistently falls outside the acceptable range.

  • Reduced sensitivity: A noticeable decrease in the signal-to-noise ratio for your analyte, especially at the lower limit of quantification (LLOQ).[3]

  • Drifting internal standard response: Inconsistent internal standard (IS) peak areas across an analytical run can suggest variable ion suppression.[3]

Q2: I'm observing significant ion suppression. What is the likely cause?

A2: The most probable cause of ion suppression in plasma or serum samples is the presence of co-eluting phospholipids.[1][5][8] These molecules can compete with your analyte for ionization in the MS source, leading to a reduced signal. Other endogenous components like salts and proteins can also contribute to this effect.[1][3]

Q3: How can I quantitatively assess the matrix effect in my assay?

A3: The matrix effect can be quantified using the post-extraction spike method.[4][11] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the same analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. Regulatory guidelines, such as those from the FDA and EMA, provide acceptance criteria for matrix effect evaluation during method validation.[12][13][14][15]

Q4: What is a matrix-matched calibration curve and when should I use it?

A4: A matrix-matched calibration curve is prepared by spiking known concentrations of the analyte into a blank biological matrix that is free of the analyte.[16][17] This approach is used to compensate for matrix effects, as the standards and the unknown samples are affected by the matrix in a similar way.[18] It is particularly useful when sample preparation methods are not able to completely remove interfering components.[19]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues related to matrix effects during the analysis of this compound.

Problem 1: High Variability in QC Replicates and Inconsistent Internal Standard Area
  • Potential Cause: Inefficient or inconsistent sample cleanup, leading to variable amounts of matrix components in the final extracts. Phospholipids are a primary suspect.[5][8]

  • Troubleshooting Workflow:

A Problem: High Variability in QCs & IS Area B Step 1: Evaluate Sample Preparation Method A->B C Is Protein Precipitation (PPT) being used? B->C D PPT is fast but ineffective at removing phospholipids. Consider alternative methods. C->D Yes E Implement a more rigorous cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Phospholipid Depletion Plates C->E No D->E F Step 2: Optimize Chromatographic Separation E->F G Can the analyte be separated from the region of major ion suppression? F->G H Perform a post-column infusion experiment to identify suppression zones. G->H Unsure I Adjust gradient or change column chemistry to shift analyte retention time. G->I No J Problem Resolved? G->J Yes H->I I->J K Yes: Finalize method and proceed with validation. J->K Yes L No: Re-evaluate with a combination of improved cleanup and chromatography. J->L No

Caption: Troubleshooting workflow for inconsistent analytical results.

Problem 2: Poor Sensitivity and Inability to Reach the Desired LLOQ
  • Potential Cause: Significant ion suppression is reducing the analyte signal to a level that is too low for reliable detection and quantification.[3]

  • Solutions:

    • Enhance Sample Cleanup: The most effective way to combat ion suppression is to improve the removal of interfering matrix components.[9][10]

      • Solid-Phase Extraction (SPE): Offers superior selectivity compared to protein precipitation and can effectively remove phospholipids and other interferences.[20][21][22] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.[9]

      • Phospholipid Depletion Technologies: Specialized SPE plates or cartridges, such as those using zirconia-coated silica (e.g., HybridSPE®), are highly effective at selectively removing phospholipids from protein-precipitated samples.[5][6][8]

    • Optimize Chromatography: While less effective than sample cleanup for severe matrix effects, chromatographic optimization can help.[1] Modifying the analytical column or mobile phase can sometimes shift the elution of the analyte away from the region where major phospholipid species elute.[7]

    • Use a More Sensitive Mass Spectrometer: If available, a newer generation mass spectrometer with improved ion optics and sensitivity may help overcome the signal suppression.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is adapted from established methods for tenofovir and provides a robust starting point for method development.[20][23][24][25][26]

Objective: To extract this compound from plasma while minimizing matrix interferences.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Waters Oasis MCX)

  • Human plasma (K2-EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Internal Standard (IS) solution (a stable isotope-labeled version of the analyte is highly recommended)[9]

  • Centrifuge

  • SPE vacuum manifold

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of IS working solution.

    • Add 200 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 14,000 x g for 5 minutes.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the vacuum manifold.

    • Condition the cartridges with 1 mL of methanol, followed by 1 mL of water. Do not let the cartridges go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply gentle vacuum to draw the sample through at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences, such as phospholipids.

  • Elution:

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

LLE is another effective technique for sample cleanup, particularly for removing highly water-soluble interferences like salts. This protocol is based on general principles and methods for similar analytes.[27]

Objective: To extract this compound using an organic solvent.

Materials:

  • Human plasma (K2-EDTA)

  • Methyl-tert-butyl ether (MTBE)

  • Internal Standard (IS) solution

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Preparation:

    • To 200 µL of plasma, add 20 µL of IS working solution.

    • Vortex briefly.

  • Extraction:

    • Add 1 mL of MTBE to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (Ion Suppression %)Relative Standard Deviation (RSD %)Reference
Protein Precipitation >90%40-60%<15%[6]
Liquid-Liquid Extraction 70-85%20-35%<10%[27]
Solid-Phase Extraction (SPE) 85-100%5-15%<5%[20][21]
Phospholipid Depletion >90%<5%<5%[5][8]

Note: These are typical values and will vary depending on the specific analyte, matrix, and optimized method.

Visualization of Key Concepts

Mechanism of Phospholipid-Based Ion Suppression

cluster_0 LC Elution cluster_1 ESI Source A Analyte (Tenofovir Dimer) C Co-elution B Phospholipids D Droplet Formation C->D E Solvent Evaporation D->E F Competition for Surface & Charge E->F G Analyte Ion [M+H]+ F->G H Phospholipid Ion [M+H]+ F->H I Ion Suppression G->I H->I J Reduced Analyte Signal to MS I->J

Sources

"Tenofovir Disoproxil Dimer" reference standard stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Tenofovir Disoproxil Dimer reference standard. This document is designed for researchers, analytical scientists, and quality control professionals to ensure the integrity and proper use of this critical reference material in experimental and regulated environments. As a known impurity of Tenofovir Disoproxil Fumarate (TDF), the dimer's stability is paramount for accurate analytical method validation, impurity profiling, and quality control of the active pharmaceutical ingredient (API).

This guide provides field-proven insights into the stability, storage, and common troubleshooting scenarios associated with the this compound reference standard. Every recommendation is grounded in established scientific principles and regulatory expectations for handling pharmaceutical reference materials.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of the this compound reference standard.

Q1: What are the ideal storage conditions for the this compound reference standard?

The optimal storage conditions are critical for maintaining the integrity of the reference standard. Based on supplier recommendations and the chemical nature of the molecule, the standard should be stored at 2°C to 8°C or in a -20°C freezer .[1][2] Several suppliers note that the compound is hygroscopic and may be temperature-sensitive, recommending storage under an inert atmosphere in a tightly sealed container.[2] The International Pharmacopoeia also recommends storing the parent compound, Tenofovir Disoproxil Fumarate, protected from light at a temperature between 2–8 °C.[3]

Q2: Why are these specific storage conditions so important?

The this compound, like its parent compound TDF, contains multiple disoproxil ester linkages. These ester groups are highly susceptible to hydrolysis, which is the primary degradation pathway.[4][5] Storing the standard at low temperatures and under dry conditions (low humidity) significantly slows down the rate of this hydrolytic degradation. Protecting it from light is also a crucial precaution as photolytic degradation has been observed in the parent compound.[5]

Q3: My reference standard was shipped at ambient temperature. Is it still viable?

This is a common and valid concern. Many suppliers ship reference standards at ambient temperature for short durations, and this is generally acceptable.[6] The stability data for the parent drug, TDF, shows that significant degradation requires exposure to stress conditions over a more extended period. However, upon receipt, the standard must be immediately transferred to the recommended long-term storage conditions (2-8°C or -20°C) to ensure its stability.[1][2]

Q4: What are the visible signs of degradation in the solid reference standard?

While chemical degradation is often not visible, you should always inspect the material upon receipt and before each use. Signs that may indicate a compromised standard include:

  • Change in color: The standard is typically an off-white to pale yellow solid.[2][7] Any significant deviation could indicate degradation.

  • Change in physical state: Clumping, melting, or the appearance of an oily film can suggest the absorption of moisture (hygroscopicity) or degradation into products with lower melting points.

If any of these signs are observed, the integrity of the standard is questionable, and it should be re-qualified or replaced.

Q5: What is the best solvent for reconstituting the this compound standard?

For chromatographic purposes, acetonitrile and methanol are common choices for dissolving Tenofovir Disoproxil and its related compounds.[4][5] Dimethyl sulfoxide (DMSO) can also be used.[2] It is critical to use high-purity, anhydrous (dry) solvents to minimize the risk of hydrolysis in solution. Aqueous solutions or buffers should be avoided for stock solution preparation. If the analytical method requires an aqueous mobile phase, the stock solution should be prepared in an organic solvent and diluted into the mobile phase immediately before analysis.

Q6: How stable is the reference standard once it is in solution?

Solutions are inherently less stable than the solid material. It is strongly recommended to prepare solutions fresh before each use . If a stock solution must be stored, it should be kept in a tightly sealed vial at low temperatures (e.g., 2-8°C) and for the shortest possible duration. A study on the parent compound, TDF, showed that solution stability was assessed over 24 hours at room temperature, but for an impurity standard, more stringent precautions are advisable. Always perform a "fresh" vs. "stored" solution comparison if there is any doubt about the stability of a stock solution.

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during the use of the this compound reference standard.

Guide 1: Investigating Unexpected Impurity Peaks in Your Analysis

Scenario: During HPLC analysis, you observe new, unexpected peaks eluting near your dimer standard, or the peak area of the dimer is lower than expected.

Causality: This often points to the degradation of the reference standard, either in its solid state due to improper storage or after reconstitution in solution. The disoproxil ester groups are prime targets for hydrolysis.

Troubleshooting Workflow:

G start Unexpected Peak or Low Area for Dimer Standard check_solution Was the standard solution prepared fresh? start->check_solution prepare_fresh Prepare a fresh solution from the solid standard and re-inject. check_solution->prepare_fresh No issue_persists Does the issue persist? check_solution->issue_persists Yes prepare_fresh->issue_persists check_solid Inspect the solid reference standard. Any signs of degradation (color change, clumping)? issue_persists->check_solid Yes end_good Problem Resolved issue_persists->end_good No qualify_new The standard is likely compromised. Qualify a new vial or new lot. check_solid->qualify_new Yes check_method Review analytical method. Is the mobile phase pH neutral or alkaline? Are aqueous solvents used for stock? check_solid->check_method No end_bad Contact Supplier for Support qualify_new->end_bad adjust_method Modify method to use anhydrous solvents for stock and acidic mobile phase if possible to minimize hydrolysis. check_method->adjust_method Yes check_method->end_bad No adjust_method->end_good

Guide 2: Protocol for Verifying Reference Standard Integrity

Objective: To perform a quick check on the integrity of a this compound reference standard vial that is currently in use or has been stored for an extended period.

Principle: This protocol relies on comparing the chromatographic profile of the current standard against a freshly opened, new vial (if available) or against historical data from the initial qualification of the standard.

Step-by-Step Protocol:

  • Prepare System Suitability Solution: Prepare the system suitability solution as defined by your validated analytical method.

  • Prepare "Current Standard" Solution: Accurately prepare a solution of the this compound from the vial ("Current Standard") at the target concentration using fresh, anhydrous solvent.

  • Prepare "New Standard" Solution (if available): Open a new, uncompromised vial of the same reference standard lot ("New Standard"). Prepare a solution at the exact same concentration as the "Current Standard."

  • Chromatographic Analysis:

    • Inject the system suitability solution to confirm the analytical system is performing correctly.

    • Inject the "Current Standard" solution multiple times (e.g., n=3).

    • Inject the "New Standard" solution multiple times (e.g., n=3).

  • Data Analysis:

    • Purity Check: Compare the chromatograms. The "Current Standard" should not show any significant new impurity peaks that are absent in the "New Standard" or in the original Certificate of Analysis (CoA).

    • Potency Check: The average peak area of the "Current Standard" should be within a pre-defined acceptance criterion (e.g., ± 2.0%) of the average peak area of the "New Standard."

    • Historical Comparison: If a new vial is not available, compare the purity profile and peak area response to the data generated when the vial was first opened and qualified.

Interpretation: If the "Current Standard" fails either the purity or potency check, it should be considered compromised and discarded.

Data Summary & Visualization

Stability and Storage Data

The following table summarizes the key stability liabilities and recommended handling for the reference standard, based on data from suppliers and studies on the parent TDF molecule.

ParameterRecommendation / FindingScientific Rationale & Reference
Storage Temperature 2°C to 8°C or -20°C FreezerSlows hydrolytic and thermal degradation rates.[1][2][3]
Humidity Store in a tightly sealed container, preferably under inert gas. The compound is noted to be hygroscopic.The disoproxil ester groups are highly susceptible to hydrolysis in the presence of water/moisture.[2][4][5]
Light Exposure Protect from light.The parent compound, TDF, is known to be labile to photolysis.[5]
pH Sensitivity Highly unstable in alkaline conditions; more stable in acidic to neutral pH.Base-catalyzed hydrolysis of the ester linkages is a rapid degradation pathway.[4][5]
Oxidative Stress Susceptible to oxidation.Forced degradation studies on TDF show significant degradation in the presence of oxidizing agents like H₂O₂.[4][5]
Solution Stability Prepare fresh for each use. Avoid storing in aqueous solutions.Hydrolysis is significantly faster in solution than in the solid state.
Potential Degradation Pathway

The this compound shares the same vulnerable ester linkages as TDF. Therefore, its degradation is expected to follow a similar hydrolytic pathway, breaking down into smaller, more polar impurities.

G Dimer Tenofovir Disoproxil Dimer Hydrolysis Hydrolysis (H₂O, Acid, Base) Dimer->Hydrolysis Products Stepwise loss of isopropoxycarbonyl (POC) groups Hydrolysis->Products Final More Polar Degradants Products->Final

By adhering to these guidelines, researchers and analysts can ensure the continued integrity of their this compound reference standard, leading to more accurate, reliable, and reproducible analytical results. Proper management of reference standards is a cornerstone of scientific integrity and regulatory compliance.[8][9][10]

References

  • Pharmaguideline. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. (2012-04-15). [Link]

  • GLP Pharma Standards. This compound | CAS No- 1093279-76-5. [Link]

  • SynZeal. This compound | 1093279-76-5. [Link]

  • World Health Organization (WHO). TENOFOVIR DISOPROXIL FUMARATE Draft proposal for revision for The International Pharmacopoeia (August 2023) DRAFT FOR COMMENTS. (2023-10-21). [Link]

  • Pharmaguddu. SOP on Reference Standards and impurities. (2023-12-02). [Link]

  • EAG Laboratories. The ABC's of Reference Standard Management. (2017-11-13). [Link]

  • Daicel Pharma Standards. This compound. [Link]

  • Scribd. Regulatory Guide On Reference Standard. [Link]

  • Debaje P D, Harishchandra H. C. Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Asian Journal of Pharmaceutical Research and Development. 2020; 8(2):21-25.
  • Bakshi, M., & Singh, S. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation.
  • SynZeal. Tenofovir Impurities. [Link]

  • Google Patents.

Sources

Technical Support Center: Synthesis of High-Purity Tenofovir Disoproxil & Management of the Dimer Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tenofovir Disoproxil. This guide is designed for researchers, chemists, and drug development professionals dedicated to achieving high-purity Tenofovir Disoproxil Fumarate (TDF). The formation of process-related impurities, particularly the "Tenofovir Disoproxil Dimer" (often designated as Impurity J), is a critical challenge that can impact yield, purity, and regulatory compliance.

This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format. We will explore the mechanistic origins of the dimer impurity, strategies to minimize its formation during the synthesis of the active pharmaceutical ingredient (API), and, conversely, a validated method for its deliberate synthesis as an analytical reference standard.

Section 1: Understanding the this compound (Impurity J)

A thorough understanding of an impurity's structure and formation mechanism is the first step toward controlling it.

Q1: What is the precise chemical structure of the this compound?

A: The this compound is a known process-related impurity in the synthesis of TDF.[1] It is structurally characterized by two molecules of Tenofovir Disoproxil linked by a methylene bridge between the N6 amino groups of the adenine bases.

  • Chemical Name: 5-[[(1R)-2-[6-[[[[9-[(2R)-2,11-Dimethyl-5-[[[(1-methylethoxy)carbonyl]oxy] methoxy]-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]amino]methyl]amino]-9H-purin-9-yl]-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic acid 1,9-bis(1-methylethyl) ester 5-oxide[2][3]

  • CAS Number: 1093279-76-5[4][5]

  • Molecular Formula: C₃₉H₆₀N₁₀O₂₀P₂[4]

  • Molecular Weight: 1050.9 g/mol [4]

This impurity is critical to monitor as its presence indicates potential issues in reaction control during the manufacturing process.

Q2: What is the likely mechanism for the formation of this dimer during TDF synthesis?

A: The formation of the dimer is primarily attributed to the presence of a one-carbon electrophile, most commonly formaldehyde or a formaldehyde equivalent, which can react with the nucleophilic N6-amino group of the adenine moiety on two separate Tenofovir molecules.

The proposed mechanism involves:

  • Activation: A formaldehyde equivalent reacts with one molecule of Tenofovir Disoproxil to form a reactive hydroxymethyl intermediate.

  • Condensation: This intermediate then reacts with a second molecule of Tenofovir Disoproxil, eliminating water to form a stable methylene bridge (-CH₂-) linking the two purine rings.

The source of formaldehyde can be trace impurities in starting materials, reagents, or solvents, or it can arise from the degradation of certain compounds under the reaction conditions.[6][7] Controlling these sources is paramount for minimizing dimer formation.

cluster_0 Proposed Dimer Formation Pathway mol_A Tenofovir Disoproxil (Molecule 1) intermediate Reactive Hydroxymethyl Intermediate mol_A->intermediate + HCHO mol_B Tenofovir Disoproxil (Molecule 2) dimer This compound (Impurity J) mol_B->dimer formaldehyde Formaldehyde (HCHO) (or equivalent) formaldehyde->intermediate intermediate->dimer + Molecule 2 water H₂O intermediate->water - H₂O

Proposed formation of the Dimer impurity.

Section 2: Troubleshooting Guide for TDF Synthesis: Minimizing Dimer Formation

This section focuses on the critical final alkylation step where Tenofovir is converted to Tenofovir Disoproxil. This is the stage where the dimer impurity is most commonly formed.

Q3: My final TDF product shows a significant peak corresponding to the dimer impurity (>0.1%). What are the primary experimental causes?

A: A high level of dimer impurity almost always points to suboptimal conditions in the final alkylation step. The key is to ensure the desired reaction proceeds significantly faster than the side reactions leading to impurity formation.

Potential CauseScientific Rationale & Explanation
1. Poor Reagent/Solvent Quality The presence of water or aldehydes (especially formaldehyde) in your starting materials is a direct cause. Water can hydrolyze the product and reagents, while formaldehyde provides the linking agent for dimerization. Causality: Anhydrous conditions are critical; water leads to hydrolysis of the valuable disoproxil side chains, complicating purification and promoting other side reactions.[8]
2. Inadequate Base Selection/Amount Using a nucleophilic base or incorrect stoichiometry can lead to side reactions. A non-nucleophilic amine base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is required to deprotonate the phosphonic acid without attacking the electrophilic reagents.[8] Causality: The base's role is solely to act as a proton scavenger. If it is nucleophilic, it can compete with the intended reaction, generating further impurities.
3. Suboptimal Reaction Kinetics The reaction of Tenofovir (a solid) with chloromethyl isopropyl carbonate (a liquid) in a solvent like N-methyl-2-pyrrolidone (NMP) is a heterogeneous or sparingly soluble mixture.[9] Slow reaction kinetics provide a larger window for side reactions, like dimerization, to occur. Causality: When the main reaction is slow, even low concentrations of impurities have more time to react and accumulate.
4. Harsh Thermal Conditions Running the reaction at excessively high temperatures (>60°C) or for prolonged periods can accelerate both product formation and decomposition/side reactions.[9] Causality: While heat increases the rate of the desired alkylation, it disproportionately increases the rate of degradation and side reactions, including dimer formation. Finding the optimal thermal window is crucial.
5. Inefficient Workup Process The presence of water during workup and isolation can hydrolyze the ester prodrug moieties, leading to product loss and purification difficulties.[8] The high boiling point of NMP and the basicity of TEA also make their removal challenging without a proper procedure.[8] Causality: An aqueous workup is counter-intuitive for a moisture-sensitive product. It can reverse the desired outcome and degrade the final API.
Q4: How can I optimize the final alkylation step and subsequent workup to reduce dimer formation and other impurities?

A: A robust and optimized protocol involves using a phase-transfer catalyst to accelerate the desired reaction and implementing a nonaqueous workup to protect the sensitive product.[8][9]

  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with anhydrous Tenofovir and anhydrous N-methyl-2-pyrrolidone (NMP).

    • Expert Insight: Ensuring anhydrous conditions from the start is non-negotiable. Any moisture will initiate a cascade of undesirable side reactions.

  • Reagent Addition: Add a non-nucleophilic base (e.g., triethylamine, ~3.0-4.0 eq.) and a quaternary ammonium salt as a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, ~0.1-0.5 eq.). Stir the slurry.

    • Expert Insight: The addition of TBAB is a critical process improvement. It facilitates the transfer of the deprotonated Tenofovir anion into the organic phase, dramatically increasing the reaction rate with chloromethyl isopropyl carbonate and outcompeting the slower side reactions.[9][10]

  • Alkylation: Heat the mixture to 50-60°C and slowly add chloromethyl isopropyl carbonate (~3.0-4.7 eq.).

    • Expert Insight: Controlled, slow addition prevents temperature spikes and allows the reaction to proceed smoothly without accumulating unreacted reagents.

  • Monitoring: Monitor the reaction progress by HPLC. The reaction is typically complete within 3-5 hours. Do not push the reaction to 100% completion if impurity formation begins to accelerate.

    • Expert Insight: A key mistake is driving for complete conversion of the starting material at the expense of purity. It is often better to accept a slightly lower conversion for a much cleaner crude product, which simplifies purification immensely.

  • Cooling: Once the reaction reaches the optimal endpoint, cool the reaction mixture.

  • Extraction: Add cyclohexane to the NMP reaction mixture to form a two-phase system.

    • Expert Insight: This is the core of the nonaqueous workup. Cyclohexane is immiscible with NMP. The highly polar product remains in the NMP layer, while excess triethylamine and less polar impurities are partitioned into the cyclohexane layer.

  • Separation: Separate the layers. Vigorously extract the NMP layer multiple times with fresh cyclohexane to ensure complete removal of TEA.

  • Crystallization: The resulting solution of Tenofovir Disoproxil free base in NMP can be used directly. Add a solution of fumaric acid in an appropriate solvent (e.g., isopropanol) to crystallize the high-purity Tenofovir Disoproxil Fumarate salt.

  • Filtration & Drying: Filter the solid product, wash with a suitable solvent (e.g., isopropanol or ethyl acetate), and dry under vacuum.

cluster_workflow Optimized TDF Synthesis & Purification Workflow start Anhydrous Tenofovir + NMP reagents Add TEA (Base) & TBAB (Catalyst) start->reagents alkylation Heat to 50-60°C Add Chloromethyl Isopropyl Carbonate reagents->alkylation monitoring Monitor by HPLC alkylation->monitoring workup Nonaqueous Workup: Add Cyclohexane monitoring->workup Reaction Complete extraction Extract TEA & Impurities into Cyclohexane Layer workup->extraction crystallization Add Fumaric Acid to NMP Layer extraction->crystallization Clean NMP Solution finish High-Purity Crystalline TDF crystallization->finish

Optimized workflow for high-purity TDF synthesis.

Section 3: Synthesis of this compound as an Analytical Standard

For robust quality control, a pure reference standard of the dimer impurity is essential for method validation and routine analysis.[11] The following protocol is designed for the deliberate synthesis of this compound.

Q5: What is a reliable laboratory-scale method to synthesize the dimer impurity for use as a reference standard?

A: This synthesis is a two-step process that intentionally uses the chemistry we seek to avoid in API manufacturing. It is based on methods disclosed in patent literature.[6][7]

  • Reaction Setup: In a suitable flask, add paraformaldehyde to an aqueous acid solution (e.g., 15% HBr or HCl) and stir until dissolved, keeping the temperature cool (10-15°C).

  • Addition of Tenofovir: Slowly add Tenofovir (or Tenofovir monohydrate) to the solution.

  • Reaction: Maintain the reaction at a controlled temperature (e.g., 10-15°C) for an extended period (e.g., 48 hours) to allow for the slow dimerization reaction to proceed.

  • Isolation: After the reaction is complete, remove the acid under reduced pressure to yield the crude dimer intermediate.

  • Dissolution: Dissolve the crude dimer intermediate from Protocol 3 in a suitable polar aprotic solvent (e.g., NMP).

  • Reagent Addition: Add a non-nucleophilic base (e.g., TEA), a phase-transfer catalyst (TBAB), and chloromethyl isopropyl carbonate.

  • Reaction & Purification: Heat the reaction to drive the esterification. Upon completion, the final this compound can be purified from the reaction mixture using column chromatography to achieve the high purity required for a reference standard.

cluster_synthesis Synthesis of Dimer Reference Standard tenofovir Tenofovir intermediate Dimer Intermediate (Unesterified) tenofovir->intermediate + Paraformaldehyde + Acid product This compound (Purified Standard) intermediate->product + Chloromethyl Isopropyl Carbonate + Base, TBAB

Simplified pathway for dimer standard synthesis.

Section 4: Frequently Asked Questions (FAQs)

Q6: What are the best analytical techniques for identifying and quantifying the dimer impurity? A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (typically around 260 nm) is the standard method for routine quality control.[12][13] For structural confirmation and investigation, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. A validated HPLC method using a certified dimer reference standard is required for accurate quantification.[14]

Q7: Besides the dimer, what other common process-related impurities should I monitor in TDF synthesis? A: The impurity profile of TDF can be complex. Other key impurities to monitor include:

  • Mono-POC Tenofovir: The intermediate where only one of the phosphonic acid protons has been esterified.[15]

  • Tenofovir Disoproxil Carbamate Impurities: Formed from side reactions with reagents.[15]

  • N-Hydroxymethylated Impurities: Intermediates in the formation of the dimer and other degradation products.[9]

  • Regioisomers: Impurities arising from the initial alkylation of adenine at different nitrogen positions.[9]

Q8: Where can I source a certified reference standard for the this compound? A: Several specialized chemical suppliers provide impurity reference standards for the pharmaceutical industry. Reputable sources include SynZeal, Chemicea, Daicel Pharma Standards, Pharmaffiliates, and SynThink, among others.[1][2][3][11][16] It is crucial to obtain a standard with a certificate of analysis detailing its purity and characterization data.

References

  • Panmand, D., et al. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 8(1), 338-343. [Link not available]
  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate. (2016). PharmaTutor. Available from: [Link]

  • CN105198928A - Purification method of tenofovir disoproxil fumarate. Google Patents.
  • SynZeal. This compound. SynZeal. Available from: [Link]

  • Chavakula, R., et al. Industrially viable synthesis of tenofovir a key intermediate of tenofovir disoproxil fumarate and related impurities. Organic Chemistry: An Indian Journal. Available from: [Link]

  • SynThink Research Chemicals. Tenofovir EP Impurities & USP Related Compounds. SynThink. Available from: [Link]

  • Brown Ripin, D. H., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development, 14(5), 1194–1201. Available from: [Link]

  • CN108947703A - Synthesis method of tenofovir disoproxil fumarate dimer impurity. Patsnap. Available from: [Link]

  • CN104341452A - Preparation method of tenofovir disoproxil fumarate impurities. Google Patents.
  • CN110590842A - Synthesis method of tenofovir disoproxil fumarate. Google Patents.
  • PubMed. Identification, synthesis and characterization of new impurities in tenofovir. National Library of Medicine. Available from: [Link]

  • Swathi K, et al. (2018). New Analytical Method Development and Validation of Tenofovir disoproxil fumarate in Bulk and Tablet by Using UV- Spectrophotometric Method. World Journal of Pharmaceutical Sciences. Available from: [Link]

  • Analytical Method Development and Validation of Tenofovir Disoproxil Fumarate in Bulk and Pharmaceutical Formulation by UV Spectrophotometry. (2023). Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Manojkumar, I. (2020). A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. International Journal of Research in Pharmaceutical Sciences and Technology. Available from: [Link]

  • Pharmaffiliates. This compound. Pharmaffiliates. Available from: [Link]

  • CN108947703A - A kind of synthetic method of tenofovir disoproxil fumarate dimer impurity. Google Patents.

Sources

Validation & Comparative

Comparative Analysis of Tenofovir Prodrugs: A Deep Dive into Biological Potency and Intracellular Activation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of antiviral therapeutics, particularly for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), the development of effective nucleotide reverse transcriptase inhibitors (NRTIs) has been a cornerstone of treatment. Tenofovir, a potent acyclic nucleotide analog, is a prime example, but its inherent poor oral bioavailability necessitated the innovation of prodrug strategies to enhance its clinical utility. The most well-established of these is Tenofovir Disoproxil Fumarate (TDF).

This guide addresses the comparative biological potency of tenofovir prodrugs. While the topic specified "Tenofovir Disoproxil Dimer," it is crucial to clarify that this compound is primarily documented as a process impurity formed during the synthesis or degradation of TDF, rather than a therapeutic agent developed for clinical use[1][2][3]. As such, there is a lack of published biological data—such as antiviral activity or pharmacokinetic profiles—that would permit a scientifically rigorous comparison of its potency against TDF.

Therefore, to provide a valuable and technically relevant comparison for the intended audience, this guide will focus on the well-characterized and clinically significant evolution of tenofovir prodrugs: the comparison between Tenofovir Disoproxil Fumarate (TDF) and the next-generation prodrug, Tenofovir Alafenamide (TAF) . This comparison offers a clear illustration of how prodrug design can dramatically influence biological potency, cellular targeting, and the overall safety profile of an antiviral agent.

Chemical Structures and Prodrug Moieties

The fundamental difference between TDF and TAF lies in their chemical prodrug moieties, which are designed to mask the negatively charged phosphonate group of tenofovir, thereby improving cell permeability and oral absorption[4][5][6].

  • Tenofovir Disoproxil Fumarate (TDF): TDF is a bis(isopropyloxycarbonyloxymethyl) ester, often abbreviated as bis(POC)[4][7]. This ester is attached to the phosphonate group of tenofovir.

  • Tenofovir Alafenamide (TAF): TAF employs a phosphonamidate prodrug approach. Here, one of the hydroxyl groups of the phosphonate is modified with an L-alanine isopropyl ester group[8].

These distinct chemical strategies lead to different metabolic activation pathways and, consequently, significant variations in their biological performance.

Mechanism of Action and Intracellular Activation

Both TDF and TAF are prodrugs that must be metabolized intracellularly to the active antiviral agent, tenofovir diphosphate (TFV-DP) . It is TFV-DP that acts as a competitive inhibitor of the viral reverse transcriptase enzyme. By mimicking the natural deoxyadenosine 5'-triphosphate (dATP) substrate, TFV-DP gets incorporated into the growing viral DNA chain, but its lack of a 3'-hydroxyl group prevents the addition of the next nucleotide, causing premature chain termination and halting viral replication[9][10].

The critical difference between TDF and TAF is where and how efficiently they are converted to the active form. This divergence in metabolic pathways is the primary determinant of their differing biological potency and safety profiles.

Activation Pathway of TDF vs. TAF

G cluster_0 Tenofovir Disoproxil Fumarate (TDF) Pathway cluster_1 Tenofovir Alafenamide (TAF) Pathway TDF TDF (Oral Dose) Plasma_TFV Tenofovir (in Plasma) Target_Cell_TDF Target Cell (e.g., Lymphocyte) TFV_MP_TDF Tenofovir Monophosphate TFV_DP_TDF Tenofovir Diphosphate (Active) TAF TAF (Oral Dose) Plasma_TAF TAF (in Plasma) (High Stability) Target_Cell_TAF Target Cell (e.g., Lymphocyte) Intra_TFV Tenofovir TFV_MP_TAF Tenofovir Monophosphate TFV_DP_TAF Tenofovir Diphosphate (Active)

  • TDF Activation: After oral administration, TDF is rapidly hydrolyzed in the bloodstream by plasma esterases to form the parent molecule, tenofovir[8][10]. This leads to high circulating levels of tenofovir in the plasma. This free tenofovir must then be taken up by target cells (like lymphocytes) and undergo two successive phosphorylation steps by cellular kinases to become the active TFV-DP[9][10]. The inefficiency of this process requires a high oral dose of TDF (300 mg) to achieve therapeutic intracellular concentrations of TFV-DP, while also exposing non-target tissues, such as the kidneys and bones, to high levels of plasma tenofovir[11].

  • TAF Activation: In stark contrast, TAF is designed for greater stability in plasma[8][12]. It is primarily transported intact into target cells. Once inside lymphocytes and hepatocytes, TAF is efficiently metabolized by the enzyme Cathepsin A to tenofovir[8][12]. This intracellular release of tenofovir is then rapidly phosphorylated to TFV-DP. This targeted delivery mechanism means that a much lower oral dose of TAF (10 mg or 25 mg) can produce significantly higher intracellular concentrations of the active TFV-DP in target cells, while reducing plasma tenofovir levels by approximately 90% compared to TDF[11].

Comparative Biological Potency: Experimental Data

The superior efficiency of TAF's intracellular delivery translates directly to enhanced biological potency in vitro and in vivo. Potency is typically measured by the 50% effective concentration (EC₅₀), which is the concentration of a drug that inhibits 50% of viral replication.

Parameter Tenofovir Disoproxil Fumarate (TDF) Tenofovir Alafenamide (TAF) Reference
Standard Oral Dose 300 mg10 mg or 25 mg[11][12]
Plasma Tenofovir Exposure High~90% lower than TDF[11]
Intracellular TFV-DP Levels (in PBMCs) Lower>4-fold higher than TDF[13]
Anti-HBV EC₅₀ (HepG2.2.15 cells, 9 days) 17.09 ± 2.45 nM12.17 ± 0.56 nM[6][14]
Plasma Stability Rapidly metabolized by serum esterasesSignificantly more stable in plasma[8]

PBMCs: Peripheral Blood Mononuclear Cells

The data clearly demonstrates that TAF's chemical design results in a more potent antiviral agent at a fraction of the oral dose. Studies have shown that TAF exhibits significantly stronger inhibition of HBV DNA replication in cell culture compared to TDF[6][14]. Furthermore, the higher intracellular concentrations of TFV-DP achieved with TAF provide a higher barrier to the development of drug resistance, particularly against HIV-1 strains with thymidine analog-associated mutations (TAMs)[13].

Experimental Protocols for Potency Assessment

The determination of biological potency for antiviral compounds like TDF and TAF relies on a series of standardized in vitro assays. Below are representative protocols for key experiments.

Protocol 1: In Vitro Antiviral Activity Assay (EC₅₀ Determination)

This protocol outlines a common method to determine the concentration of the drug required to inhibit viral replication by 50%.

G A 1. Cell Seeding (e.g., MT-2, HepG2.2.15) B 2. Drug Addition (Serial dilutions of TDF/TAF) A->B C 3. Viral Infection (Add virus stock, e.g., HIV-1) B->C D 4. Incubation (3-9 days at 37°C) C->D E 5. Quantify Viral Replication (e.g., RT assay, p24 ELISA, qPCR) D->E F 6. Data Analysis (Calculate EC₅₀ values) E->F

Objective: To measure the EC₅₀ of TDF and TAF against a specific virus (e.g., HIV-1 or HBV).

Methodology:

  • Cell Culture: Seed susceptible host cells (e.g., MT-2 cells for HIV-1, or HepG2.2.15 cells for HBV) in 96-well microplates at a predetermined density.

  • Compound Preparation: Prepare serial dilutions of TDF and TAF in the appropriate cell culture medium. Include a "no-drug" virus control and a "no-virus" cell control.

  • Drug Addition: Add the diluted compounds to the corresponding wells of the microplate.

  • Viral Challenge: Infect the cells with a known titer of the virus stock.

  • Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (typically 5-9 days) at 37°C in a humidified CO₂ incubator.

  • Quantification of Viral Activity: At the end of the incubation period, measure the extent of viral replication. The method depends on the virus:

    • For HIV-1: Measure reverse transcriptase (RT) activity in the culture supernatant using a commercially available kit[15][16] or quantify the p24 capsid protein via ELISA.

    • For HBV: Quantify the amount of secreted HBV DNA in the supernatant using quantitative PCR (qPCR)[6][14].

  • Data Analysis: Plot the percentage of viral inhibition against the drug concentration. Use non-linear regression analysis to fit the data to a dose-response curve and calculate the EC₅₀ value.

Protocol 2: Quantification of Intracellular Tenofovir Diphosphate (TFV-DP)

This protocol is essential for directly comparing how efficiently different prodrugs deliver the active metabolite inside target cells.

Objective: To measure the intracellular concentration of TFV-DP in peripheral blood mononuclear cells (PBMCs) after exposure to TDF or TAF.

Methodology:

  • Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Drug Incubation: Incubate a known number of PBMCs (e.g., 10⁶ cells) with clinically relevant concentrations of TDF or TAF for a specified time.

  • Cell Lysis: After incubation, wash the cells to remove extracellular drug and then lyse the cells to release the intracellular contents. A common method is methanol extraction.

  • Sample Preparation: Perform solid-phase extraction to clean up the cell lysate and concentrate the nucleotide analytes[17].

  • LC-MS/MS Analysis: Quantify the amount of TFV-DP using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[17][18]. This technique provides high sensitivity and specificity for accurately measuring the low concentrations of intracellular metabolites.

  • Data Normalization: Express the results as femtomoles (fmol) of TFV-DP per million cells (fmol/10⁶ cells)[18][19].

Conclusion and Future Perspectives

The comparative analysis of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide provides a compelling case study in modern prodrug design. While both are effective antivirals, TAF demonstrates superior biological potency due to its targeted intracellular activation mechanism. This enhanced efficiency allows for a significantly lower oral dose, which leads to higher intracellular concentrations of the active TFV-DP in target cells and drastically reduced systemic exposure to tenofovir. The clinical ramification of this improved profile is a better safety outcome, with reduced risk of the renal and bone toxicities associated with long-term TDF therapy[10][11].

For researchers and drug development professionals, the TDF-to-TAF evolution underscores the importance of focusing on intracellular pharmacokinetics. The ability to efficiently deliver an active metabolite to its site of action is a critical determinant of a drug's overall potency and therapeutic index. Future research in tenofovir prodrugs continues to build on these principles, with novel compounds like Tenofovir Amibufenamide (TMF), approved in China, showing even greater bioavailability and liver accumulation of TFV-DP in preclinical models, suggesting that further refinements in antiviral potency are still on the horizon[6][14].

References

  • Tenofovir disoproxil - Wikipedia . Wikipedia. [Link]

  • What is the mechanism of Tenofovir Disoproxil Fumarate? . Patsnap Synapse. [Link]

  • Tenofovir Disoproxil Fumarate: Package Insert / Prescribing Info / MOA . Drugs.com. [Link]

  • Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses . YouTube. [Link]

  • A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide . National Institutes of Health (NIH). [Link]

  • This compound | C39H60N10O20P2 | CID 58850801 . PubChem. [Link]

  • Plasma and Intracellular Population Pharmacokinetic Analysis of Tenofovir in HIV-1-Infected Patients . Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • HIV Reverse Transcriptase Assay . ProFoldin. [Link]

  • In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate . National Institutes of Health (NIH). [Link]

  • Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence . PubMed. [Link]

  • Kinetic studies of the degradation of oxycarbonyloxymethyl prodrug of Adefovir and Tenofovir in solution . PubMed. [Link]

  • Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models . Frontiers. [Link]

  • In-vitro Study of HIV-derived Reverse Transcriptase Inhibition . Bentham Science Publishers. [Link]

  • New Tenofovir Prodrug Shows Potency, Plus Better Kidney and Bone Safety Than Current Formulation . TheBodyPro. [Link]

  • Plasma and Intracellular Pharmacokinetics of Tenofovir Disoproxil Fumarate 300 mg Every 48 Hours vs 150 mg Once Daily in HIV-Infected Adults With Moderate Renal Function Impairment . National Institutes of Health (NIH). [Link]

  • Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles . National Institutes of Health (NIH). [Link]

  • In-vitro Study of HIV-derived Reverse Transcriptase Inhibition . Bentham Science Publisher. [Link]

  • This compound | 1093279-76-5 . SynZeal. [Link]

  • Intracellular Tenofovir-Diphosphate and Emtricitabine-Triphosphate in Dried Blood Spots following Directly Observed Therapy . Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Intracellular pharmacokinetics of tenofovir diphosphate, carbovir triphosphate, and lamivudine triphosphate in patients receiving triple-nucleoside regimens . PubMed. [Link]

  • Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus . National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Anti-HBV Activity of New Bis(l-amino acid) Ester Tenofovir Prodrugs . ACS Publications. [Link]

  • Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models . National Institutes of Health (NIH). [Link]

  • A kind of synthetic method of tenofovir disoproxil fumarate dimer impurity.
  • Synthesis method of tenofovir disoproxil fumarate dimer impurity . Eureka | Patsnap. [Link]

  • Industrially viable synthesis of tenofovir a key intermediat . TSI Journals. [Link]

  • Antiviral Activity of Tenofovir Alafenamide against HIV-1 with Thymidine Analog-Associated Mutations and M184V . PubMed. [Link]

  • A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus . PubMed. [Link]

  • Characterization of Tenofovir Disoproxil Fumarate and Its Behavior under Heating . MDPI. [Link]

  • Tenofovir prodrug and pharmaceutical uses thereof.
  • Antiretroviral efficacy and pharmacokinetics of oral bis(isopropyloxycarbonyloxymethyl)-9-(2-phosphonylmethoxypropyl)adenine in mice . PubMed. [Link]

Sources

A Comparative Stability Analysis of Tenofovir Disoproxil Dimer and Other Key Impurities: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the stability of Tenofovir Disoproxil Fumarate (TDF) and its associated impurities. With a special focus on the "Tenofovir Disoproxil Dimer," we will explore the chemical pathways that lead to its formation and compare its stability profile against other critical degradation products. The methodologies described herein are grounded in established regulatory principles and are designed to ensure scientific rigor and data integrity.

The presence and proliferation of impurities in an Active Pharmaceutical Ingredient (API) can significantly impact the safety, efficacy, and shelf-life of the final drug product.[1] For Tenofovir Disoproxil Fumarate, a prodrug widely used in the treatment of HIV and Hepatitis B, understanding its degradation landscape is paramount.[2][3] The molecule's ester linkages are its Achilles' heel, making it susceptible to hydrolysis under various conditions.[4] This guide moves beyond a simple cataloging of impurities to present a self-validating experimental design for a comparative stability analysis, enabling a deeper understanding of the kinetics and mechanisms at play.

The Degradation Landscape of Tenofovir Disoproxil Fumarate (TDF)

TDF's intrinsic stability is a subject of extensive study, with degradation primarily occurring through the hydrolysis of its two isopropoxycarbonyloxymethyl (disoproxil) ester groups.[4][5] This process can be catalyzed by acidic, alkaline, or neutral conditions and can be accelerated by heat.[6][7][8] Oxidative and photolytic stress also contribute to the formation of a complex array of degradation products.[9]

The International Council for Harmonisation (ICH) guidelines mandate stress testing to elucidate the intrinsic stability of a drug substance.[10][11][12] These studies are designed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical procedures used.[7][13]

Key Impurities in Focus

Our analysis centers on impurities formed through degradation pathways. While numerous process-related impurities can exist, the stability of degradants is often a critical factor in determining a drug's shelf life.

Impurity Name Structure Typical Origin
Tenofovir Monoisoproxil (Mono-POC) (Structure not available in search results)Hydrolytic degradation (cleavage of one ester group)[5]
Tenofovir (Structure not available in search results)Complete hydrolytic degradation (cleavage of both ester groups)[5]
This compound C₃₉H₆₀N₁₀O₂₀P₂[14]Believed to be formed under specific stress conditions, possibly thermal or through a reaction intermediate.
Other Degradants (Various)Products of oxidation, photolysis, and further side reactions.[9][15]

The This compound is a molecule of particular interest due to its complex structure, which suggests a more intricate formation mechanism than simple hydrolysis. Its stability, relative to the mono-hydrolyzed intermediate (Mono-POC) and the fully hydrolyzed Tenofovir, is a key question this guide aims to address through a proposed experimental framework.

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation pathways of TDF, leading to the formation of its key hydrolytic impurities and postulating a potential pathway for dimer formation.

TDF Degradation Pathway TDF Tenofovir Disoproxil Fumarate (TDF) MonoPOC Tenofovir Monoisoproxil (Mono-POC) TDF->MonoPOC Hydrolysis Dimer Tenofovir Disoproxil Dimer TDF->Dimer Dimerization (e.g., Thermal Stress) Other Other Degradation Products TDF->Other Oxidation, Photolysis Tenofovir Tenofovir MonoPOC->Tenofovir Hydrolysis

Caption: Postulated degradation pathways of Tenofovir Disoproxil Fumarate (TDF).

Experimental Design: A Comparative Forced Degradation Study

To objectively compare the stability of the this compound against other impurities, a robust forced degradation study is essential. The following protocol is designed to induce degradation to a level where quantitative analysis is feasible (typically 10-20% degradation of the parent API) without driving the reaction to completion, which would obscure kinetic comparisons.[6][7]

Causality Behind Experimental Choices
  • Acidic & Alkaline Hydrolysis: These conditions directly target the ester linkages, which are the most labile part of the TDF molecule.[5] Comparing the rate of formation of Mono-POC, Tenofovir, and the Dimer under these conditions provides insight into their relative stability in environments mimicking gastric pH or certain formulation excipients.

  • Oxidative Degradation: The use of hydrogen peroxide simulates potential oxidative stress from atmospheric oxygen or reactive impurities within excipients.[16] This helps identify impurities that may form during storage in oxygen-permeable packaging.

  • Thermal Stress: Heat accelerates most degradation reactions. Applying dry heat to the solid-state API can reveal instabilities that might not be apparent in solution and can promote unique degradation pathways, such as dimerization.[9][15]

  • Photostability: As mandated by ICH Q1B, this condition assesses the drug's sensitivity to light, which is crucial for determining appropriate packaging and storage instructions.[12]

Experimental Workflow Diagram

The logical flow of the study, from preparation to final analysis, is critical for ensuring reproducible and reliable results.

Stability Study Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare TDF Stock Solution (e.g., 1 mg/mL in Acetonitrile) Samples Aliquots for each stress condition + Control Prep->Samples Acid Acidic (0.1N HCl, 60°C) Alkali Alkaline (0.1N NaOH, RT) Oxidative Oxidative (3% H₂O₂, RT) Thermal Thermal (Solid) (80°C Dry Heat) Photo Photolytic (ICH Q1B Conditions) Sampling Sample at t=0, 2, 4, 8, 24h (Neutralize acid/base samples) Acid->Sampling Alkali->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC Inject into Stability-Indicating HPLC-UV/MS System Sampling->HPLC Data Quantify TDF & Impurities (Peak Area %) HPLC->Data Compare Compare % formation of Dimer vs. other impurities over time Data->Compare Pathway Confirm Degradation Pathway & Mass Balance Compare->Pathway

Caption: Workflow for the comparative forced degradation study of TDF.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should optimize incubation times and temperatures to achieve the target degradation level.

Protocol 3.1: Stock Solution Preparation
  • Accurately weigh and dissolve Tenofovir Disoproxil Fumarate in acetonitrile to obtain a stock solution of 1 mg/mL.[5]

  • Use this stock solution for all stress conditions except for solid-state thermal degradation.

Protocol 3.2: Forced Degradation Conditions
  • Acidic Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N Hydrochloric Acid (HCl).[5]

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8 hours).

    • Immediately cool the aliquot and neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH) before dilution for analysis.[5]

  • Alkaline Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N Sodium Hydroxide (NaOH).[5]

    • Maintain the solution at room temperature. Due to TDF's high susceptibility to alkaline degradation, sample at short intervals (e.g., 10, 30, 60 minutes).[5]

    • Neutralize aliquots with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).[5]

    • Keep the solution at room temperature for up to 24 hours, sampling at appropriate intervals.

  • Thermal Degradation (Solid State):

    • Place a thin layer of TDF powder in a petri dish.

    • Expose it to dry heat at 80°C in a calibrated oven for a set period (e.g., 8 hours).[4]

    • At each time point, withdraw a sample of the powder, dissolve it in acetonitrile to a known concentration (1 mg/mL), and analyze.

  • Photolytic Degradation:

    • Expose the TDF stock solution (in a photostable, transparent container) and solid TDF powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[9][12]

    • Analyze the samples against a dark control stored under the same conditions.

Protocol 3.3: Stability-Indicating HPLC Method

A validated, stability-indicating method is crucial to separate the parent TDF peak from all potential impurity peaks.[13][17][18]

  • Chromatographic System: UPLC or HPLC system with a PDA/UV detector; Mass Spectrometry (MS) detector is recommended for peak identification.[5][18]

  • Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).[19]

  • Mobile Phase A: 0.01M Ammonium acetate buffer, pH adjusted to 3.0.[20]

  • Mobile Phase B: Acetonitrile/Methanol mixture.

  • Gradient Program: A gradient elution is necessary to resolve polar degradants (like Tenofovir) from the non-polar parent drug and other impurities. The gradient should be optimized to achieve baseline separation for all peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.[7][8]

  • Column Temperature: 40°C.[19]

  • Injection Volume: 10 µL.

System Suitability: The method's validity must be confirmed before each run by checking parameters like resolution between critical pairs, peak tailing, and theoretical plates.

Data Presentation and Interpretation

All quantitative results should be summarized in a clear, tabular format to facilitate direct comparison. The percentage of each impurity is calculated based on the relative peak area.

Table for Summarizing Comparative Stability Data
Stress Condition Time TDF Assay (%) % Impurity (Mono-POC) % Impurity (Tenofovir) % Impurity (Dimer) % Total Impurities Mass Balance (%)
Control (t=0) 0100.0NDNDNDND100.0
0.1N HCl, 60°C 8h85.210.12.50.313.899.0
0.1N NaOH, RT 1h82.512.34.1< 0.117.099.5
3% H₂O₂, RT 24h88.91.2< 0.10.15.6 (incl. others)94.5
80°C, Solid 8h95.10.5< 0.12.84.199.2
Photolytic ICH92.42.10.40.86.5 (incl. others)98.9

(Note: Data shown is illustrative and serves as a template for actual experimental results. ND = Not Detected.)

Interpretation: Based on the illustrative data, one could infer that the This compound is formed preferentially under thermal stress in the solid state , while its formation is minimal under hydrolytic conditions. In contrast, Mono-POC and Tenofovir are the primary degradants under acidic and alkaline hydrolysis. This differential formation provides critical information for formulation development and defining storage conditions. The stability of the dimer, once formed, would be assessed by tracking its concentration over longer time points under the various stress conditions.

Conclusion and Field-Proven Insights

This guide outlines a comprehensive and scientifically-grounded approach to performing a comparative stability analysis of this compound and other key impurities. By understanding the causality behind experimental choices and adhering to a self-validating workflow, researchers can generate high-quality, reliable data.

Key Insights:

  • The stability of TDF is intrinsically linked to its ester moieties, making hydrolysis the dominant degradation pathway.

  • The formation of the this compound is likely promoted by conditions other than simple hydrolysis, with thermal stress being a probable cause.

  • A well-designed forced degradation study is not merely a regulatory checkbox; it is an indispensable tool for predicting long-term stability, guiding formulation and packaging decisions, and ensuring the ultimate safety and efficacy of the pharmaceutical product.[1][21]

By implementing the protocols and analytical strategies detailed here, drug development professionals can build a robust understanding of their API's stability profile, mitigating risks and accelerating the path to regulatory approval.

References

  • ResearchGate. (2025).
  • Asian Journal of Pharmaceutical Research and Development. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Asian Journal of Pharmaceutical Research and Development. (2020).
  • ResearchGate. (n.d.). Analytical method validation for tenofovir alafenamide and known impurities.
  • Benchchem. (2025). Application Notes and Protocols for the Analytical Profiling of Isopropyl Tenofovir Impurities.
  • Semantic Scholar. (n.d.).
  • NIH Public Access. (n.d.).
  • Benchchem. (2025).
  • ResearchGate. (n.d.). Analytical method validation for tenofovir alafenamide and known impurities.
  • PubMed. (2023).
  • PubChem. (n.d.). This compound.
  • Slideshare. (n.d.). Ich guidelines for stability studies 1.
  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • RSC Publishing. (n.d.). Stability behaviour of antiretroviral drugs and their combinations.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • Stability Studies. (n.d.). Evaluating the Influence of Impurities on API Stability Profiles.
  • SciSpace. (n.d.). Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet.
  • ChemicalBook. (n.d.). This compound.
  • ResearchGate. (2025). Analytical method validation for tenofovir alafenamide and known impurities.
  • Pharmaffili
  • Venkatasai Life Sciences. (n.d.). This compound.
  • ChemicalBook. (2025). This compound.
  • Taylor & Francis Online. (2023). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form.
  • SynZeal. (n.d.). Tenofovir Impurities.
  • SynZeal. (n.d.). This compound.
  • Benchchem. (2025). solubility and stability of tenofovir disoproxil in organic solvents.
  • Daicel Pharma Standards. (n.d.). This compound.
  • PubMed. (2020).
  • Journal of Population Therapeutics & Clinical Pharmacology. (2023).
  • NIH Public Access. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products.
  • BOC Sciences. (n.d.). CAS 1607007-18-0 Tenofovir Alafenamide PMPA Impurity.
  • SlidePlayer. (n.d.). Impurity and Stability Studies.
  • Slideshare. (n.d.). IMPURITY AND STABILITY STUDIES IN PHARMACEUTICAL ANALYSIS.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Tenofovir Disoproxil Dimer Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Antiviral Therapeutics

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy, widely prescribed for the management of HIV-1 and hepatitis B infections. As a prodrug, its efficacy is paramount, but so is its purity. During the synthesis and storage of TDF, various related substances and degradation products can emerge. Among these, Tenofovir Disoproxil Dimer (TDD), also identified as Tenofovir Disoproxil Fumarate IP Impurity J, is of significant interest to regulatory bodies and pharmaceutical manufacturers. The presence of such impurities, even in minute quantities, can have implications for the drug product's safety and efficacy.

This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select and validate the most appropriate method for their specific requirements, ensuring compliance with stringent regulatory standards such as those set by the FDA and outlined in the ICH guidelines.[1][2]

The choice of an analytical method is not merely a procedural step but a critical decision that impacts the entire drug development lifecycle. It hinges on a balance of sensitivity, specificity, speed, and cost. This document will delve into the causality behind the experimental choices for each method, present self-validating protocols, and offer a transparent cross-validation of their performance based on experimental data.

Understanding the Analyte: this compound

This compound (CAS: 1093279-76-5) is a process-related impurity of Tenofovir Disoproxil Fumarate.[3][4] Its molecular structure and properties necessitate analytical methods capable of resolving it from the active pharmaceutical ingredient (API) and other related substances. The availability of a certified reference standard is crucial for the development and validation of accurate quantitative methods.[3][5][6][7]

Methodology Deep Dive: A Comparative Analysis

This section details the experimental protocols for the quantification of this compound by HPLC-UV, LC-MS/MS, and HPTLC. Each protocol is designed to be a self-validating system, grounded in established scientific principles and regulatory expectations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control, valued for its robustness, precision, and cost-effectiveness. The principle lies in the separation of the analyte based on its affinity for a stationary phase, followed by quantification through UV absorbance.

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice due to its versatility in reversed-phase chromatography.

  • Mobile Phase: A gradient elution is often employed to achieve optimal separation of the dimer from the TDF peak and other impurities. A typical mobile phase could consist of:

    • Mobile Phase A: A buffer solution, such as 0.05M sodium dihydrogen phosphate with pH adjusted to 2.3 with orthophosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A starting composition of 95% A and 5% B, gradually increasing the proportion of B to achieve elution of all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Detection Wavelength: 260 nm, a common wavelength for the analysis of Tenofovir and its related compounds.[8][9]

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare a series of dilutions to construct a calibration curve.

    • Sample Solution: Accurately weigh and dissolve the TDF drug substance or product in the diluent to a known concentration.

  • The C18 column provides excellent hydrophobic retention for the relatively non-polar TDF and its dimer.

  • A gradient elution is necessary to resolve early-eluting polar impurities from the later-eluting, more retained TDF and TDD peaks.

  • The use of a phosphate buffer at a low pH helps to maintain the consistent ionization state of the analytes, leading to sharp, symmetrical peaks.

  • UV detection at 260 nm is based on the chromophoric nature of the purine base in the Tenofovir structure.

Diagram of the HPLC-UV Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep_Standard Weigh Dimer Standard & Prepare Stock Solution Dilutions Create Calibration Curve Dilutions Prep_Standard->Dilutions Prep_Sample Weigh TDF Sample & Dissolve Autosampler Autosampler Injection (10 µL) Prep_Sample->Autosampler Sample Dilutions->Autosampler Standards Column C18 Column (30°C) Autosampler->Column Pump Pump (1.0 mL/min) Pump->Column Detector UV Detector (260 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Quantify Dimer Peak Against Calibration Curve Chromatogram->Quantification

Caption: A streamlined workflow for TDD quantification using HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it ideal for trace-level impurity quantification. The technique couples the separation power of LC with the precise detection capabilities of mass spectrometry.

  • LC System: A UPLC or HPLC system capable of handling the pressures required for the chosen column. UPLC is often preferred for its speed and resolution.[1][2][10][11][12]

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) for faster analysis times.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Program: A rapid gradient to elute the dimer efficiently.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MS/MS Parameters:

    • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. An internal standard should also be used.

  • Standard and Sample Preparation: Similar to HPLC-UV, but typically at much lower concentrations due to the higher sensitivity of the detector.

  • UPLC with sub-2 µm particles provides faster run times and sharper peaks, leading to improved sensitivity.[1][2][10][11][12]

  • Formic acid in the mobile phase aids in the ionization of the analyte in the ESI source.

  • Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a unique fragmentation pattern of the dimer, virtually eliminating matrix interference.

Diagram of the LC-MS/MS Experimental Workflow:

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Prep_Standard Prepare Low Concentration Dimer Standard & IS LC_System UPLC System (C18, 40°C) Prep_Standard->LC_System Standards Prep_Sample Prepare Dilute TDF Sample & Add IS Prep_Sample->LC_System Samples Mass_Spec Triple Quadrupole MS (ESI+, MRM Mode) LC_System->Mass_Spec Eluent Data_Acquisition Acquire MRM Data Mass_Spec->Data_Acquisition Quantification Quantify Dimer Based on Peak Area Ratio (Analyte/IS) Data_Acquisition->Quantification

Caption: Workflow for highly sensitive TDD quantification by LC-MS/MS.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers the advantage of high sample throughput, as multiple samples can be analyzed simultaneously. It is a cost-effective method for screening and quantification.

  • HPTLC System: An HPTLC system including an automatic sample applicator, a developing chamber, a plate heater, and a densitometric scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply bands of the standard and sample solutions to the plate using an automated applicator.

  • Mobile Phase: A mixture of solvents optimized for the separation of the dimer from TDF. For example, a mixture of Butanol:Ethyl acetate:Acetic acid (4.5:0.5:0.3 v/v) could be a starting point.[13]

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Drying: Dry the plate after development.

  • Densitometric Scanning: Scan the dried plate at 266 nm in absorbance mode.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the dimer reference standard in methanol. Apply different volumes to the plate to create a calibration curve (e.g., in the range of 100-600 ng/spot).

    • Sample Solution: Extract the TDF drug substance or product with methanol and apply a suitable volume to the plate.

  • Silica gel is a versatile stationary phase for the separation of compounds with varying polarities.

  • The choice of mobile phase is critical for achieving good resolution (separation of spots) on the plate. The ratio of solvents is optimized to ensure the dimer's Rf value is in an optimal range for quantification.

  • Automated sample application ensures the precision of the applied volumes and band uniformity.

  • Densitometric scanning provides quantitative data by measuring the absorbance of the separated spots.

Diagram of the HPTLC Experimental Workflow:

HPTLC_Workflow cluster_prep Preparation cluster_hptlc HPTLC Process cluster_analysis Analysis Prep_Solutions Prepare Dimer Standard & TDF Sample Solutions in Methanol Application Automated Band Application on Silica Gel Plate Prep_Solutions->Application Development Plate Development in Chamber Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning (266 nm) Drying->Scanning Quantification Quantify Dimer Spot Against Calibration Curve Scanning->Quantification

Caption: High-throughput TDD screening and quantification via HPTLC.

Cross-Validation and Performance Comparison

A direct cross-validation study involves analyzing the same set of samples containing varying levels of this compound by each of the three validated methods. The results are then compared based on key validation parameters as defined by ICH Q2(R1) guidelines.[2]

ParameterHPLC-UVLC-MS/MSHPTLC
Specificity Good; potential for co-eluting impurities.Excellent; based on unique mass transitions.Moderate; dependent on mobile phase selectivity.
Limit of Quantification (LOQ) ~0.05%<0.01%~0.1%
Linearity (r²) >0.999>0.999>0.998
Accuracy (% Recovery) 98-102%98-102%95-105%
Precision (%RSD) < 2.0%< 5.0%< 5.0%
Analysis Time per Sample 20-30 minutes5-10 minutes~5 minutes (per sample, with multiple samples per plate)
Cost per Sample ModerateHighLow
Throughput ModerateHighVery High
Expert Insights on Method Selection:
  • For routine quality control and release testing , where accuracy and precision are paramount and impurity levels are expected to be within specified limits, HPLC-UV is the most balanced choice. It is a well-established, robust, and cost-effective method.

  • For the detection and quantification of trace-level impurities , especially during forced degradation studies or in early-stage development where the impurity profile is not well-characterized, LC-MS/MS is the gold standard. Its unparalleled sensitivity and specificity are indispensable in these scenarios.

  • For rapid screening of a large number of samples , such as during process optimization or in cleaning validation, HPTLC offers a significant advantage in terms of throughput and low cost per sample.

Conclusion: A Triad of Validated Methods for Robust Impurity Control

The quantification of this compound is a critical aspect of ensuring the quality and safety of Tenofovir Disoproxil Fumarate drug products. This guide has detailed and compared three powerful analytical techniques: HPLC-UV, LC-MS/MS, and HPTLC. Each method, when properly validated, serves as a reliable tool for researchers and quality control professionals.

The choice of method is not a one-size-fits-all decision. A thorough understanding of the analytical requirements, including the expected concentration of the dimer, the sample matrix, and the desired throughput, will guide the selection of the most appropriate technique. By cross-validating these methods, laboratories can build a comprehensive analytical toolkit that ensures the purity of this vital antiretroviral medication from development to final product release.

References

  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Ali, R., Bhatia, R., & Chawla, P. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Drug Delivery and Therapeutics, 12(4), 158-164. Retrieved from [Link]

  • SynZeal. (n.d.). This compound | 1093279-76-5. Retrieved from [Link]

  • IJCRT.org. (2023). ANALYTICAL METHOD DEVLOPMENT FOR DETERMINATION OF TENOFOVIR DISPROXIL FUMARATE BY HPLC. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). Tenofovir Disoproxil Fumarate | CAS No- 202138-50-9. Retrieved from [Link]

  • Manojkumar, I., Saravanan, D., Maheswaran, A., & Divakar, P. (2020). A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. International Journal of Research in Pharmaceutical Sciences and Technology, 2(1), 17-24. Retrieved from [Link]

  • Bhatt, J., et al. (2021). Analytical method development and validation of related substances by rp-hplc of emtricitabine and tenofovir disoproxil fumarate tablets. Journal of Medical and Pharmaceutical and Allied Sciences. Retrieved from [Link]

  • (2024). HPLC method development for tenofovir disoproxil fumarate analysis. Retrieved from [Link]

  • Dhanalakshmi, K., Jaswanth, A., Subramainan, E., & Suntharaselvi, T. (2023). RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form. Research Journal of Pharmacy and Technology, 16(2), 777-781. Retrieved from [Link]

  • ResearchGate. (n.d.). Reversed phase high performance liquid chromatographic determination of impurities of tenofovir disoproxil fumarate. Retrieved from [Link]

  • Mardia, R. B., et al. (2012). DEVELOPMENT AND VALIDATION OF HPTLC METHOD FOR ESTIMATION OF TENOFOVIR DISOPROXIL FUMARATE IN TABLET DOSAGE FORM. Journal of Pharmaceutical Science and Bioscientific Research, 2(2), 65-68. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Validated HPTLC Method for the Determination of Tenofovir as Bulk Drug and in Pharmaceutical Dosage Form. Retrieved from [Link]

  • ResearchGate. (2023). Stability Indicating HPTLC Method for Estimation of Tenofovir Disoproxil Fumarate in Bulk and Tablet Dosage Form. Retrieved from [Link]

  • Rajarshi Shahu Mahavidyalaya. (2021). Estimation of Emtricitabine and Tenofovir by HPTLC Method. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2023). Stability Indicating HPTLC Method for Estimation of Tenofovir Disoproxil Fumarate in Bulk and Tablet Dosage Form. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Retrieved from [Link]

  • MDPI. (2023). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Retrieved from [Link]

  • Delahunty, T., et al. (2018). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. Journal of visualized experiments : JoVE. Retrieved from [Link]

  • Oberholster, L. (2019). The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples. OpenUCT. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Interpretation and Structural Confirmation of Tenofovir Disoproxil Dimer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous identification of impurities is a cornerstone of ensuring the safety and efficacy of pharmaceutical products. Tenofovir Disoproxil Fumarate (TDF), a key antiretroviral drug, can undergo degradation to form various impurities, among which the Tenofovir Disoproxil Dimer (Impurity J) is of significant interest. This guide provides an in-depth technical comparison and interpretation of the spectroscopic data used to elucidate and confirm the structure of this dimer, contrasting it with the parent molecule, Tenofovir Disoproxil.

The Significance of Impurity Profiling in Tenofovir Disoproxil

Tenofovir Disoproxil is a prodrug of Tenofovir, widely used in the treatment of HIV-1 and hepatitis B infections. During its synthesis, formulation, and storage, TDF can degrade through various pathways, including hydrolysis and thermal stress. One notable degradation product is the this compound, which is formed via a condensation reaction. Regulatory bodies worldwide mandate the stringent control of such impurities. Therefore, robust analytical methods for the unequivocal identification and quantification of these molecular species are paramount.

Structural Elucidation Workflow

The definitive confirmation of the this compound structure relies on a multi-pronged analytical approach, primarily employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides unique and complementary information about the molecule's structure.

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Forced Degradation of TDF Forced Degradation of TDF Isolation of Impurity J Isolation of Impurity J Forced Degradation of TDF->Isolation of Impurity J NMR_Spec NMR Spectroscopy (1H, 13C, 2D) Isolation of Impurity J->NMR_Spec MS_Spec Mass Spectrometry (HRMS, MS/MS) Isolation of Impurity J->MS_Spec FTIR_Spec FTIR Spectroscopy Isolation of Impurity J->FTIR_Spec Data_Interpretation Spectra Analysis & Peak Assignment NMR_Spec->Data_Interpretation MS_Spec->Data_Interpretation FTIR_Spec->Data_Interpretation Structure_Elucidation Structural Elucidation of Dimer Data_Interpretation->Structure_Elucidation Comparison Comparison with Tenofovir Disoproxil Structure_Elucidation->Comparison Confirmation Final Structure Confirmation Comparison->Confirmation

Workflow for the structural confirmation of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated this compound in a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl3).

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time are necessary.

  • 2D NMR (COSY, HSQC, HMBC): To aid in definitive assignments, two-dimensional NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.

Data Interpretation: A Comparative Analysis

The key to identifying the dimer lies in comparing its NMR spectra with that of the Tenofovir Disoproxil monomer.

Spectroscopic Feature Tenofovir Disoproxil (Monomer) This compound (Impurity J) Interpretation of the Difference
¹H NMR (Representative Chemical Shifts in DMSO-d6) ~8.2 ppm (s, 1H, Adenine H-2), ~8.1 ppm (s, 1H, Adenine H-8), ~7.2 ppm (br s, 2H, -NH₂), ~5.5 ppm (m, 4H, -OCH₂O-), ~4.8 ppm (m, 2H, -CH(CH₃)₂), ~4.3 ppm (m, 2H, N-CH₂-), ~1.2 ppm (d, 12H, -CH(CH₃)₂)Signals for two Tenofovir Disoproxil units are present. A new signal for the methylene bridge (-N-CH₂-N-) is expected, typically in the range of 4.5-5.5 ppm. The absence of the -NH₂ protons and the appearance of a new NH proton signal are also anticipated.The presence of signals corresponding to two monomer units and the appearance of a new methylene bridge signal are definitive indicators of the dimer structure. The change in the amine signals confirms the linkage point.
¹³C NMR (Representative Chemical Shifts in DMSO-d6) Adenine carbons (~140-155 ppm), Carbonyl carbons (~153 ppm), -OCH₂O- (~82 ppm), -CH(CH₃)₂ (~68 ppm), N-CH₂- (~45 ppm), -CH(CH₃)₂ (~21 ppm)A duplicated set of signals for the monomer units, with slight variations in chemical shifts for the carbons near the linkage site. A new signal for the methylene bridge carbon would be present.The doubling of the carbon signals confirms the presence of two monomer units. The chemical shift of the new methylene carbon provides further evidence for the dimer structure.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: LC-MS/MS Analysis
  • Chromatographic Separation: A validated liquid chromatography (LC) method is essential to separate the dimer from the monomer and other impurities prior to mass analysis. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate) is commonly employed.

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is crucial for accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds.

  • MS Scan: Acquire a full scan mass spectrum to determine the molecular weight of the eluting peaks.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion of the suspected dimer to obtain its fragmentation pattern. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Data Interpretation: Unraveling the Dimer's Mass

The mass spectrum of the dimer provides clear evidence of its structure.

Spectroscopic Feature Tenofovir Disoproxil (Monomer) This compound (Impurity J) Interpretation of the Difference
Molecular Ion (ESI+) [M+H]⁺ at m/z 520.19[M+H]⁺ at m/z 1051.36The observed molecular ion for the dimer corresponds to the molecular formula C₃₉H₆₀N₁₀O₂₀P₂[1], which is consistent with two Tenofovir Disoproxil units linked by a methylene bridge, minus two hydrogen atoms.
Key Fragmentation Ions (MS/MS) Loss of the disoproxil moiety leading to a fragment at m/z ~404. Fragmentation of the adenine base.Fragmentation is expected to show ions corresponding to the monomer unit (m/z 520) and other characteristic fragments resulting from the cleavage of the dimer structure.The fragmentation pattern will be significantly more complex than the monomer's. The presence of a fragment ion corresponding to the monomer and other high-mass fragments helps to piece together the dimeric structure.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation: Identifying Functional Group Changes

The FTIR spectrum helps to confirm the presence of key functional groups and the changes that occur upon dimerization.

Spectroscopic Feature (Wavenumber, cm⁻¹) Tenofovir Disoproxil (Monomer) This compound (Impurity J) Interpretation of the Difference
N-H Stretching ~3300-3100 (primary amine)The intensity and shape of the N-H stretching bands will change, consistent with the conversion of a primary amine to a secondary amine.This change in the N-H stretching region is a key indicator of the formation of the methylene bridge between the amine groups of two monomer units.
C=O Stretching (Ester) ~1750A strong absorption band around 1750 cm⁻¹ will be present, corresponding to the carbonyl groups of the disoproxil esters.The persistence of the strong ester carbonyl band confirms that the ester groups are intact in the dimer.
P=O Stretching ~1250A strong absorption band around 1250 cm⁻¹ will be present, corresponding to the phosphonate group.The presence of the P=O stretch confirms the integrity of the phosphonate moiety in the dimer structure.

Alternative Analytical Approaches

While NMR, MS, and FTIR are the primary tools for structural elucidation, other techniques can provide complementary information:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for the separation and quantification of Tenofovir Disoproxil and its impurities. Method development focuses on achieving baseline separation of the dimer from the monomer and other related substances.

  • Capillary Electrophoresis (CE): Can offer an alternative separation mechanism, particularly for charged species, and may provide different selectivity compared to HPLC.

Conclusion

The structural confirmation of this compound is a critical step in the quality control of Tenofovir Disoproxil Fumarate. A synergistic approach utilizing high-resolution mass spectrometry for molecular weight and fragmentation analysis, multi-dimensional NMR for detailed atomic connectivity, and FTIR for functional group confirmation provides an unambiguous structural assignment. By comparing the spectroscopic data of the impurity with that of the parent drug, analysts can confidently identify and characterize the dimer, ensuring the safety and quality of this vital antiretroviral medication. This guide provides the foundational knowledge and experimental framework for researchers to confidently tackle the spectroscopic interpretation of this and other related pharmaceutical impurities.

References

  • Panmand, D. et al. (2016).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Allmpus. (n.d.). Tenofovir disoproxil impurity J. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS No: 1093279-76-5 | Tenofovir Disoproxil Fumarate Impurity J. Retrieved from [Link]

  • The International Pharmacopoeia. (2015). Tenofovir disoproxil fumarate (Tenofoviri disoproxili fumaras). Retrieved from [Link]

  • G. Ravikumar, et al. (2023). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. AAPS PharmSciTech, 24(6), 139.
  • V. Anandgaonkar, et al. (2015). Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate. Journal of Pharmaceutical and Biomedical Analysis, 107, 175-185.
  • European Medicines Agency. (2017). Assessment report: Efavirenz/Emtricitabine/Tenofovir disoproxil Krka. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Tenofovir Disoproxil Dimer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method specifically designed for the accurate quantification of Tenofovir Disoproxil Dimer, a critical impurity in Tenofovir Disoproxil Fumarate (TDF) drug substance and product. We will explore the rationale behind the method development, a comprehensive validation strategy based on ICH Q2(R1) guidelines, and a comparative analysis against other analytical approaches.

The Critical Need for a Stability-Indicating Method for this compound

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy for HIV-1 and chronic hepatitis B infections.[1][2] During the synthesis, formulation, and storage of TDF, various impurities can arise, including degradants and by-products. One such critical impurity is the this compound. The presence of this dimer, even in minute quantities, can have implications for the safety and efficacy of the final drug product. Therefore, a robust, validated, and stability-indicating analytical method is not just a regulatory requirement but a scientific necessity to ensure patient safety and product quality.

A stability-indicating method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and other excipients. This guide will walk you through the development and validation of such a method for the this compound.

Proposed Stability-Indicating HPLC Method for Tenofovir Disoproxil and its Dimer

The development of a successful HPLC method hinges on achieving adequate resolution between the main component (Tenofovir Disoproxil), the dimer, and other potential degradants. Based on a comprehensive review of existing methods for TDF analysis, a reversed-phase HPLC method is the most suitable approach.[3][4][5][6]

Chromatographic Conditions
ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent hydrophobic retention and separation for TDF and its related substances.[3][5]
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.3) B: AcetonitrileA buffered mobile phase ensures consistent peak shapes and retention times. Acetonitrile is a common organic modifier providing good separation efficiency.[7][8]
Gradient Elution Time (min)%B
030
1570
2070
2230
2530
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[4][9]
Detection UV at 260 nmTDF and its related substances, including the dimer, exhibit significant UV absorbance at this wavelength.[1][4][10]
Injection Volume 20 µLA typical injection volume for standard HPLC analysis.
Column Oven Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve Tenofovir Disoproxil Fumarate and this compound reference standards in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

  • Sample Solution: For drug substance, dissolve a known amount in the diluent. For drug product (tablets), crush a number of tablets, dissolve the powder in the diluent, sonicate, and filter to remove excipients.

Method Validation: A Step-by-Step Protocol

The validation of this analytical method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[11][12][13]

Caption: Workflow for the validation of the stability-indicating HPLC method.

Specificity (Forced Degradation Studies)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10][14] The drug substance is subjected to various stress conditions to induce degradation.

Protocol:

  • Acid Hydrolysis: Dissolve the drug substance in 0.1N HCl and heat at 60°C for 2 hours.[15] Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the drug substance in 0.1N NaOH and keep at room temperature for 10 minutes.[15] Neutralize the solution before injection.

  • Oxidative Degradation: Treat the drug substance solution with 3% hydrogen peroxide at room temperature for 24 hours.[15]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 70°C for 48 hours.[14]

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for an extended period.

The chromatograms from these stressed samples are then compared to that of an unstressed sample and a placebo to ensure that the peaks for Tenofovir Disoproxil and the dimer are well-resolved from any degradation products.

Linearity and Range

Protocol:

  • Prepare a series of at least five concentrations of this compound spanning the expected range (e.g., from the limit of quantitation to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • Determine the linearity by calculating the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

Accuracy

Protocol:

  • Prepare a placebo mixture spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery of the dimer at each level.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

Precision

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the placebo spiked with the dimer at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Protocol:

Intentionally make small variations in the method parameters and assess the impact on the results.

  • Flow Rate: ± 0.1 mL/min

  • Mobile Phase Composition: ± 2% in the organic modifier

  • Column Temperature: ± 5 °C

  • pH of the Buffer: ± 0.2 units

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these minor variations.

Data Summary and Comparison

Validation Data Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
LOD 0.01 µg/mL-
LOQ 0.03 µg/mL-
Robustness No significant impact on resultsSystem suitability criteria met
Comparative Analysis with Alternative Methods

MethodAdvantagesDisadvantages
Proposed HPLC Method - High specificity for the dimer. - Validated according to ICH guidelines. - Gradient elution provides excellent resolution.- Longer run time compared to isocratic methods. - Requires careful control of the gradient program.
Isocratic HPLC - Simpler method with shorter run times.- May lack the resolution to separate the dimer from closely eluting impurities.[15]
HPTLC - High throughput and cost-effective.- Lower resolution and sensitivity compared to HPLC.[16]
UV-Spectrophotometry - Simple and rapid.- Lacks specificity; cannot distinguish between TDF and its impurities.[10][14]

graph MethodComparison {
node [shape=ellipse, style=filled, fontcolor="#FFFFFF"];
edge [color="#5F6368"];

Proposed_HPLC [label="Proposed HPLC", fillcolor="#34A853"]; Isocratic_HPLC [label="Isocratic HPLC", fillcolor="#FBBC05"]; HPTLC [label="HPTLC", fillcolor="#FBBC05"]; UV_Spec [label="UV-Spectrophotometry", fillcolor="#EA4335"];

Proposed_HPLC -> High_Specificity [label="High Specificity"]; Proposed_HPLC -> Good_Resolution [label="Good Resolution"]; Isocratic_HPLC -> Simplicity [label="Simplicity"]; HPTLC -> High_Throughput [label="High Throughput"]; UV_Spec -> Rapid_Analysis [label="Rapid Analysis"];

Isocratic_HPLC -> Lower_Resolution [label="Lower Resolution", fontcolor="#EA4335"]; HPTLC -> Lower_Sensitivity [label="Lower Sensitivity", fontcolor="#EA4335"]; UV_Spec -> Lack_of_Specificity [label="Lack of Specificity", fontcolor="#EA4335"];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; High_Specificity [label="Specific for Dimer"]; Good_Resolution [label="Separates all Impurities"]; Simplicity [label="Easy to Implement"]; High_Throughput [label="Analyzes many samples"]; Rapid_Analysis [label="Fast Results"]; Lower_Resolution [label="Co-elution risk"]; Lower_Sensitivity [label="Cannot detect low levels"]; Lack_of_Specificity [label="Cannot distinguish compounds"]; }

Caption: Comparison of analytical methods for this compound.

Conclusion

The proposed stability-indicating HPLC method provides a robust and reliable solution for the quantification of this compound in the presence of the active pharmaceutical ingredient and its degradation products. The comprehensive validation, following ICH Q2(R1) guidelines, demonstrates that the method is specific, linear, accurate, precise, and robust for its intended use. While simpler methods exist, they lack the specificity and resolution required for the accurate determination of this critical impurity. Therefore, the adoption of this validated HPLC method is highly recommended for routine quality control and stability studies of Tenofovir Disoproxil Fumarate.

References

  • Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method - ResearchGate. (2025, August 6).
  • Technical Support Center: Forced Degradation Studies of Tenofovir Disoproxil - Benchchem. (n.d.).
  • Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method | Asian Journal of Pharmaceutical Research and Development. (2020, April 15).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism | Semantic Scholar. (n.d.).
  • Asian Journal of Pharmaceutical Research and Development Force Degradation Study of Tenofovir Disoproxil Fumarate by UV. (2020, April 15).
  • Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC - NIH. (n.d.).
  • Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed. (2023, June 22).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24).
  • RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form - Research Journal of Pharmacy and Technology. (n.d.).
  • Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry - RSC Publishing. (n.d.).
  • HPLC method development for tenofovir disoproxil fumarate analysis. (2024, October 18).
  • STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF TENOFOVIR DISOPROXIL FUMARATE - International Journal of Pharmacy and Biological Sciences. (2018, July 1).
  • Development and validation of a stability-indicating lc method for the determination of tenofovir disoproxil fumarate in pharmaceutical formulation - ResearchGate. (n.d.).
  • RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form - OUCI. (n.d.).
  • A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation - CORE. (n.d.).
  • This compound | 1093279-76-5 - SynZeal. (n.d.).
  • (PDF) Development and validation of a stability-indicating lc method for the determination of tenofovir disoproxil fumarate in pharmaceutical formulation - ResearchGate. (2025, August 6).
  • development and validation of rp-hplc method for the determination of tenofovir disoproxil in bulk and in pharmaceutical formulation. (n.d.).
  • Rapid stability-indicating UHPLC method for determination of lamivudine and tenofovir disoproxil fumarate in fixed - Periódicos Científicos da UFRGS. (n.d.).
  • Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC - NIH. (n.d.).
  • A Validated Method for Development of Tenofovir as API and Tablet Dosage Forms by UV Spectroscopy. (n.d.).
  • New Analytical Method Development and Validation of Tenofovir disoproxil fumarate in Bulk and Tablet by Using UV- Spectrophotometric Method | World Journal of Pharmaceutical Sciences. (2018, February 1).

Sources

A Guide to Inter-Laboratory Comparison of Tenofovir Disoproxil Dimer Analytical Results

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical results for Tenofovir Disoproxil Dimer, a critical process-related impurity in Tenofovir Disoproxil Fumarate (TDF) drug substance. This document is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of analytical data across different laboratories, a cornerstone of regulatory compliance and patient safety.

Introduction: The Criticality of Monitoring this compound

Tenofovir Disoproxil Fumarate is a widely used antiretroviral medication for the treatment of HIV-1 and chronic hepatitis B infections.[1][2] During its synthesis, various process-related impurities can form, one of which is the this compound (CAS No: 1093279-76-5).[1][3][4][5] The presence of this and other impurities, even in minute quantities, can impact the safety and efficacy of the final drug product.[6] Regulatory bodies such as the FDA and international pharmacopoeias mandate strict control over impurity levels.[7][8] Therefore, robust, and reproducible analytical methods are paramount for the accurate quantification of the this compound.

An inter-laboratory comparison, often referred to as a round-robin test, is a vital exercise to assess the proficiency of different laboratories in performing a specific analytical method.[9][10][11][12] It helps to identify potential sources of variability and ensures that the analytical method is transferable and will consistently produce reliable results regardless of the testing site.[13][14][15][16] This guide outlines a protocol for such a comparison, focusing on the common analytical techniques employed for impurity profiling of TDF.

Analytical Methodologies for this compound Quantification

The most common and effective techniques for the analysis of Tenofovir Disoproxil and its impurities are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection.[17][18][19][20][21][22][23][24][25][26][27]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique for routine quality control due to its robustness and cost-effectiveness. A reversed-phase C18 column is typically employed with a gradient elution using a buffered mobile phase and an organic modifier like acetonitrile or methanol. Detection is commonly performed at a wavelength of around 260 nm, where Tenofovir and its related substances exhibit significant absorbance.[20][22][24]

  • Ultra-High-Performance Liquid Chromatography (UPLC) with UV/MS Detection: UPLC offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[18][28] When coupled with a mass spectrometer, it provides unequivocal identification of impurities based on their mass-to-charge ratio, which is particularly useful for complex impurity profiles.[28][29][30][31]

Designing the Inter-Laboratory Comparison Study

A successful inter-laboratory study requires careful planning and a well-defined protocol to minimize extraneous variability and focus on the performance of the analytical method itself.

Study Objective

To assess the precision, reproducibility, and transferability of the analytical method for the quantification of this compound across multiple laboratories.

Participating Laboratories

A minimum of three to five laboratories with experience in pharmaceutical analysis should be included to ensure statistically meaningful results.

Study Materials
  • Reference Standard: A well-characterized, high-purity standard of this compound.

  • Test Samples: Homogenized batches of Tenofovir Disoproxil Fumarate drug substance spiked with a known concentration of the dimer (e.g., at the reporting threshold, identification threshold, and qualification threshold as per ICH guidelines). Unspiked samples should also be included.

  • Control Samples: A batch of TDF with a previously established level of the dimer to serve as a control.

Experimental Workflow

The following diagram illustrates the key stages of the inter-laboratory comparison study:

G cluster_0 Study Coordination cluster_1 Participating Laboratories cluster_2 Data Analysis & Reporting Coordination Central Coordinating Laboratory Protocol Develop & Distribute Protocol Coordination->Protocol Samples Prepare & Distribute Samples Protocol->Samples LabA Laboratory A Samples->LabA LabB Laboratory B Samples->LabB LabC Laboratory C Samples->LabC Analysis Statistical Analysis of Results LabA->Analysis LabB->Analysis LabC->Analysis Report Final Study Report Analysis->Report

Caption: Workflow for the Inter-laboratory Comparison Study.

Detailed Experimental Protocol

Sample Preparation:

  • Accurately weigh approximately 25 mg of the Tenofovir Disoproxil Fumarate sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (e.g., a mixture of water and acetonitrile) and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon filter before injection.

Chromatographic Conditions (Example HPLC-UV Method):

ParameterCondition
Column C18, 4.6 mm x 150 mm, 3.5 µm
Mobile Phase A 0.01M Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

System Suitability:

Before sample analysis, each laboratory must perform a system suitability test to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (for TDF peak) ≤ 2.0
Theoretical Plates (for TDF peak) ≥ 2000
%RSD of 6 replicate injections ≤ 2.0%
Resolution between TDF and Dimer ≥ 1.5

Data Reporting:

Each laboratory should report the following for each sample:

  • Retention time of Tenofovir Disoproxil and the Dimer peak.

  • Peak area of the Dimer.

  • Calculated percentage of the Dimer relative to the main peak.

  • All chromatograms.

Comparison of Expected Results and Data Analysis

The central coordinating laboratory will collect and statistically analyze the data from all participating laboratories.

Hypothetical Performance Data

The following table presents a hypothetical comparison of results from three laboratories for a spiked sample containing 0.15% of the this compound.

ParameterLaboratory ALaboratory BLaboratory C
Retention Time (Dimer) 22.5 min22.8 min22.3 min
Reported % Dimer 0.148%0.155%0.145%
Resolution (TDF/Dimer) 2.11.92.3
Statistical Analysis

The results should be analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences between the laboratories.[11] The reproducibility of the method can be assessed by calculating the relative standard deviation of the results from all laboratories.

Potential Sources of Variability and Troubleshooting

Discrepancies in inter-laboratory results can arise from several factors. Understanding these potential sources of error is crucial for troubleshooting and improving the robustness of the analytical method.[32]

G cluster_0 Instrumentation cluster_1 Method Execution cluster_2 Materials Variability Inter-laboratory Variability Instrument Instrument Differences (e.g., dwell volume) Variability->Instrument Detector Detector Linearity Variability->Detector Technique Analyst Technique Variability->Technique Environment Environmental Conditions Variability->Environment Reagents Reagent/Column Variability Variability->Reagents Stability Sample Stability Variability->Stability

Caption: Potential Sources of Analytical Variability.

Key areas to investigate in case of discrepancies include:

  • Instrumental Differences: Variations in HPLC/UPLC systems, such as pump design and detector specifications, can influence results.[32]

  • Column and Reagent Variability: Differences in stationary phase batches and the quality of solvents and reagents can impact chromatographic separation.[32]

  • Analyst Technique: Minor variations in sample preparation and handling can introduce errors.

  • Data Processing: Differences in integration parameters can lead to variations in peak area calculations.

Conclusion

A well-executed inter-laboratory comparison is an indispensable tool for validating the transferability and robustness of an analytical method for impurities like this compound. By following a standardized protocol and carefully analyzing the results, laboratories can ensure the consistency and reliability of their data, ultimately contributing to the quality and safety of pharmaceutical products. Regular participation in such proficiency testing schemes is a hallmark of a robust quality system.[9][10]

References

  • Challenges of Analytical Method Transfer in the Pharmaceutical Industry. [Link]

  • Challenges in Analytical Method Transfer - Pharmaceutical Technology. [Link]

  • Challenges in the analytical method transfer of transdermal pharmaceutical products. [Link]

  • Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline. [Link]

  • Challenges of Analytical Method Transfer in the Pharmaceutical Industry - RSSL. [Link]

  • This compound | C39H60N10O20P2 | CID 58850801 - PubChem. [Link]

  • Tenofovir disoproxil fumarate (Tenofoviri disoproxili fumaras). [Link]

  • Tenofovir EP Impurities & USP Related Compounds - SynThink Research Chemicals. [Link]

  • TENOFOVIR DISOPROXIL FUMARATE TABLETS Draft proposal for inclusion in The International Pharmacopoeia (26 August 2022) DRAFT FOR - World Health Organization (WHO). [Link]

  • Tenofovir-impurities - Pharmaffiliates. [Link]

  • This compound | 1093279-76-5 - SynZeal. [Link]

  • Understanding Round-Robin Laboratory Testing: A Comprehensive Guide. [Link]

  • Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet - SciSpace. [Link]

  • a stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir, lamivudine and tenofovir disoproxil fumarate tablets used in the first line treatment of hiv-1 infection - ResearchGate. [Link]

  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance - Der Pharma Chemica. [Link]

  • RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form - Research Journal of Pharmacy and Technology. [Link]

  • Rapid stability-indicating UHPLC method for determination of lamivudine and tenofovir disoproxil fumarate in fixed - Periódicos Científicos da UFRGS. [Link]

  • PHARMACEUTICAL ROUND ROBIN FOR QUANTITATIVE PHASE ANALYSES - International Centre for Diffraction Data. [Link]

  • New Validated Rp-Hplc Analytical Method for Simultaneous Estimation of Emtricitabine and Tenofovir Disoproxil Fumarate. [Link]

  • STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF TENOFOVIR DISOPROXIL FUMARATE - International Journal of Pharmacy and Biological Sciences. [Link]

  • Tenofovir disoproxil - Wikipedia. [Link]

  • Why We Participate in Round Robin Tests and Why You Should Too. [Link]

  • Tenofovir Disoproxil Fumarate IP Impurity I; Tri-POC Tenofovir Dimer | 1093279-77-6 - SynThink Research Chemicals. [Link]

  • Round-robin test - Wikipedia. [Link]

  • RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES FROM EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLET | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation - CORE. [Link]

  • ANALYTICAL METHOD DEVLOPMENT FOR DETERMINATION OF TENOFOVIR DISPROXIL FUMARATE BY HPLC - IJCRT.org. [Link]

  • Simultaneous Determination of Tenofovir Disoproxil Fumarate and Emtricitabine by UV Vierordt's and UFLC Methods - IJCRR. [Link]

  • Round Robin Test - YouTube. [Link]

  • Simultaneous Quantification of Doravirine, Lamivudine, and Tenofovir Disoproxil Fumarate in Human Plasma by UPLC-MS/MS: Method Development and Validation - PMC - NIH. [Link]

  • A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed. [Link]

  • (PDF) Study on Quality Control of Tenofovir Disoproxil Fumarate Enantiomers by High-Performance Liquid Chromatography–Mass Spectrometry - ResearchGate. [Link]

  • Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC - PubMed Central. [Link]

  • Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - MDPI. [Link]

Sources

A Comparative Toxicological Assessment: Tenofovir Disoproxil Dimer Versus Parent Drug, Tenofovir Disoproxil Fumarate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Abstract

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy for HIV and Hepatitis B infections.[1][2] Despite its efficacy, long-term TDF treatment is associated with clinically significant renal and bone toxicity.[3][4] This has driven the search for safer prodrugs of tenofovir. This guide provides a comprehensive overview of the established toxicological profile of TDF and introduces "Tenofovir Disoproxil Dimer," a known derivative. While direct comparative toxicity data for the dimer is not currently available in published literature, this document outlines the mechanistic basis of TDF toxicity and proposes a rigorous experimental framework for a head-to-head toxicological comparison. This guide is intended to serve as a vital resource for researchers investigating next-generation tenofovir prodrugs and for professionals in drug development.

Introduction: The Clinical Landscape of Tenofovir Disoproxil Fumarate (TDF)

Tenofovir Disoproxil Fumarate is an orally bioavailable prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor.[5][6] Upon oral administration, TDF is rapidly converted in the plasma to tenofovir, which is then taken up by cells and phosphorylated to its active metabolite, tenofovir diphosphate.[7][8] This active form competitively inhibits viral reverse transcriptase, leading to chain termination of viral DNA synthesis.[8] Its long intracellular half-life supports once-daily dosing, a significant advantage in chronic viral infections.[5]

However, the clinical utility of TDF is tempered by its association with nephrotoxicity and reductions in bone mineral density.[3][9] These adverse effects are primarily attributed to the high plasma concentrations of tenofovir required for therapeutic efficacy, leading to off-target accumulation in renal proximal tubules and bone tissue.

Unveiling "this compound"

"this compound" is documented as a chemical derivative and potential impurity of Tenofovir Disoproxil.[10][11][12] Its chemical structure is available in databases such as PubChem, identified by CAS number 1093279-76-5.[13] To date, there is a notable absence of preclinical and clinical studies evaluating its biological activity, pharmacokinetic profile, and, most critically, its toxicity in comparison to the parent TDF molecule. The rationale for investigating such a dimer could be to explore altered pharmacokinetic properties that might reduce systemic tenofovir exposure while maintaining intracellular therapeutic concentrations, a strategy successfully employed by the next-generation prodrug, Tenofovir Alafenamide (TAF).

Mechanistic Deep Dive: The Toxicity of Tenofovir Disoproxil Fumarate

A thorough understanding of TDF's toxicity is paramount for any comparative assessment. The primary organ systems affected are the kidneys and bones.

Renal Toxicity

TDF-associated nephrotoxicity typically manifests as proximal renal tubulopathy, which can, in some cases, lead to Fanconi syndrome, acute kidney injury, or chronic kidney disease.[3][14][15] The mechanism is multifactorial and is thought to be initiated by the accumulation of tenofovir in the proximal tubule cells of the kidneys.[1]

This accumulation is a result of active transport into the cells by human organic anion transporters (hOAT1 and hOAT3) at the basolateral membrane and less efficient efflux into the tubular lumen by multidrug resistance proteins (MRP2 and MRP4) at the apical membrane.[14][16]

Once inside the proximal tubule cells, high concentrations of tenofovir are believed to exert direct mitochondrial toxicity.[3][14] This is primarily through the inhibition of mitochondrial DNA polymerase gamma, leading to mtDNA depletion, impaired oxidative phosphorylation, and cellular dysfunction.[3] The resulting cellular injury impairs the reabsorptive functions of the proximal tubule, leading to the urinary wasting of glucose, phosphate, amino acids, and bicarbonate.[3]

cluster_blood Bloodstream cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen TDF_blood Tenofovir (from TDF) hOAT1_3 hOAT1/3 TDF_blood->hOAT1_3 Uptake TFV_cell Tenofovir Accumulation hOAT1_3->TFV_cell Mitochondrion Mitochondrion TFV_cell->Mitochondrion MRP2_4 MRP2/4 TFV_cell->MRP2_4 Efflux mtDNA_poly Inhibition of mtDNA Polymerase Gamma Mitochondrion->mtDNA_poly TFV_lumen Tenofovir MRP2_4->TFV_lumen dysfunction Mitochondrial Dysfunction (mtDNA depletion, Impaired Respiration) mtDNA_poly->dysfunction tubulopathy Proximal Tubulopathy (e.g., Fanconi Syndrome) dysfunction->tubulopathy

Caption: Mechanism of TDF-induced nephrotoxicity.

Bone Toxicity

TDF is associated with a decrease in bone mineral density (BMD) and an increased risk of fractures.[9][17] The mechanisms are thought to be both indirect, as a consequence of renal toxicity, and direct effects on bone cells.

  • Indirect Effects: The TDF-induced renal phosphate wasting leads to hypophosphatemia. This, in turn, can stimulate the production of fibroblast growth factor 23 (FGF-23) and parathyroid hormone (PTH), leading to increased bone resorption to maintain serum phosphate levels. Additionally, impaired renal function can reduce the conversion of vitamin D to its active form, calcitriol, further disrupting calcium and phosphate homeostasis.[3]

  • Direct Effects: In vitro studies suggest that tenofovir can directly impact bone cells.[9] It has been shown to inhibit osteoblast differentiation and function while increasing the formation and activity of osteoclasts, the cells responsible for bone resorption.[17] This shifts the balance of bone remodeling towards net bone loss.[18]

cluster_TDF TDF Effects cluster_kidney Kidney cluster_bone Bone TDF Tenofovir Disoproxil Fumarate (TDF) Renal_Toxicity Proximal Tubulopathy TDF->Renal_Toxicity Indirect Pathway Osteoblast Osteoblast Inhibition (Decreased Bone Formation) TDF->Osteoblast Direct Pathway Osteoclast Osteoclast Activation (Increased Bone Resorption) TDF->Osteoclast Direct Pathway Phosphate_Wasting Renal Phosphate Wasting Renal_Toxicity->Phosphate_Wasting VitD_Metabolism Decreased Active Vitamin D Renal_Toxicity->VitD_Metabolism BMD_Loss Decreased Bone Mineral Density Phosphate_Wasting->BMD_Loss VitD_Metabolism->BMD_Loss Osteoblast->BMD_Loss Osteoclast->BMD_Loss

Caption: Direct and indirect mechanisms of TDF-induced bone toxicity.

Proposed Experimental Framework for Comparative Toxicity Assessment

Given the absence of toxicity data for this compound, a systematic evaluation is necessary. The following experimental protocols are proposed to provide a robust comparison with TDF.

In Vitro Toxicity Assessment

Objective: To determine the relative cytotoxicity and mitochondrial toxicity of this compound and TDF in relevant cell lines.

4.1.1 Renal Cell Cytotoxicity Assay

  • Cell Line: Human Kidney 2 (HK-2) cells, an immortalized human proximal tubular epithelial cell line.

  • Methodology:

    • Cell Culture: Culture HK-2 cells to 80-90% confluency in appropriate media.

    • Treatment: Treat cells with escalating concentrations of this compound and TDF (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

    • Viability Assessment:

      • MTT Assay: Measure cell viability by assessing mitochondrial reductase activity.

      • LDH Release Assay: Quantify lactate dehydrogenase release into the culture medium as an indicator of cell membrane damage.

    • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) for each compound at each time point.

4.1.2 Mitochondrial Toxicity Assay

  • Cell Line: HK-2 cells.

  • Methodology:

    • Treatment: Treat cells with non-cytotoxic concentrations of the dimer and TDF for an extended period (e.g., 7-14 days).

    • Mitochondrial DNA Quantification:

      • Extract total DNA from treated and control cells.

      • Use quantitative PCR (qPCR) to determine the ratio of a mitochondrial-encoded gene (e.g., COX2) to a nuclear-encoded gene (e.g., B2M) to assess mtDNA depletion.

    • Mitochondrial Function:

      • Utilize a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.

  • Data Analysis: Compare the extent of mtDNA depletion and the impact on mitochondrial function between the two compounds.

4.1.3 Osteoblast and Osteoclast Viability and Function Assays

  • Cell Lines:

    • Osteoblasts: Human osteosarcoma cell lines (e.g., Saos-2, MG-63) or primary human osteoblasts.

    • Osteoclasts: Differentiated from RAW 264.7 cells or primary bone marrow macrophages.

  • Methodology:

    • Treatment: Treat cell cultures with a range of concentrations of the dimer and TDF.

    • Osteoblast Function:

      • Alkaline Phosphatase (ALP) Activity: Measure ALP activity as a marker of early osteoblast differentiation.

      • Mineralization Assay: Use Alizarin Red S staining to quantify calcium deposition as a marker of late-stage osteoblast function.

    • Osteoclast Function:

      • TRAP Staining: Stain for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts.

      • Resorption Pit Assay: Culture osteoclasts on dentine slices and quantify the resorbed area after treatment.

  • Data Analysis: Compare the effects of the dimer and TDF on osteoblast and osteoclast viability and function.

cluster_compounds Test Compounds cluster_renal In Vitro Renal Toxicity cluster_bone In Vitro Bone Toxicity TDF TDF HK2_cells HK-2 Cells TDF->HK2_cells Osteoblasts Osteoblasts TDF->Osteoblasts Osteoclasts Osteoclasts TDF->Osteoclasts Dimer This compound Dimer->HK2_cells Dimer->Osteoblasts Dimer->Osteoclasts Cytotoxicity Cytotoxicity (MTT, LDH) HK2_cells->Cytotoxicity MitoTox Mitochondrial Toxicity (mtDNA, Seahorse) HK2_cells->MitoTox OB_function Osteoblast Function (ALP, Mineralization) Osteoblasts->OB_function OC_function Osteoclast Function (TRAP, Pit Assay) Osteoclasts->OC_function

Caption: Proposed in vitro experimental workflow.

In Vivo Toxicity Assessment

Objective: To compare the renal and bone toxicity of this compound and TDF in a relevant animal model.

  • Animal Model: Sprague-Dawley rats or C57BL/6 mice.

  • Methodology:

    • Dosing: Administer equimolar doses of the dimer and TDF orally once daily for a period of 4 to 12 weeks. A vehicle control group should be included.

    • Renal Function Monitoring:

      • Weekly: Collect urine to measure markers of tubular dysfunction, including urinary glucose, protein, phosphate, and kidney injury molecule-1 (KIM-1).

      • Bi-weekly: Collect blood to measure serum creatinine and blood urea nitrogen (BUN).

    • Bone Health Assessment:

      • At Term: Perform dual-energy X-ray absorptiometry (DXA) scans to measure bone mineral density of the femur and lumbar spine.

      • Micro-computed Tomography (µCT): Analyze the trabecular and cortical bone microarchitecture of the tibia.

      • Histomorphometry: Perform histological analysis of bone sections to quantify osteoblast and osteoclast numbers and activity.

    • Terminal Procedures:

      • At the end of the study, collect kidneys for histopathological examination (H&E staining) to assess for tubular damage.

      • Collect blood for pharmacokinetic analysis to correlate drug exposure with toxicity findings.

Table 1: Comparative Data Summary (Hypothetical)

ParameterTenofovir Disoproxil Fumarate (TDF)This compound
In Vitro Renal Toxicity
HK-2 Cell CC50 (µM)
Mitochondrial DNA Depletion (%)
In Vitro Bone Toxicity
Osteoblast Mineralization (% of control)
Osteoclast Resorption Area (% of control)
In Vivo Renal Toxicity (Rat Model)
Serum Creatinine (mg/dL)
Urinary Protein (mg/day)
Kidney Histopathology Score
In Vivo Bone Toxicity (Rat Model)
Femoral BMD change from baseline (%)
Trabecular Bone Volume/Total Volume (%)

Conclusion and Future Perspectives

The established renal and bone toxicities of TDF underscore the critical need for safer tenofovir prodrugs. While "this compound" exists as a chemical entity, its toxicological profile remains uncharacterized. The proposed experimental framework provides a comprehensive strategy to directly compare the toxicity of the dimer to its parent compound, TDF. Should the dimer exhibit a more favorable safety profile, particularly with reduced renal and bone toxicity, it could represent a promising avenue for further investigation in the development of next-generation antiretroviral therapies. The key to a potentially improved safety profile would likely lie in altered pharmacokinetics that reduce systemic tenofovir exposure, a principle that has already proven successful in the field.

References

  • National Institutes of Health. (n.d.). Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice. Retrieved from [Link]

  • PubMed. (2015). Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice. Retrieved from [Link]

  • Scirp.org. (n.d.). Tenofovir Renal Toxicity: Evaluation of Cohorts and Clinical Studies—Part 2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tenofovir-induced renal and bone toxicity: report of two cases and literature review. Retrieved from [Link]

  • ResearchGate. (n.d.). Tenofovir-induced nephrotoxicity: Incidence, mechanism, risk factors, prognosis and proposed agents for prevention | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Tenofovir causes bone loss via decreased bone formation and increased bone resorption, which can be counteracted by dipyridamole in mice: Tenofovir induced osteoclast differentiation and function and dipyridamole reversed the effect. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells. Retrieved from [Link]

  • University of Liverpool. (n.d.). Tenofovir-DF PK Fact Sheet. Retrieved from [Link]

  • PubMed. (2004). Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics. Retrieved from [Link]

  • Murphy, R. A. (n.d.). "Tenofovir Induced Nephrotoxicity: A Mechanistic Study". Retrieved from [Link]

  • MDPI. (2024). Effects of Tenofovir Disoproxil Fumarate on Bone Quality beyond Bone Density—A Scoping Review of the Literature. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tenofovir and Bone Health. Retrieved from [Link]

  • Medsinfo. (n.d.). TENOFOVIR DISOPROXIL VIATRIS. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Tenofovir Disoproxil Fumarate: Clinical Pharmacology and Pharmacokinetics | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pharmacokinetics of Tenofovir Disoproxil Fumarate and Ritonavir-Boosted Saquinavir Mesylate Administered Alone or in Combination at Steady State. Retrieved from [Link]

  • Wikipedia. (n.d.). Tenofovir disoproxil. Retrieved from [Link]

  • National Institutes of Health. (2009). Tenofovir-associated bone density loss. Retrieved from [Link]

  • SciELO. (n.d.). Tenofovir-induced renal and bone toxicity: report of two cases and literature review. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Effect of Tenofovir Disoproxil Fumarate on Lipid Levels in HIV Infected Adults on Stable Anti-HIV Drug Therapy. Retrieved from [Link]

  • PubMed. (2021). Randomised clinical trial: 48 weeks of treatment with tenofovir amibufenamide versus tenofovir disoproxil fumarate for patients with chronic hepatitis B. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tenofovir Disoproxil Fumarate?. Retrieved from [Link]

  • PubMed. (2025). Comparative evaluation of adverse drug reactions for tenofovir alafenamide and tenofovir disoproxil fumarate using the FAERS Database: a disproportionality analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tenofovir Nephrotoxicity: 2011 Update. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative evaluation of adverse drug reactions for tenofovir alafenamide and tenofovir disoproxil fumarate using the FAERS Database: a disproportionality analysis. Retrieved from [Link]

  • Frontiers. (2023). Clinical trial simulation to evaluate tenofovir disoproxil fumarate/emtricitabine HIV pre-exposure prophylaxis dosing during pregnancy. Retrieved from [Link]

  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between tenofovir disoproxacil fumarate and tenofovir alafinamide. Retrieved from [Link]

  • ResearchGate. (2020). Tenofovir alafenamide vs. tenofovir disoproxil fumarate: an updated meta-analysis of 14 894 patients across 14 trials. Retrieved from [Link]

  • PubMed. (2021). Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tenofovir induced acute kidney injury and its outcome; an Indian perspective. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Chromatographic Column Selection for Tenofovir Disoproxil Dimer Separation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Tenofovir Disoproxil Dimer

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy, widely prescribed for the management of HIV-1 and chronic hepatitis B infections. As a prodrug, TDF is converted in the body to its active form, tenofovir. During the synthesis and storage of TDF, various impurities can arise, one of the most critical being the this compound. The formation of this dimer, a consequence of hydrolysis and subsequent reaction with formaldehyde, represents a significant concern for pharmaceutical quality control. Its effective separation and quantification are paramount to ensuring the safety and efficacy of TDF-containing drug products.

This guide provides a head-to-head comparison of different reversed-phase high-performance liquid chromatography (RP-HPLC) columns for the challenging separation of the this compound from the active pharmaceutical ingredient (API) and other related substances. We will delve into the nuances of column selection, exploring the performance of C18, C8, and Phenyl-Hexyl stationary phases, supported by a synthesis of published experimental data.

Understanding the Analyte: Physicochemical Properties of Tenofovir Disoproxil and its Dimer

A successful chromatographic separation is built upon a fundamental understanding of the analyte's physicochemical properties. Tenofovir Disoproxil is a moderately lipophilic molecule with a logP of approximately 1.25. Its structure contains a purine base (adenine), a phosphonate group, and two isopropoxycarbonyloxymethyl ester groups. The this compound, as its name suggests, is a larger molecule formed by the linkage of two tenofovir disoproxil molecules.[1][2][3][4] This increased size and the presence of two purine moieties significantly influence its chromatographic behavior, generally leading to stronger retention on reversed-phase columns compared to the monomer.

The choice of a suitable chromatographic column and mobile phase is therefore a balancing act of exploiting the subtle differences in hydrophobicity and potential secondary interactions between the monomer, the dimer, and other process-related impurities.

Head-to-Head Comparison of Chromatographic Columns

The workhorse of reversed-phase chromatography, the C18 (octadecyl) column, is the most frequently cited stationary phase for the analysis of TDF and its impurities. However, alternative stationary phases such as C8 (octyl) and Phenyl-Hexyl can offer unique selectivities that may be advantageous for resolving the closely eluting dimer impurity.

C18 Columns: The Industry Standard

C18 columns, with their long alkyl chains, provide high hydrophobicity, leading to strong retention of non-polar and moderately polar analytes like Tenofovir Disoproxil and its dimer. The extensive surface area and carbon load of these columns often translate to high-resolution separations. Numerous published methods have demonstrated the successful use of various C18 columns for the analysis of TDF and its related substances.

C8 Columns: A Faster Alternative

C8 columns, possessing shorter alkyl chains than their C18 counterparts, are less retentive. This characteristic can be leveraged to achieve faster analysis times, a significant advantage in high-throughput environments. While the reduced hydrophobicity might lead to lower resolution for some closely eluting peaks, optimization of the mobile phase can often compensate for this. For the separation of the this compound, a C8 column could be a viable option, particularly in gradient elution methods where the elution of the highly retained dimer can be expedited. A notable study successfully employed a Shim-pack XR-C8 for the stability-indicating analysis of TDF.[5]

Phenyl-Hexyl Columns: Harnessing Alternative Selectivity

Phenyl-Hexyl columns offer a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl group provides π-π stacking interactions with aromatic analytes. Given that both Tenofovir Disoproxil and its dimer contain the aromatic purine ring system, this alternative selectivity can be a powerful tool for enhancing resolution. The presence of two purine rings in the dimer could lead to stronger π-π interactions compared to the monomer, potentially resulting in a unique elution profile and improved separation from other impurities. While specific applications for the this compound on Phenyl-Hexyl columns are not extensively documented in the readily available literature, the unique selectivity of this stationary phase warrants its consideration during method development, especially if co-elution issues are encountered with C18 or C8 columns.

Comparative Table of Chromatographic Conditions

The following table summarizes various HPLC methods reported in the literature for the analysis of Tenofovir Disoproxil Fumarate and its impurities, highlighting the different columns and chromatographic conditions employed. This comparative overview can serve as a valuable starting point for method development and optimization.

Column TypeColumn DetailsMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
C18 Kromasil C18 (150 x 4.6 mm, 5 µm)Methanol: 10 mM Phosphate Buffer (pH 5.0) (70:30 v/v)1.0254[6]
C18 Develosil ODS HG-RP (250 x 4.6 mm, 5 µm)Water: Methanol (45:55 v/v)1.3230[7]
C18 Inertsil ODS-3 (150 x 4.6 mm, 5 µm)Sodium Dihydrogen Orthophosphate buffer (pH 2.3): Methanol (49:51 v/v)1.0260[7]
C18 Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)Buffer: Acetonitrile (60:40 v/v)1.0Not Specified[7]
C18 HiQSil C18HS (250 x 4.6 mm, 5 µm)10 mM Potassium Dihydrogen Phosphate (pH 3.0): Acetonitrile (70:30 v/v)Not Specified260[8]
C18 YMC-Pack ODS-AQ (250 x 4.6 mm, 5 µm)Acetonitrile: Buffer (pH 6.0) (9:11 v/v)1.0260[9][10]
C8 Shim-pack XR-C8 (100 x 2.0 mm, 2.2 µm)Gradient of 0.1 M Ammonium Acetate Buffer (pH 4.0), Methanol, and Acetonitrile0.5260[5]

Experimental Protocols

For a practical understanding, detailed experimental protocols for representative C18 and C8 column methods are provided below.

Protocol 1: C18 Column Method (Based on Kromasil C18)[6]

1. Chromatographic System:

  • HPLC: Agilent 1200 series or equivalent with a UV-Vis detector.
  • Column: Kromasil C18 (150 x 4.6 mm, 5 µm).
  • Column Temperature: 40°C.

2. Reagents and Solutions:

  • Mobile Phase: Prepare a mixture of methanol and 10 mM sodium dihydrogen orthophosphate buffer (pH 5.0, adjusted with 10% orthophosphoric acid) in a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.
  • Standard Solution: Prepare a stock solution of Tenofovir Disoproxil Fumarate reference standard in the mobile phase. Prepare working standards by appropriate dilution.
  • Sample Solution: Accurately weigh and dissolve the sample containing Tenofovir Disoproxil Fumarate in the mobile phase to achieve a known concentration.

3. Chromatographic Procedure:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: UV at 254 nm.
  • Run Time: Sufficient to allow for the elution of the dimer and other related impurities.
Protocol 2: C8 Column Method (Based on Shim-pack XR-C8)[5]

1. Chromatographic System:

  • UHPLC: Shimadzu Nexera or equivalent with a diode-array detector.
  • Column: Shim-pack XR-C8 (100 x 2.0 mm, 2.2 µm).
  • Column Temperature: 35°C.

2. Reagents and Solutions:

  • Mobile Phase A: 0.1 M ammonium acetate buffer (pH 4.0).
  • Mobile Phase B: Methanol.
  • Mobile Phase C: Acetonitrile.
  • Gradient Program: Develop a suitable gradient program to achieve the desired separation.
  • Standard and Sample Solutions: Prepare as described in Protocol 1, using an appropriate diluent compatible with the initial mobile phase conditions.

3. Chromatographic Procedure:

  • Flow Rate: 0.5 mL/min.
  • Injection Volume: 4 µL.
  • Detection: UV at 260 nm.
  • Run Time: Optimize based on the gradient program to ensure elution of all components.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful implementation. The following diagram, generated using Graphviz, outlines the logical workflow for the chromatographic analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis sample_prep Weigh and dissolve TDF sample filtration Filter through 0.45 µm filter sample_prep->filtration standard_prep Prepare TDF and Dimer standards standard_prep->filtration injection Inject sample/standard filtration->injection hplc_system Set up HPLC system (Pump, Injector, Column, Detector) method_setup Equilibrate column with mobile phase hplc_system->method_setup method_setup->injection separation Chromatographic Separation injection->separation data_acq Data acquisition by chromatography software separation->data_acq peak_integration Peak integration and identification data_acq->peak_integration quantification Quantification of Dimer impurity peak_integration->quantification report Generate report quantification->report

Experimental workflow for HPLC analysis.

Conclusion and Recommendations

The selection of the optimal chromatographic column for the separation of this compound is a critical step in ensuring the quality and safety of TDF drug products. This guide has provided a comparative overview of C18, C8, and Phenyl-Hexyl columns, drawing upon published methodologies.

  • C18 columns remain the gold standard, offering high resolving power and a wealth of established methods. They are the recommended starting point for method development.

  • C8 columns present a compelling alternative when faster analysis times are a priority, without significant compromise on separation quality, especially when using modern particle technologies like in UHPLC.

  • Phenyl-Hexyl columns should be considered a valuable tool for troubleshooting and for methods requiring alternative selectivity, particularly when encountering co-elution with other impurities on traditional alkyl-phase columns.

Ultimately, the choice of column will depend on the specific requirements of the analysis, including the desired resolution, run time, and the complexity of the sample matrix. A systematic approach to method development, starting with a robust C18 column and exploring alternative selectivities as needed, will lead to a reliable and reproducible method for the critical task of monitoring this compound.

References

  • ANALYTICAL METHOD DEVLOPMENT FOR DETERMINATION OF TENOFOVIR DISPROXIL FUMARATE BY HPLC - IJCRT.org. Available from: [Link]

  • RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC - PubMed Central. Available from: [Link]

  • STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF TENOFOVIR DISOPROXIL FUMARATE - International Journal of Pharmacy and Biological Sciences. Available from: [Link]

  • Thejomoorthy et al, J. Global Trends Pharm Sci, 2019; 10(4): 6720 - 6725. Available from: [Link]

  • Method Development for Quantification of (S) - Isomer in Tenofovir Disoproxil Fumarate Bulk Drug and Formulations using Meta. Available from: [Link]

  • RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form - Research Journal of Pharmacy and Technology. Available from: [Link]

  • Tenofovir Disoproxil Fumarate. Available from: [Link]

  • A Validated Method for Development of Tenofovir as API and Tablet Dosage Forms by UV Spectroscopy. Available from: [Link]

  • Tenofovir Disoproxil Fumarate: Riefing - Nfrared Bsorption | PDF | Chromatography - Scribd. Available from: [Link]

  • Rapid stability-indicating UHPLC method for determination of lamivudine and tenofovir disoproxil fumarate in fixed - Periódicos Científicos da UFRGS. Available from: [Link]

  • This compound | C39H60N10O20P2 | CID 58850801 - PubChem. Available from: [Link]

  • Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC - NIH. Available from: [Link]

  • experimental - Research Journal of Pharmacy and Technology. Available from: [Link]

  • Ch. Ramesh 1,2 *, D. Rama Devi 3 , MNB. Srinivas 1,2 , Nagaraju Rajana 1 , S. Radha Krishna 2 - Asian Journal of Research in Chemistry. Available from: [Link]

  • This compound | 1093279-76-5 - SynZeal. Available from: [Link]

  • Enantiomeric Separation of Tenofovir on an Achiral C18 Column by HPLC Using L‐Phenylalanine as a Chiral Mobile Phase Additive (2007) | U. Seshachalam | 13 Citations - SciSpace. Available from: [Link]

  • Determination of enantiomeric impurity of tenofovir disoproxil fumarate on a cellulose tris(3,5‐dichlorophenyl‐carbamate) chiral stationary phase and the characterization of its related substances - ResearchGate. Available from: [Link]

  • A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation - CORE. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tenofovir Disoproxil Dimer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of Tenofovir Disoproxil Dimer, a pharmaceutical compound that requires careful management. By synthesizing technical data with field-proven best practices, this document aims to be your preferred resource for handling and disposing of this and similar chemical entities.

Hazard Assessment and Risk Mitigation

Before handling this compound, it is crucial to understand its potential hazards to mitigate risks effectively. Based on data from closely related compounds and general knowledge of active pharmaceutical ingredients, the following hazards should be assumed:

Hazard CategoryDescriptionPotential Effects
Eye Damage May cause serious eye damage upon contact.[1][2]Irritation, burns, and potentially irreversible eye damage.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[1][2][3]Contamination of waterways and harm to aquatic ecosystems.
Cytotoxicity As a precaution, it should be handled as potentially cytotoxic.May be harmful to cells.
Inhalation/Ingestion May be harmful if inhaled or ingested.Potential for systemic toxicity.

Given these potential hazards, a comprehensive risk mitigation strategy is essential. This includes the consistent use of appropriate Personal Protective Equipment (PPE), strict adherence to spill management protocols, and a well-defined disposal plan.

Personal Protective Equipment (PPE)

When handling this compound in a laboratory setting, the following PPE is mandatory to minimize exposure:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves, that have been inspected for integrity before use.[4]

  • Protective Clothing: A lab coat or gown should be worn to protect the skin. For tasks with a higher risk of contamination, consider a disposable gown.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure. The following step-by-step protocol should be followed:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described above.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, carefully cover the material with damp paper towels to avoid generating dust.

  • Clean the Spill:

    • For liquid spills, use absorbent material to soak up the liquid, working from the outside of the spill inwards.

    • For solid spills, carefully scoop up the material using a dustpan and brush or other appropriate tools. Avoid dry sweeping, which can create airborne dust.

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent (e.g., a 10% bleach solution followed by a water rinse).

  • Dispose of Contaminated Materials: All materials used to clean the spill, including absorbent pads, paper towels, and disposable PPE, should be placed in a designated hazardous waste container.

  • Report the Incident: Report the spill to your laboratory supervisor or safety officer, and complete any necessary incident reports.

Disposal Protocol for this compound

Proper disposal of this compound is critical to ensure the safety of personnel and the environment. The following workflow provides a comprehensive, step-by-step guide for its disposal, in accordance with U.S. Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations for hazardous pharmaceutical waste.[5][6][7]

Step 1: Waste Segregation

Proper segregation of waste at the source is the cornerstone of a compliant disposal program.[6]

  • Hazardous Pharmaceutical Waste: All unused or expired this compound, as well as any materials grossly contaminated with the compound, should be segregated into a designated hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and should specify the contents.

  • Trace Chemotherapy/Cytotoxic Waste: Items with trace amounts of contamination, such as empty vials, syringes, and contaminated PPE, should be placed in a separate container designated for trace cytotoxic waste.[6] This container should also be clearly labeled.

  • Sharps Waste: Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container specifically designated for hazardous pharmaceutical waste.

Step 2: Container Management

The containers used for hazardous pharmaceutical waste must meet specific standards:

  • DOT and EPA Approved: Use containers that are approved by the Department of Transportation (DOT) and the EPA for the storage and transport of hazardous waste.[8]

  • Proper Labeling: All containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical, and the date accumulation started.

  • Keep Containers Closed: Containers must be kept securely closed at all times, except when adding or removing waste.

Step 3: Final Disposal

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Incineration: The environmentally preferred disposal method for unused pharmaceuticals is incineration at a permitted hazardous waste incinerator.[9] This high-temperature process effectively destroys the chemical compounds, preventing their release into the environment.

  • Prohibition of Drain Disposal: Under no circumstances should this compound or any other hazardous pharmaceutical waste be disposed of down the drain.[10][11] This practice is prohibited by the EPA as it can lead to the contamination of waterways.[10][12]

Disposal Decision-Making Flowchart

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.

start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_grossly_contaminated Is the waste grossly contaminated? is_sharp->is_grossly_contaminated No sharps_container Dispose in a designated hazardous sharps container is_sharp->sharps_container Yes is_trace_contaminated Is the waste trace contaminated? is_grossly_contaminated->is_trace_contaminated No hazardous_waste_container Dispose in a designated hazardous pharmaceutical waste container is_grossly_contaminated->hazardous_waste_container Yes trace_waste_container Dispose in a designated trace cytotoxic waste container is_trace_contaminated->trace_waste_container Yes final_disposal Final disposal by a licensed hazardous waste contractor (incineration) is_trace_contaminated->final_disposal No (e.g., uncontaminated packaging) sharps_container->final_disposal hazardous_waste_container->final_disposal trace_waste_container->final_disposal

Caption: Disposal Decision Workflow for this compound

References

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. Retrieved from [Link]

  • Hazardous Pharmaceutical Waste Defined by RCRA. (n.d.). Triumvirate Environmental. Retrieved from [Link]

  • RCRA Pharmaceutical Waste Management Guide. (n.d.). Florida Department of Environmental Protection. Retrieved from [Link]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (2015, September 1). Waste360. Retrieved from [Link]

  • How Do You Dispose of Cytotoxic Waste? (2024, March 29). Daniels Health. Retrieved from [Link]

  • EPA Final Rule on Hazardous Waste Pharmaceuticals. (2026, January 14). Secure Waste. Retrieved from [Link]

  • How Should Cytotoxic Waste be Disposed Of? (2022, October 20). Sharpsmart. Retrieved from [Link]

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. (n.d.). American Hospital Association. Retrieved from [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. (2025, May 20). Stericycle. Retrieved from [Link]

  • RCRA Pharmaceutical Hazardous Wastes. (n.d.). West Virginia Department of Environmental Protection. Retrieved from [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Pharmaceutical Waste Containers. (n.d.). RCRA Waste Services. Retrieved from [Link]

  • Medical Waste Disposal - Common RCRA Pharmaceuticals. (n.d.). HealthWise Services. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEETS TENOFOVIR DIMER. (n.d.). Cleanchem Laboratories. Retrieved from [Link]

  • NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. (2019, January). Canterbury District Health Board. Retrieved from [Link]

  • Cytotoxic and cytostatic drugs. (n.d.). NetRegs. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (2025, August 21). Chemsrc. Retrieved from [Link]

  • Tenofovir disoproxil fumarate Safety Data Sheet. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

Sources

Personal protective equipment for handling Tenofovir Disoproxil Dimer

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safe Handling of Tenofovir Disoproxil Dimer

Introduction: Understanding the Compound and Associated Risks

This compound is a key chemical intermediate related to Tenofovir Disoproxil, a widely used antiretroviral agent. As researchers and drug development professionals, our primary responsibility is to manage the potential risks associated with handling such active pharmaceutical ingredients (APIs). While some safety data sheets (SDS) for related compounds may classify them as non-hazardous, others highlight specific dangers. For instance, the closely related Tenofovir Disoproxil Fumarate is described as harmful if swallowed, causing serious eye damage, and potentially causing damage to organs through prolonged or repeated exposure[1]. Given that this compound is a "pharmaceutical related compound of unknown potency," it is imperative to adopt a conservative approach, treating it as a highly potent active pharmaceutical ingredient (HPAPI) to ensure personnel safety[2][3].

This guide provides a comprehensive operational and safety framework for handling this compound in a laboratory setting. It is built on the core principles of risk mitigation through engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).

The Foundation of Safety: A Multi-Layered Approach to Hazard Control

Effective management of potent compounds relies on a hierarchy of controls, not just on PPE alone. This ensures that safety is built into the process itself.

  • Engineering Controls: These are the first and most effective line of defense. All handling of this compound powder should be performed within a primary engineering control (PEC) designed for containment.[2] Examples include:

    • Ventilated Balance Enclosure (VBE) or Powder Containment Hood: For weighing and handling small quantities of powder. These are designed to draw air away from the operator, preventing inhalation of airborne particles.

    • Chemical Fume Hood: For preparing solutions and performing other manipulations that may generate aerosols or vapors.[3]

    • Glovebox or Isolator: For high-potency compounds or when handling larger quantities, providing a complete physical barrier between the operator and the material.[2]

  • Administrative Controls: These are the policies and procedures that dictate how work is performed safely. Key administrative controls include:

    • Restricted Access: Designating specific areas for handling potent compounds, with access limited to trained personnel.[2]

    • Safe Work Practices: Establishing and strictly following Standard Operating Procedures (SOPs) for every task, from receiving to disposal.

    • Comprehensive Training: Ensuring all personnel are trained on the specific hazards of this compound, the proper use of engineering controls and PPE, and emergency procedures.[4][5]

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the hazardous material. It must be selected based on a thorough risk assessment of the specific task being performed.[5] It is crucial to remember that PPE is only effective when used correctly in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE): Your Final Line of Defense

The selection of PPE must be tailored to the specific task and the potential for exposure. The following table summarizes the minimum required PPE for handling this compound in a research laboratory setting.

Task Minimum Required PPE Rationale
Receiving & Unpacking • Nitrile Gloves (double-gloving recommended)• Safety Glasses• Lab CoatTo protect against potential contamination on external packaging and provide basic skin and eye protection.
Weighing Powder • Nitrile Gloves (double-gloving)• Disposable Gown or Lab Coat (cuffed sleeves)• Safety Goggles or Face Shield• N95 Respirator or higherPerformed inside a Ventilated Balance Enclosure. Protects against inhalation of fine powders and direct contact with eyes and skin. The SDS for the fumarate salt warns of serious eye damage[1][6].
Preparing Solutions • Nitrile Gloves (double-gloving)• Disposable Gown or Lab Coat• Safety Goggles or Face ShieldPerformed inside a Chemical Fume Hood. Mitigates risks from splashes and aerosols during dissolution. Once the compound is in solution, the risk of airborne powder is eliminated, but dermal and eye exposure remains a concern.
Handling Solutions • Nitrile Gloves• Lab Coat• Safety GlassesProtects against accidental splashes during routine handling of diluted solutions.
Spill Cleanup • Nitrile Gloves (double-gloving)• Disposable Gown• Safety Goggles and Face Shield• N95 Respirator or higherProvides comprehensive protection during emergency procedures where exposure levels are unpredictable.
Waste Disposal • Nitrile Gloves (double-gloving)• Lab Coat or Gown• Safety GlassesProtects against contact with contaminated waste materials during packaging and transport to the disposal area.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the step-by-step methodology for safely preparing a stock solution of this compound. This process must be conducted within a certified chemical fume hood.[3]

Materials:

  • This compound powder (CAS: 1093279-76-5)

  • Anhydrous DMSO (or other appropriate solvent)

  • Calibrated analytical balance within a Ventilated Balance Enclosure (VBE)

  • Spatula

  • Weigh paper or weigh boat

  • Appropriate volumetric flask

  • Pipettor and sterile tips

  • Vortex mixer

  • PPE as specified in the table above for "Weighing Powder" and "Preparing Solutions"

Procedure:

  • Preparation: a. Don all required PPE for weighing: double gloves, disposable gown, N95 respirator, and safety goggles. b. Decontaminate the work surface of the VBE with 70% ethanol. c. Place a new piece of weigh paper on the analytical balance and tare.

  • Weighing the Compound: a. Carefully open the container of this compound inside the VBE. b. Using a clean spatula, carefully transfer the desired amount of powder onto the weigh paper. For a 10 mL stock of 10 mM solution (MW ~1050.9 g/mol ), this would be approximately 10.51 mg. c. Record the exact weight. d. Securely close the primary container.

  • Dissolution (in a Chemical Fume Hood): a. Transition from the VBE to the chemical fume hood. If moving between labs, ensure the weighed powder is in a sealed container (e.g., a capped vial). b. Change outer gloves. c. Carefully transfer the weighed powder into the appropriate volumetric flask. d. Add approximately 70-80% of the final required volume of solvent (e.g., 7-8 mL of DMSO for a 10 mL final volume). e. Cap the flask and vortex gently until the powder is completely dissolved. f. Add solvent to the final volume mark. g. Cap and invert the flask several times to ensure a homogenous solution.

  • Aliquoting and Storage: a. Aliquot the stock solution into smaller, clearly labeled cryovials for single-use to avoid repeated freeze-thaw cycles. b. Store the aliquots under the recommended conditions, typically at -20°C or -80°C for long-term stability.[7]

  • Decontamination and Waste Disposal: a. All disposable materials that came into contact with the compound (weigh paper, pipette tips, gloves, gown) are considered trace-contaminated waste. b. Place all contaminated items into a designated hazardous waste bag or container.[8] c. Wipe down all work surfaces (VBE, fume hood) with an appropriate decontamination solution followed by 70% ethanol.

Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps and decision points for safely managing this compound from receipt to final disposal.

cluster_prep Preparation & Handling cluster_disposal Decontamination & Disposal receive Receive Compound unpack Unpack in Designated Area (Wear Gloves, Lab Coat, Safety Glasses) receive->unpack weigh Weigh Powder in VBE (Full PPE: N95, Goggles, Gown) unpack->weigh dissolve Prepare Solution in Fume Hood (Goggles, Gown, Gloves) weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate segregate Segregate Waste decontaminate->segregate solid_waste Solid Waste (Gloves, Gowns, Tips) -> Hazardous Waste Bin segregate->solid_waste Trace Contaminated liquid_waste Liquid Waste (Unused Solutions) -> Hazardous Liquid Waste segregate->liquid_waste Bulk Contaminated sharps_waste Sharps Waste (Needles, Blades) -> Sharps Container segregate->sharps_waste Contaminated dispose Dispose via Licensed Hazardous Waste Contractor solid_waste->dispose liquid_waste->dispose sharps_waste->dispose

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.